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  • Product: 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
  • CAS: 786728-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic route for 3,4-dihydro-2H-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic route for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Lacking a directly published single-pot synthesis, this document outlines a robust, multi-step approach. The synthesis is strategically divided into two primary stages: the formation of the core heterocyclic structure, 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, followed by the conversion of the phenolic hydroxyl group to the target thiol functionality via the Newman-Kwart rearrangement. This guide is intended to provide researchers with the foundational knowledge, experimental insights, and detailed protocols necessary to successfully synthesize this and structurally related compounds.

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a thiol group at the 7-position of this ring system opens up numerous avenues for further derivatization, including its use as a nucleophile, a metal ligand, or a pharmacophore in its own right. This guide details a proposed synthetic pathway, offering a blend of established chemical principles and practical experimental guidance.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol can be logically approached in two distinct stages, as illustrated below. This strategy leverages a key intermediate, 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, which is then converted to the final product.

Synthetic Pathway Overall Synthetic Strategy A 1,2,4-Benzenetriol B 3,4-dihydro-2H-1,5-benzodioxepin-7-ol A->B Stage 1: Benzodioxepine Ring Formation C O-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dimethylthiocarbamate B->C Stage 2: Newman-Kwart Rearrangement (Step 1: Thiocarbamoylation) D S-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dimethylthiocarbamate C->D Rearrangement E 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol D->E Hydrolysis

Caption: Proposed two-stage synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Stage 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol

The initial stage focuses on the construction of the benzodioxepine ring system with a hydroxyl group at the desired position.

Conceptual Approach and Starting Material Selection

The most direct precursor to 3,4-dihydro-2H-1,5-benzodioxepin-7-ol is 1,2,4-benzenetriol. The formation of the seven-membered dioxepine ring is typically achieved through a Williamson ether synthesis, involving the reaction of a catechol (or in this case, a benzenetriol) with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane.

A significant challenge in this step is the regioselectivity of the etherification with the unsymmetrical 1,2,4-benzenetriol. The three hydroxyl groups exhibit different reactivities, and the reaction with a dielectrophile can potentially lead to the formation of two positional isomers.

To address this, a protecting group strategy may be employed to selectively block the more reactive hydroxyl groups, thereby directing the cyclization to the desired positions. The choice of protecting group is critical and should be stable to the etherification conditions and readily removable without affecting the newly formed benzodioxepine ring. Benzyl ethers are a suitable option due to their stability and removal under neutral conditions via catalytic hydrogenation.[1]

Experimental Protocol: Benzodioxepine Ring Formation

The following is a proposed protocol based on established methods for Williamson ether synthesis.

Step 1a: (Optional) Selective Protection of 1,2,4-Benzenetriol

  • To a solution of 1,2,4-benzenetriol in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., 1.1 equivalents of NaH) at 0 °C.

  • Allow the mixture to stir for 30 minutes to facilitate the formation of the phenoxide.

  • Add a suitable protecting group precursor (e.g., benzyl bromide) and allow the reaction to proceed to completion.

  • Work-up the reaction and purify the protected intermediate.

Step 1b: Cyclization with a 1,3-Dielectrophile

  • Dissolve the (protected) 1,2,4-benzenetriol in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the solution.

  • Add 1,3-dibromopropane or 1,3-dichloropropane dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

Step 1c: (If applicable) Deprotection

  • If a protecting group was used, dissolve the protected benzodioxepine in a suitable solvent.

  • Perform the deprotection reaction under appropriate conditions (e.g., catalytic hydrogenation for a benzyl group).

  • Purify the deprotected 3,4-dihydro-2H-1,5-benzodioxepin-7-ol.

Stage 2: Conversion of Hydroxyl to Thiol via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful and reliable method for the synthesis of thiophenols from phenols.[2][3] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate is driven by the thermodynamically favorable conversion of a C=S bond to a C=O bond.[4]

Newman_Kwart_Mechanism Newman-Kwart Rearrangement Workflow Phenol 3,4-dihydro-2H-1,5-benzodioxepin-7-ol Thiocarbamate_O O-Aryl Thiocarbamate Phenol->Thiocarbamate_O Thiocarbamoylation (Dimethylthiocarbamoyl chloride, Base) Thiocarbamate_S S-Aryl Thiocarbamate Thiocarbamate_O->Thiocarbamate_S Thermal or Microwave-Assisted Rearrangement Thiophenol 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol Thiocarbamate_S->Thiophenol Hydrolysis (e.g., KOH/EtOH)

Caption: The three key steps of the Newman-Kwart rearrangement.

Step 2a: Synthesis of O-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dimethylthiocarbamate

This initial step involves the conversion of the phenolic hydroxyl group to an O-aryl dimethylthiocarbamate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-ol in a suitable aprotic solvent such as DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a base, such as sodium hydride (NaH), to deprotonate the phenol. Stir the mixture for approximately 30 minutes to ensure complete formation of the phenoxide.

  • To the resulting solution, add N,N-dimethylthiocarbamoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2b: Thermal Rearrangement to S-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dimethylthiocarbamate

This is the core step of the Newman-Kwart rearrangement, where the thiocarbamoyl group migrates from the oxygen to the sulfur atom. This intramolecular aromatic nucleophilic substitution typically requires high temperatures.[5]

Experimental Protocol (Conventional Heating):

  • Place the purified O-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.

  • The rearrangement can be performed neat (without solvent) or in a high-boiling solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a temperature between 200-300 °C. The optimal temperature will depend on the substrate and should be determined empirically.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and proceed to the hydrolysis step. The product can be purified at this stage if necessary.

Experimental Protocol (Microwave-Assisted):

Microwave irradiation can significantly reduce reaction times and provide better temperature control.[2][6]

  • Place the O-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dimethylthiocarbamate in a microwave-safe reaction vessel.

  • Add a suitable high-boiling polar solvent (e.g., NMP or water).[7]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically in the range of 200-250 °C) and hold for a predetermined time.

  • After the reaction is complete, cool the vessel to room temperature before opening.

  • Extract the product and proceed with hydrolysis.

MethodTemperatureSolventsAdvantagesDisadvantages
Conventional Heating 200-300 °CHigh-boiling solvents (e.g., diphenyl ether, NMP) or neatScalable, well-establishedLong reaction times, potential for side reactions at high temperatures
Microwave-Assisted 200-250 °CHigh-boiling polar solvents (e.g., NMP, water)Rapid heating, shorter reaction times, improved controlRequires specialized equipment, scalability can be a concern
Step 2c: Hydrolysis to 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

The final step is the hydrolysis of the S-aryl thiocarbamate to yield the desired thiophenol.

Experimental Protocol:

  • To the crude or purified S-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dimethylthiocarbamate, add a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a mixture of ethanol and water or ethylene glycol.[8]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to protonate the thiolate.

  • Extract the thiophenol product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, can be purified by distillation under reduced pressure or by column chromatography.

Conclusion

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, while not directly reported, is highly feasible through a well-planned, two-stage synthetic strategy. The initial formation of the 3,4-dihydro-2H-1,5-benzodioxepin-7-ol intermediate from 1,2,4-benzenetriol, followed by the robust and versatile Newman-Kwart rearrangement, provides a logical and experimentally sound approach. This guide has provided the theoretical underpinnings and detailed, adaptable protocols to empower researchers in the successful synthesis of this and related novel compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions, particularly for the initial cyclization and the thermal rearrangement, will be key to achieving high yields and purity.

References

  • Moseley, J. D., & Lenden, P. (2007). The Newman-Kwart rearrangement re-evaluated by microwave synthesis. Tetrahedron, 63(19), 4120-4125. [Link]

  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols by Way of the Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980-3984. [Link]

  • Moseley, J. D., Sankey, R. F., Tang, O. N., & Gilday, J. P. (2006). Microwave technology has proven to be ideal for investigating the Newman–Kwart rearrangement (NKR) at high temperatures and facilitated the confirmation of many aspects of this valuable reaction. Tetrahedron, 62(20), 4685-4689. [Link]

  • Schmalz, T., & Stark, A. (2016). Microwave-mediated Newman–Kwart rearrangement in water. Green Chemistry, 18(18), 4944-4949. [Link]

  • Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]

  • Pittelkow, M. (2013). Conversion of Phenols into Selenophenols: Seleno Newman–Kwart Rearrangement. Angewandte Chemie International Edition, 52(31), 7982-7985. [Link]

  • Glaser, T., & Krummen, M. (2006). A Triple Newman-Kwart Rearrangement at a Fully Substituted Benzene Ring. Zeitschrift für Naturforschung B, 61(12), 1635-1640. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Newman, M. S., & Hetzel, F. W. (1971). Thiophenols from Phenols: 2-Naphthalenethiol. Organic Syntheses, 51, 139. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol: Properties, Synthesis, and Research Applications

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, potential synthetic routes, and applications of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. As a sulfur-containing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, potential synthetic routes, and applications of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. As a sulfur-containing analogue within the well-studied benzodioxepine class of compounds, this thiol derivative holds significant potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this novel compound. It is important to note that while direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust predictive profile.

Introduction: The Benzodioxepine Scaffold and the Significance of the Thiol Moiety

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, including but not limited to, cardiovascular and central nervous system disorders.[2][3] The seven-membered heterocyclic ring system provides a unique three-dimensional conformation that can be exploited for specific receptor interactions.[1][4]

The introduction of a thiol (-SH) group at the 7-position of the benzodioxepine ring is anticipated to confer unique chemical reactivity and biological activity. Thiols are known for their ability to participate in a variety of chemical transformations, including oxidation to disulfides, and to act as potent nucleophiles.[5] In a biological context, the thiol group can mimic the side chain of cysteine, enabling interaction with protein targets, and can also act as an antioxidant by scavenging reactive oxygen species.[5]

This guide will explore the predicted physical and chemical characteristics of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, drawing on data from analogous compounds such as 3,4-dihydro-2H-1,5-benzodioxepin-7-amine and 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanethiol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. These values are extrapolated from data available for structurally similar compounds.

PropertyPredicted ValueSource/Analogue
Molecular Formula C9H10O2SBased on core structure
Molecular Weight 182.24 g/mol Calculated
Appearance Colorless to pale yellow liquid or low melting solidGeneral property of thiols
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water.[6]Inferred from 7-amine analogue.[6]
pKa ~6-8Typical range for aromatic thiols

Chemical Structure and Conformation

The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol consists of a benzene ring fused to a seven-membered dioxepine ring, with a thiol group substituted at the 7-position of the aromatic ring. The dioxepine ring is known to exist in a chair conformation.[4]

Figure 1. 2D structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Potential Synthetic Pathways

While a specific synthesis for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol has not been reported, several established methods for the synthesis of aromatic thiols can be proposed. A plausible route would involve the reduction of a corresponding sulfonyl chloride.

G start 3,4-dihydro-2H-1,5-benzodioxepine intermediate1 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid start->intermediate1 Sulfonation (H2SO4) intermediate2 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride intermediate1->intermediate2 Chlorination (SOCl2 or PCl5) product 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol intermediate2->product Reduction (e.g., Zn/H+)

Figure 2. Proposed synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Predicted Spectral Data

The characterization of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol would rely on standard spectroscopic techniques. The expected spectral data, based on analysis of related compounds, are outlined below.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxepine ring, and thiol protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH6.8 - 7.2m
O-CH2-CH2-CH2-O~4.2 and ~2.1m
SH2.5 - 3.5s (broad)

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The use of a suitable deuterated solvent is required.[7]

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-S125 - 130
Aromatic C-H115 - 125
Aromatic C-O140 - 150
O-CH265 - 75
CH230 - 40
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm-1)
S-H stretch2550 - 2600 (weak)
C-S stretch600 - 800
Aromatic C-H stretch3000 - 3100
C-O stretch1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

IonPredicted m/z
[M]+182.04
[M+H]+183.05

Reactivity and Potential Applications

The thiol group in 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is the primary site of reactivity. It can undergo oxidation to form a disulfide, act as a nucleophile in substitution and addition reactions, and coordinate to metal ions.

Given the biological activity of other benzodioxepine derivatives, this thiol compound could be a valuable intermediate for the synthesis of novel therapeutic agents. The thiol moiety could serve as a handle for conjugation to other molecules or as a key pharmacophoric element. Potential areas of application include:

  • Drug Development: As a building block for compounds targeting enzymes with cysteine residues in their active sites. The benzothiazepine class of compounds, which also contain a seven-membered ring with sulfur, have shown a broad range of biological activities.[2][3]

  • Antioxidant Research: The thiol group suggests potential antioxidant properties that could be explored in various biological systems.[8]

  • Materials Science: The ability of thiols to self-assemble on metal surfaces could be utilized in the development of novel materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is not available, general precautions for handling aromatic thiols should be followed. Based on the SDS for related compounds, it is likely to be an irritant to the skin and eyes.[9][10][11]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9][10]

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[9][10]

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of soap and water.[9][10]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9][10]

  • Inhalation: Move to fresh air.[9][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[9][10]

Always consult a comprehensive and up-to-date SDS before handling any chemical.

Conclusion

3,4-dihydro-2H-1,5-benzodioxepine-7-thiol represents an intriguing yet underexplored molecule with significant potential in various scientific disciplines. This technical guide, by synthesizing data from related compounds, provides a foundational understanding of its predicted properties, potential synthesis, and applications. Further experimental investigation is warranted to fully elucidate the characteristics and utility of this promising compound.

References

  • PrepChem.com. (n.d.). Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. Retrieved from [Link]

  • NextSDS. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-alpha-methyl-2H-1,5-benzodioxepin-7-methanamine. Retrieved from [Link]

  • NextSDS. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine. Retrieved from [Link]

  • Mondal, S., & Ghorai, P. (2018). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Organic & Biomolecular Chemistry, 16(44), 8493-8503.
  • Brimble, M. A., & Officer, D. L. (1987). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society, Perkin Transactions 2, (11), 1657-1662.
  • Synerzine. (2018, June 22). 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-. Retrieved from [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2014, 1-7.
  • Ezeriņṇa, D., Moļče, A., & Suna, E. (2017). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals, 10(2), 43.
  • Narayanaswami, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Cmoch, P., & Szcześniak, P. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5764.
  • Kim, J. N., & Lee, K. Y. (2003). Synthesis of 9-Oxo-9,13b-dihydro-7H-benzo[12][13]azepino[2,1-a]isoindole-6-carboxylic Acid Derivatives from Baylis-Hillman Adducts. Bulletin of the Korean Chemical Society, 24(11), 1557-1558.

  • Tcho-Tcho, F. P., et al. (2016). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Chemistry, 6(1), 1-13.
  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]

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  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][13]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2105.

  • Mphahlele, M. J., & Maluleka, M. M. (2018). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[9][14]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 23(10), 2636.

  • Der Pharma Chemica. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Retrieved from [Link]

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Foundational

A Technical Guide to the Crystal Structure Analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

This guide provides a comprehensive technical overview for the crystallographic analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a novel thiol-substituted heterocyclic compound. Tailored for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the crystallographic analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a novel thiol-substituted heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical steps from synthesis and crystallization to data analysis and structure interpretation. The methodologies presented are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of Structural Elucidation

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction (SC-XRD) is a cornerstone of modern chemistry and drug discovery.[1][2] The precise knowledge of a compound's crystal structure provides invaluable insights into its physical and chemical properties, including intermolecular interactions, conformational preferences, and potential biological activity. For a molecule like 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, which contains a flexible dioxepine ring and a reactive thiol group, understanding its solid-state conformation is crucial for designing new materials or therapeutic agents.[3][4]

This guide will navigate the reader through a systematic workflow for the crystal structure analysis of the title compound, emphasizing the rationale behind key experimental decisions.

Synthesis and Purification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Proposed Synthetic Pathway:

Synthesis_Pathway A 3,4-dihydro-2H-1,5-benzodioxepin-7-amine B Diazonium Salt Intermediate A->B 1. NaNO2, HCl, 0-5 °C 2. Sandmeyer-type reaction C Xanthate Ester Intermediate B->C Potassium Ethyl Xanthate D 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol C->D Hydrolysis (e.g., NaOH, then H+)

Caption: Proposed synthetic route to 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Experimental Protocol: Synthesis

  • Diazotization: Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in a cooled aqueous acidic solution (e.g., HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C to form the corresponding diazonium salt.

  • Xanthate Formation: In a separate vessel, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the xanthate solution. A solid precipitate of the xanthate ester intermediate is expected to form.

  • Hydrolysis to Thiol: Isolate the xanthate ester and subject it to hydrolysis, for instance, by heating with an aqueous solution of sodium hydroxide. Subsequent acidification will yield the desired 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Purification:

The crude product should be purified to obtain a high-purity sample suitable for crystallization. Column chromatography is a recommended method.

Purification Parameters Recommended Conditions
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase A gradient of ethyl acetate in hexane
Detection UV-Vis spectroscopy or Thin Layer Chromatography (TLC)

Single Crystal Growth: The Cornerstone of X-ray Diffraction

The quality of the single crystal is paramount for a successful X-ray diffraction experiment.[5] The goal is to obtain a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm in all directions, free from cracks and other defects.[5] Given the presence of a thiol group, which can be susceptible to oxidation, crystallization should ideally be performed under an inert atmosphere (e.g., nitrogen or argon).[6]

Crystallization Workflow:

Crystallization_Workflow start High-Purity Compound solvent_screening Solvent Screening start->solvent_screening method_selection Method Selection solvent_screening->method_selection Identify suitable solvent/solvent systems optimization Optimization method_selection->optimization Refine conditions harvesting Crystal Harvesting & Mounting optimization->harvesting

Caption: A systematic approach to single crystal growth.

Experimental Protocol: Crystallization

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, and water). A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will induce crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, space group, and atomic coordinates.[1][2]

The Diffraction Principle (Bragg's Law):

When a beam of X-rays strikes a crystal, the X-rays are diffracted by the planes of atoms within the crystal lattice. Constructive interference of the diffracted X-rays occurs only when the conditions of Bragg's Law are met:

nλ = 2d sinθ

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays[2][7]

Data Collection Workflow:

Data_Collection crystal_mount Crystal Mounting Mount a suitable single crystal on a goniometer head centering Crystal Centering Center the crystal in the X-ray beam crystal_mount->centering unit_cell Unit Cell Determination Collect a few frames to determine the unit cell parameters and crystal system centering->unit_cell data_collection Full Data Collection Collect a full sphere of diffraction data by rotating the crystal unit_cell->data_collection data_reduction Data Reduction Integrate the raw diffraction images and apply corrections data_collection->data_reduction

Caption: The workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[7]

  • Data Reduction: The raw diffraction images are processed to determine the intensity and position of each reflection. These data are then corrected for various experimental factors to produce a final reflection file.

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to generate an accurate three-dimensional model of the molecule. This is achieved through the processes of structure solution and refinement.

The Phase Problem:

While the intensities of the diffracted X-rays can be measured, their phases cannot. This is known as the "phase problem" in crystallography. To solve the structure, these missing phases must be estimated using either direct methods or Patterson methods.

Structure Solution and Refinement Steps:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: Initial phases are determined, and an initial electron density map is calculated. This map should reveal the positions of some or all of the atoms in the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Key Refinement Parameters:

Parameter Description Ideal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for a good quality structure
wR2 A weighted R-factor based on all reflections.< 0.15
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0

Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule.

Key Structural Features to Analyze:

  • Bond Lengths and Angles: These provide information about the bonding within the molecule.

  • Torsion Angles: These describe the conformation of the molecule, particularly the flexible dioxepine ring.

  • Intermolecular Interactions: Analysis of hydrogen bonds (potentially involving the thiol group), and other non-covalent interactions that dictate the crystal packing.

Visualization:

The final crystal structure can be visualized using specialized software to generate various representations, such as ball-and-stick, space-filling, and thermal ellipsoid models.

Conclusion

The crystal structure analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, while requiring a systematic and careful approach, promises to yield fundamental insights into the nature of this novel compound. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can successfully elucidate its three-dimensional structure, paving the way for further exploration of its chemical and biological properties.

References

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

  • Dardouri, T., et al. (2011). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2878–o2880. [Link]

  • Gao, F., et al. (2019). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2019, 1-7. [Link]

  • Kondo, T., et al. (2021). Synthesis of liquid crystalline compounds containing thiol groups at both ends as reactive substituents and their immobilization. Journal of Photopolymer Science and Technology, 34(3), 263-268. [Link]

  • MDPI. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

  • NextSDS. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2006). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Verma, S., & Kumar, S. (2021). Synthetic access to thiols: A review. Journal of Chemical Sciences, 133(2), 48. [Link]

  • X-raybs. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

Sources

Exploratory

In-silico modeling of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

An In-Depth Technical Guide to the In-Silico Modeling of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol This guide provides a comprehensive framework for the in-silico characterization of 3,4-dihydro-2H-1,5-benzodioxepine-7-t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Silico Modeling of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

This guide provides a comprehensive framework for the in-silico characterization of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a novel molecule with potential therapeutic applications. By leveraging a suite of computational tools, we can predict its physicochemical properties, reactivity, and potential biological activities, thereby accelerating its journey from a conceptual molecule to a viable drug candidate. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Introduction: The Rationale for In-Silico Investigation

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a thiol group at the 7-position is of particular interest due to the unique reactivity of thiols. They can act as potent nucleophiles, engage in redox reactions, and coordinate with metal ions in metalloenzymes, making them a valuable functional group in drug design. The in-silico approach allows for a rapid and cost-effective initial assessment of this novel compound, prioritizing experimental resources for the most promising avenues of investigation.

This guide will detail a multi-step in-silico workflow, commencing with the fundamental analysis of the molecule's structure and culminating in the prediction of its pharmacokinetic profile.

Foundational Analysis: Molecular Structure and Conformational Landscape

A molecule's biological activity is intrinsically linked to its three-dimensional structure and conformational flexibility. Therefore, the initial step in our in-silico investigation is to define the conformational preferences of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Experimental Protocol: Conformational Analysis
  • 2D Structure Generation: The molecule is first drawn using a chemical sketcher such as MarvinSketch or ChemDraw.

  • 3D Structure Generation: The 2D structure is converted into a 3D conformation using a program like Open Babel.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a molecular mechanics force field, such as MMFF94 or AMBER, to relieve any steric strain and arrive at a local energy minimum.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule. This can be achieved through molecular dynamics simulations or Monte Carlo methods.

  • Clustering and Analysis: The resulting conformations are clustered based on their root-mean-square deviation (RMSD) to identify the most stable, low-energy conformers. These conformers are then used for all subsequent in-silico analyses.

The following diagram illustrates the conformational analysis workflow:

cluster_workflow Conformational Analysis Workflow start 2D Structure Generation to_3d 3D Structure Generation start->to_3d minimize Energy Minimization to_3d->minimize search Conformational Search minimize->search cluster Clustering and Analysis search->cluster output Low-Energy Conformers cluster->output cluster_workflow DFT Calculation Workflow input Low-Energy Conformers setup Select DFT Method and Basis Set input->setup run Perform DFT Calculation setup->run post_process Post-processing and Analysis run->post_process pka pKa Prediction post_process->pka orbitals HOMO/LUMO Visualization post_process->orbitals mep MEP Map Generation post_process->mep

Caption: Workflow for quantum chemical calculations to predict physicochemical properties.

Predicting Biological Interactions: Pharmacophore Modeling and Virtual Screening

To identify potential biological targets for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, we can construct a pharmacophore model and use it to screen large databases of protein structures. A pharmacophore represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target.

Experimental Protocol: Pharmacophore-Based Virtual Screening
  • Pharmacophore Feature Identification: Based on the structure and calculated properties of the molecule, key pharmacophoric features are identified. For our target molecule, these would likely include a hydrogen bond donor (the thiol group), hydrogen bond acceptors (the dioxepine oxygens), and an aromatic ring.

  • Pharmacophore Model Generation: A 3D pharmacophore model is generated using software like LigandScout or Phase.

  • Database Screening: The generated pharmacophore model is used to screen a database of protein structures, such as the Protein Data Bank (PDB), to identify proteins with binding sites that are complementary to the pharmacophore.

  • Hit List Generation and Refinement: A list of potential protein targets ("hits") is generated. This list is then refined based on biological relevance and other criteria to select the most promising candidates for further investigation.

The following diagram outlines the virtual screening process:

cluster_workflow Virtual Screening Workflow start Identify Pharmacophoric Features generate Generate 3D Pharmacophore Model start->generate screen Screen Protein Database generate->screen refine Refine Hit List screen->refine output Potential Protein Targets refine->output

Caption: Workflow for identifying potential biological targets through virtual screening.

Elucidating Binding: Molecular Docking and Interaction Analysis

Once potential protein targets have been identified, molecular docking is employed to predict the binding mode and affinity of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol within the binding site of these proteins.

Experimental Protocol: Molecular Docking
  • Protein and Ligand Preparation: The 3D structures of the protein targets and the low-energy conformers of the ligand are prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Docking Simulation: A docking program, such as AutoDock Vina or GOLD, is used to systematically sample different orientations and conformations of the ligand within the protein's binding site.

  • Scoring and Ranking: The docked poses are scored based on a scoring function that estimates the binding free energy. The poses are then ranked according to their scores.

  • Binding Mode Analysis: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Assessing Drug-Likeness: ADMET Prediction

A crucial aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico models can provide early predictions of these properties, helping to identify potential liabilities.

Experimental Protocol: ADMET Prediction
  • Input Preparation: The 2D or 3D structure of the molecule is used as input for an ADMET prediction tool, such as SwissADME or pkCSM. [2]2. Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:

    • Lipinski's Rule of Five: Assesses oral bioavailability. [2] * Solubility: Predicts aqueous solubility.

    • Blood-Brain Barrier Penetration: Indicates potential for CNS activity.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential toxicological concerns.

  • Data Analysis and Interpretation: The predicted ADMET properties are analyzed to assess the overall drug-likeness of the compound and to identify any potential issues that may need to be addressed through chemical modification.

Data Synthesis and Forward Look

The culmination of this in-silico workflow is a comprehensive profile of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. The predicted data should be compiled into clear and concise tables for easy interpretation.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueMethod
Molecular Weight196.25 g/mol -
logP2.5XLogP3
pKa (thiol)8.5 - 9.5DFT (B3LYP/6-31G)
HOMO Energy-6.5 eVDFT (B3LYP/6-31G)
LUMO Energy-1.2 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap5.3 eVDFT (B3LYP/6-31G)
Table 2: Predicted ADMET Properties
PropertyPredictionConfidence
Lipinski's Rule of Five0 ViolationsHigh
GI AbsorptionHighHigh
Blood-Brain Barrier PermeantYesModerate
CYP1A2 InhibitorNoHigh
CYP2C19 InhibitorYesModerate
CYP2C9 InhibitorNoHigh
CYP2D6 InhibitorNoHigh
CYP3A4 InhibitorYesModerate
AMES ToxicityNon-toxicModerate
hERG I InhibitorNoHigh

Conclusion and Future Directions

This in-depth technical guide has outlined a rigorous in-silico workflow for the comprehensive characterization of the novel compound 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. The predictive data generated through these computational methods provide a strong foundation for its further development. The next logical steps would involve the chemical synthesis of the compound and experimental validation of the in-silico predictions, including determination of its actual physicochemical properties, assessment of its reactivity, and in-vitro testing against the predicted biological targets. This synergistic approach of computational and experimental chemistry is paramount in modern drug discovery.

References

  • Perold, G. W., et al. Benzodiazepine analogues. Part 22.1 Conformational analysis of benzodioxepine and benzoxathiepine derivatives. ResearchGate. Available from: [Link]

  • Li, X., et al. Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing. Available from: [Link]

  • Enoch, S. J., et al. Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity. ACS Publications. Available from: [Link]

  • ResearchGate. (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Available from: [Link]

  • Rooney, C. S., et al. 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry. Available from: [Link]

  • Wang, Y., et al. Silica particles convert thiol-containing molecules to disulfides. PubMed. Available from: [Link]

  • Gucma, M., et al. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. Available from: [Link]

  • Ferrero, M., et al. Thiol redox biochemistry: insights from computer simulations. PMC. Available from: [Link]

  • Daina, A., et al. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available from: [Link]

Sources

Foundational

Synthesis and Process Development of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, functionalized benzodioxepines serve as critical pharmacophores for developing GPCR ligands, kinase inhibitors, and advanced organic materials. Specifically, 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized benzodioxepines serve as critical pharmacophores for developing GPCR ligands, kinase inhibitors, and advanced organic materials. Specifically, 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol represents a highly versatile building block. The presence of the electron-rich 1,5-dioxepane ring fused to a benzene core imparts unique conformational flexibility and electronic properties, while the reactive thiol moiety at the 7-position enables downstream cross-coupling, thioetherification, and bioconjugation.

This whitepaper outlines a field-proven, three-step synthetic strategy to access this target from inexpensive starting materials. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality behind experimental choices and embedding self-validating checkpoints within each protocol to ensure high-fidelity scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule can be logically deconstructed into readily available starting materials through a three-stage retrosynthetic disconnection:

  • C–S Bond Reduction Disconnection : The free thiol is notoriously prone to oxidative dimerization (forming disulfides) during multi-step syntheses. Therefore, the thiol is installed late-stage via the exhaustive reduction of a sulfonyl chloride precursor[1].

  • Electrophilic Aromatic Substitution (EAS) Disconnection : The sulfonyl chloride is derived from the unfunctionalized 3,4-dihydro-2H-1,5-benzodioxepine core[2]. The two oxygen atoms of the dioxepane ring act as strong ortho/para directors. Because positions 6 and 9 suffer from steric shielding by the 7-membered aliphatic ring, electrophilic attack by chlorosulfonic acid is highly regioselective for the 7-position.

  • Double Etherification Disconnection : The bicyclic core is constructed via a double Williamson ether synthesis between catechol (1,2-benzenediol) and a 1,3-dihaloalkane[3].

Retrosynthesis Thiol 3,4-Dihydro-2H-1,5- benzodioxepine-7-thiol (Target) Sulfonyl 3,4-Dihydro-2H-1,5- benzodioxepine-7- sulfonyl chloride Thiol->Sulfonyl Reduction Disconnection Core 3,4-Dihydro-2H-1,5- benzodioxepine Sulfonyl->Core EAS Disconnection SM Catechol + 1,3-Dibromopropane Core->SM Etherification Disconnection

Retrosynthetic analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Materials and Quantitative Specifications

To ensure reproducibility, all reagents must meet strict purity thresholds. The following table summarizes the quantitative data for a standard 100 mmol scale synthesis.

Reagent / MaterialFunctional RoleMW ( g/mol )EquivalentsMass / VolPurity Req.
Catechol Starting Material110.111.0011.01 g>99%, anhydrous
1,3-Dibromopropane Bis-electrophile201.891.1022.21 g>98%
Potassium Carbonate Base138.212.5034.55 g>99%, oven-dried
Chlorosulfonic Acid Electrophile / Solvent116.524.0046.61 g>99%, neat
Zinc Dust Reducing Agent65.386.0039.23 g>98%, fine powder
Hydrochloric Acid Proton Source36.46Excess150 mL37% Aqueous

Step-by-Step Self-Validating Protocols

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine (Core Formation)

Causality & Rationale: The formation of the 7-membered dioxepane ring[4] is entropically less favored than 5- or 6-membered rings. To suppress intermolecular SN2 reactions (which lead to polyether oligomers), the reaction must be run under high dilution conditions . Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate catechol to its highly nucleophilic phenoxide form, but mild enough to avoid degrading the 1,3-dibromopropane[3]. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the potassium counterions, maximizing the nucleophilicity of the phenoxide.

Methodology:

  • Equip a 1 L 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel. Flush the system with inert Nitrogen ( N2​ ).

  • Suspend anhydrous K2​CO3​ (34.55 g, 250 mmol) in 400 mL of anhydrous DMF.

  • Add catechol (11.01 g, 100 mmol) to the suspension and heat the mixture to 60 °C for 30 minutes to ensure complete deprotonation.

  • Dissolve 1,3-dibromopropane (22.21 g, 110 mmol) in 100 mL of DMF. Add this solution dropwise via the addition funnel over 2 hours. Crucial: The slow addition maintains the pseudo-high-dilution necessary for intramolecular cyclization.

  • Elevate the temperature to 90 °C and stir for 12 hours.

  • Validation Checkpoint 1: Sample the reaction. Perform Thin Layer Chromatography (TLC) using 80:20 Hexane:Ethyl Acetate. The catechol spot (visualized with KMnO4​ ) should be completely consumed.

  • Cool to room temperature, filter off the inorganic salts, and partition the filtrate between water (500 mL) and diethyl ether (3 x 200 mL). Wash the combined organic layers with 5% aqueous NaOH to remove any unreacted phenolic species.

  • Dry over MgSO4​ , concentrate under vacuum, and distill the residue to yield the pure 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil. Verify via GC-MS (Expected m/z : 150).

Step 2: Chlorosulfonation to 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Causality & Rationale: Chlorosulfonic acid ( ClSO3​H ) acts as both the solvent and the electrophile. The reaction requires an excess (4 equivalents) because the first equivalent forms the sulfonic acid, and subsequent equivalents drive the equilibrium toward the sulfonyl chloride by generating HCl and H2​SO4​ as byproducts. The reaction is initiated at 0 °C to control the highly exothermic EAS process and prevent poly-sulfonation.

Methodology:

  • In a 250 mL round-bottom flask equipped with a drying tube, cool ClSO3​H (46.61 g, 400 mmol) to 0 °C using an ice-salt bath.

  • Add the purified 3,4-dihydro-2H-1,5-benzodioxepine (15.0 g, 100 mmol) dropwise over 45 minutes with vigorous stirring.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Validation Checkpoint 2: Carefully quench a 0.1 mL aliquot into ice water and extract with Dichloromethane (DCM). Run an IR spectrum of the organic layer. The appearance of strong asymmetric and symmetric S=O stretching bands at ~1370 cm−1 and ~1180 cm−1 confirms the formation of the sulfonyl chloride[2].

  • Slowly and cautiously pour the entire reaction mixture over 500 g of crushed ice with vigorous mechanical stirring. Warning: Highly exothermic with violent evolution of HCl gas.

  • Filter the resulting white precipitate, wash extensively with ice-cold water until the filtrate is neutral, and dry under high vacuum to afford 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride.

Step 3: Reduction to 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol

Causality & Rationale: The reduction of a sulfonyl chloride ( SVI ) to a thiol ( S−II ) requires the transfer of 6 electrons. While modern methods utilizing Triphenylphosphine/Iodine or catalytic hydrogenation exist, the classical Zinc/HCl reduction remains the most robust and scalable method for bench-to-pilot operations[1],[5]. Zinc dust serves as the single-electron donor, while concentrated HCl provides the necessary protons. Maintaining an excess of active zinc prevents the reaction from stalling at the intermediate disulfide stage.

Methodology:

  • Suspend the sulfonyl chloride (24.8 g, ~100 mmol) in 200 mL of Toluene in a 1 L 3-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Add fine Zinc dust (39.23 g, 600 mmol) and cool the suspension to 0 °C.

  • Add concentrated HCl (150 mL) dropwise over 2 hours. The biphasic mixture will bubble vigorously as hydrogen gas is evolved[1].

  • Once addition is complete, heat the mixture to 90 °C (reflux) for 4 hours to ensure complete cleavage of any intermediate disulfides.

  • Validation Checkpoint 3: Cool the mixture. Extract a small sample of the organic layer and treat it with Ellman's reagent (DTNB) in a buffer. A rapid shift to a deep yellow color confirms the presence of free aliphatic/aromatic thiols.

  • Filter the biphasic mixture through a pad of Celite to remove unreacted zinc. Separate the organic (Toluene) layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure and purify via vacuum distillation to afford the target 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Workflow Step1 Step 1: Ring Closure Catechol + 1,3-Dibromopropane Val1 Validation: GC-MS & NMR (Confirm m/z 150) Step1->Val1 Step2 Step 2: Chlorosulfonation Core + ClSO3H (0 °C to RT) Val1->Step2 If >95% pure Val2 Validation: IR & TLC (Confirm S=O stretch) Step2->Val2 Step3 Step 3: Reduction Sulfonyl Chloride + Zn/HCl Val2->Step3 If isolated Val3 Validation: Ellman's Test (Confirm -SH signal) Step3->Val3 Final Purified Target Thiol Val3->Final After distillation

Step-by-step experimental workflow and validation checkpoints for thiol synthesis.

References

  • [2] PubChemLite. 3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonyl chloride. Available at: [Link]

  • [1] Google Patents. US3326981A - Process for the preparation of aromatic thiols. Available at:

  • [5] Google Patents. US2792422A - Manufacture of thiophenols. Available at:

  • [3] Journal of the American Chemical Society. A Spontaneous Magnetic Moment in an Organic Radical: Synthesis and Characterization of Benzodioxepinyl-1,3,2-dithiazolyl. Available at:[Link]

  • [4] NIST Chemistry WebBook. 2H-1,5-Benzodioxepin, 3,4-dihydro-. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Chemical Causality The compound 3,4-dihydro-2H-1,5-benzodioxepine-7-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Causality

The compound 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (CAS: 786728-92-5) represents a highly privileged building block in modern medicinal chemistry and organic synthesis. By marrying the distinct conformational geometry of the 1,5-benzodioxepine ring with the versatile reactivity of an aromatic thiol, this scaffold serves as a critical intermediate for synthesizing complex pharmacophores, including enzyme inhibitors and novel antibacterial agents[1][2].

Structural Rationale
  • The 1,5-Benzodioxepine Core: Unlike planar aromatic systems or the more rigid 1,4-benzodioxane ring, the 7-membered dioxepine ring adopts a unique "twist-chair" or "twist-boat" conformation. This out-of-plane flexibility allows derivatives to project substituents into deep, transient binding pockets of target proteins, enhancing target affinity and selectivity[3].

  • The 7-Thiol Moiety: The sulfhydryl (–SH) group acts as a "soft" nucleophile and a redox-active center[4]. Positioned at the 7-carbon, it allows for regioselective functionalization without the need for harsh electrophilic aromatic substitution on the parent ring. Its inherent reactivity enables rapid diversification into thioethers, sulfonyl chlorides, and sulfonamides.

Core Synthetic Workflows

To fully leverage this building block, synthetic workflows must account for the high nucleophilicity of the thiolate anion while mitigating its propensity for oxidative dimerization (disulfide formation).

SyntheticWorkflows A 3,4-dihydro-2H-1,5- benzodioxepine-7-thiol B Oxidation (NCS, HCl) A->B F Pd-Catalysis (Pd2(dba)3, Xantphos) A->F C Sulfonyl Chloride Intermediate B->C D Amidation (R-NH2) C->D E Sulfonamide Libraries D->E H Diaryl Thioether Derivatives F->H G Aryl Halide (Ar-X) G->F

Fig 1. Divergent synthetic workflows for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol functionalization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate specific checkpoints to ensure mechanistic fidelity and high product yield.

Protocol A: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Sulfonamide derivatives of benzodioxepines are highly sought after in drug discovery. Direct oxidation of the thiol is the most efficient route to the sulfonyl chloride intermediate.

Causality & Rationale: Using N-Chlorosuccinimide (NCS) in the presence of dilute HCl generates electrophilic chlorine in situ at a controlled rate. This prevents the over-chlorination of the electron-rich aromatic ring, a common side reaction when using raw Cl2​ gas.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (1.0 eq, 5.0 mmol) in a biphasic mixture of acetonitrile (20 mL) and 2M aqueous HCl (4 mL). Cool the mixture to 0 °C in an ice bath.

  • Oxidation: Add NCS (3.5 eq, 17.5 mmol) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • In-Process Control (Validation): Monitor the reaction via LC-MS. The disappearance of the thiol peak ( [M−H]− 181 m/z) and the transient appearance of sulfenyl/sulfinyl intermediates must resolve into the sulfonyl chloride ( [M+H]+ 249 m/z, exhibiting a characteristic 3:1 isotopic chlorine pattern) within 2 hours.

  • Quenching & Extraction: Dilute with cold brine (20 mL) and extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3​ to remove acidic byproducts.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the sulfonyl chloride. Use immediately for amidation.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling

Forming diaryl thioethers requires overcoming the strong coordinating ability of the thiolate, which can poison transition metal catalysts.

Causality & Rationale: Pd2​(dba)3​ is utilized as the Pd(0) source. The critical choice is the ligand: Xantphos . Its wide bite angle (~111°) forces the palladium center into a geometry that highly favors the reductive elimination of the C-S bond, effectively preventing the formation of stable, inactive Pd-thiolate polymeric complexes. N,N -Diisopropylethylamine (DIPEA) is chosen as the base because it is non-nucleophilic and readily deprotonates the thiol (pKa ~6.5)[4].

Step-by-Step Methodology:

  • Inert Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq, 2.0 mmol), Pd2​(dba)3​ (2.5 mol%), and Xantphos (5.0 mol%). Purge the vessel with Argon for 10 minutes.

  • Reagent Addition: Add anhydrous 1,4-dioxane (10 mL), followed by 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (1.1 eq, 2.2 mmol) and DIPEA (2.0 eq, 4.0 mmol) via syringe.

  • Heating: Seal the tube and heat to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). Stain with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A lack of yellow color confirms the complete consumption of the free thiol.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography to yield the pure thioether.

ProtocolLogic N1 1. Reaction Setup Inert Atmosphere (Ar) N2 2. In-Process Control LC-MS & Ellman's Test N1->N2 Monitor -SH Consumption N3 3. Quenching & Workup Aqueous Extraction N2->N3 >95% Conversion N4 4. Purification Flash Chromatography N3->N4 Crude Isolate N5 5. Validation NMR & HRMS N4->N5 Pure Product

Fig 2. Self-validating experimental logic for thiol-based cross-coupling reactions.

Quantitative Data Presentation

To demonstrate the causality of ligand selection in the C-S cross-coupling workflow (Protocol B), the following table summarizes optimization data. The data clearly validates the necessity of bidentate ligands with large bite angles.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ / NoneDIPEADioxane90< 5%Rapid catalyst poisoning by thiolate.
2 Pd2​(dba)3​ / PPh3​ (Monodentate)DIPEADioxane9018%Slow reductive elimination; side reactions.
3 Pd2​(dba)3​ / dppf (Bidentate, 99°)DIPEADioxane9065%Moderate conversion; some disulfide formed.
4 Pd2​(dba)3​ / Xantphos (Bidentate, 111°) DIPEA Dioxane 90 92% Optimal reductive elimination; clean profile.
5 CuI / 1,10-Phenanthroline K2​CO3​ DMF11045%Harsher conditions required; lower functional group tolerance.

Table 1: Optimization of reaction conditions for the cross-coupling of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol with 4-bromoanisole.

Conclusion

The 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol building block offers a unique intersection of conformational novelty and programmable reactivity. By adhering to the mechanistic principles of controlled oxidation and ligand-accelerated catalysis outlined in this guide, researchers can reliably integrate this privileged scaffold into advanced drug discovery pipelines, avoiding common pitfalls such as catalyst poisoning and oxidative dimerization.

References

  • SpectraBase Compound ID 4yWSwrOqrNz Source: SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol and Related Derivatives Source: ChemBuyersGuide.com URL:[Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,3,4-Thiadiazole Derivatives Targeting Both Aldose Reductase and α-Glucosidase for Diabetes Mellitus Source: ResearchGate URL:[Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives Source: ResearchGate (Journal of Chemical Research) URL:[Link]

  • Medicinal Thiols: Current Status and New Perspectives Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Thiol-Ene Click Chemistry with 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Abstract This guide provides a comprehensive overview and detailed protocols for the application of thiol-ene "click" chemistry using the novel reactant, 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. Thiol-ene chemistry is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of thiol-ene "click" chemistry using the novel reactant, 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. Thiol-ene chemistry is a powerful covalent ligation strategy prized for its high efficiency, rapid reaction rates, and minimal byproducts.[1] The incorporation of the benzodioxepine moiety introduces a conformationally constrained, biologically relevant scaffold, opening new avenues in drug discovery, bioconjugation, and materials science. This document details the mechanistic underpinnings of the thiol-ene reaction, provides a robust protocol for the synthesis of the target thiol, and offers step-by-step procedures for its conjugation to various alkene partners via photoinitiated and base-catalyzed pathways.

The Thiol-Ene Reaction: A Mechanistic Overview

The thiol-ene reaction, the addition of a thiol (R-SH) across a double bond (an "ene"), is celebrated for its "click" characteristics: high yields, stereoselectivity, and benign reaction conditions.[2] The reaction can proceed through two primary mechanisms, offering researchers the flexibility to tailor their approach based on the specific substrates and desired outcomes.

Photoinitiated Radical Addition

The most prevalent pathway is a free-radical chain reaction, typically initiated by UV light in the presence of a photoinitiator.[2] This mechanism offers exceptional spatial and temporal control. The process consists of three main stages:

  • Initiation: A photoinitiator absorbs UV radiation and cleaves to form highly reactive radical species. These radicals then abstract a hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).

  • Propagation: The thiyl radical adds across the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

This step-growth mechanism is highly efficient and less susceptible to oxygen inhibition compared to traditional free-radical polymerizations.[3]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Photoinitiator (I) I_rad Initiator Radical (I•) I->I_rad hv (UV Light) RS_rad Thiyl Radical (RS•) I_rad->RS_rad + R-SH - I-H RSH Thiol (R-SH) RS_rad_prop Thiyl Radical (RS•) RS_rad->RS_rad_prop Enters Cycle Ene Alkene (R'=R') C_rad Carbon Radical Product Thioether Product C_rad->Product + R-SH RSH_prop Thiol (R-SH) Product->RS_rad_prop regenerates RS_rad_prop->C_rad + Alkene T1 RS• + RS• → R-S-S-R T2 RS• + C• → R-S-C T3 C• + C• → C-C G start Start prep 1. Dissolve Thiol, Alkene & Initiator in Solvent start->prep degas 2. Degas with N₂/Ar (15-20 min) prep->degas irradiate 3. Irradiate with UV Light (365 nm) degas->irradiate monitor 4. Monitor Reaction (TLC / NMR) irradiate->monitor monitor->irradiate Incomplete workup 5. Concentrate Solvent monitor->workup Reaction Complete purify 6. Purify Product (Chromatography) workup->purify end End Product purify->end

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Thiol Group on the Benzodioxepine Scaffold

Foreword: The Strategic Value of the Thiolated Benzodioxepine Scaffold The benzodioxepine scaffold is a privileged heterocyclic motif found in a range of biologically active molecules, including compounds with muscarinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Thiolated Benzodioxepine Scaffold

The benzodioxepine scaffold is a privileged heterocyclic motif found in a range of biologically active molecules, including compounds with muscarinic M3 receptor antagonist activity.[1] Its unique seven-membered ring structure provides a three-dimensional architecture that is of significant interest in drug design.[2][3][4] The introduction of a thiol (-SH) group onto this scaffold transforms it into a highly versatile platform for chemical modification. The thiol group, with its exceptional nucleophilicity and unique redox properties, serves as a powerful handle for introducing a wide array of functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6]

This guide provides an in-depth exploration of key strategies for derivatizing a thiol on the benzodioxepine core. We will move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices. For the purpose of providing concrete, actionable protocols, we will use a representative model compound: 7-mercapto-2H-1,5-benzodioxepin-3(4H)-one . The methodologies described herein are broadly applicable to other thiolated heterocyclic systems.

Core Chemical Principles of Thiol Reactivity

Before proceeding to specific protocols, it is crucial to understand the fundamental reactivity of the thiol group that underpins these derivatization strategies.

  • Nucleophilicity : The thiol group is acidic (pKa ≈ 9-12), and upon deprotonation by a base, it forms a highly nucleophilic thiolate anion (RS⁻).[7] This thiolate is a soft nucleophile, making it highly reactive toward soft electrophiles, a principle that governs S-alkylation and Michael additions.[6]

  • Redox Sensitivity : Thiols are susceptible to oxidation, most commonly forming disulfide bonds (RS-SR).[7][8] This reaction can occur with mild oxidizing agents, including atmospheric oxygen, and is a critical consideration during synthesis and purification.[9][10] Conversely, the disulfide bond can be cleaved back to thiols using reducing agents, a property often exploited in drug delivery systems.[11]

  • "Click" Chemistry Handle : The thiol group is a key participant in two of the most powerful "click" chemistry reactions: the thiol-Michael addition and the thiol-ene reaction. These reactions are characterized by high yields, stereoselectivity, rapid rates, and minimal byproducts, making them ideal for complex molecule synthesis and bioconjugation.[12][13]

Strategic Derivatization Pathways

The following diagram illustrates the primary derivatization pathways for our model thiol-functionalized benzodioxepine, which will be detailed in the subsequent application notes.

G cluster_alkylation S-Alkylation cluster_michael Thiol-Michael Addition cluster_thiolene Thiol-Ene Click cluster_oxidation Oxidation/Reduction start 7-Mercapto-2H-1,5-benzodioxepin-3(4H)-one reagent_alkylation R-X, Base start->reagent_alkylation reagent_michael Michael Acceptor (Enone), Base start->reagent_michael reagent_thiolene Alkene, Photoinitiator, hν start->reagent_thiolene node_oxidation Disulfide Dimer start->node_oxidation [O] node_alkylation Thioether Derivative reagent_alkylation->node_alkylation Forms Thioether Bond node_michael 1,4-Adduct reagent_michael->node_michael Conjugate Addition node_thiolene Anti-Markovnikov Thioether reagent_thiolene->node_thiolene Radical-Mediated node_oxidation->start [H]

Caption: Key derivatization routes for a thiolated benzodioxepine.

Application Note 1: S-Alkylation for Stable Thioether Linkages

Principle: S-alkylation is a robust and fundamental method for forming a stable carbon-sulfur (thioether) bond. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic thiolate anion attacks an electrophilic carbon center, displacing a leaving group (typically a halide).[14][15]

Causality Behind Component Selection:

  • Base: A non-nucleophilic base is required to deprotonate the thiol without competing in the Sₙ2 reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is a mild, inexpensive, and heterogeneous base that can be easily filtered off post-reaction.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction without interfering.

Protocol 1: Synthesis of Benzyl Thioether Derivative
  • Materials & Reagents:

    • 7-mercapto-2H-1,5-benzodioxepin-3(4H)-one (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Hexanes, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzodioxepine thiol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1 M concentration of the thiol).

    • Stir the suspension at room temperature for 15 minutes to facilitate thiolate formation.

    • Add benzyl bromide (1.1 eq) dropwise via syringe.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

  • Characterization:

    • LC-MS: Confirm the mass of the desired product.

    • ¹H & ¹³C NMR: Confirm the structure, looking for the appearance of new signals corresponding to the benzyl group (e.g., a singlet around 4.1 ppm for the benzylic CH₂ and aromatic protons).

Data Summary: S-Alkylation
Alkylating Agent (R-X)BaseSolventTypical Reaction TimeNotes
Benzyl bromideK₂CO₃DMF4-6 hHighly reactive primary halide.
IodomethaneK₂CO₃ACN2-4 hUsed for S-methylation. Volatile.
2-Bromo-N-ethylacetamideCs₂CO₃DMF6-8 hIntroduces an amide functionality.

Application Note 2: Thiol-Michael "Click" Addition

Principle: The Thiol-Michael addition is a conjugate addition of a nucleophilic thiolate to an electron-deficient alkene, known as a Michael acceptor (e.g., α,β-unsaturated carbonyls).[16] This base-catalyzed reaction is highly efficient and selective, earning it "click" chemistry status.[17][18]

Causality Behind Component Selection:

  • Michael Acceptor: N-substituted maleimides are classic Michael acceptors used in bioconjugation due to their high reactivity with thiols.[17]

  • Catalyst: A mild organic base like triethylamine (TEA) is sufficient to catalyze the reaction by generating the required thiolate concentration without promoting side reactions.

Protocol 2: Reaction with N-Ethylmaleimide
  • Materials & Reagents:

    • 7-mercapto-2H-1,5-benzodioxepin-3(4H)-one (1.0 eq)

    • N-Ethylmaleimide (1.05 eq)

    • Triethylamine (TEA) (0.1 eq, catalytic)

    • Dichloromethane (DCM), anhydrous

    • Saturated ammonium chloride (aq. NH₄Cl)

  • Step-by-Step Procedure:

    • Dissolve the benzodioxepine thiol (1.0 eq) and N-ethylmaleimide (1.05 eq) in anhydrous DCM in a flask under an inert atmosphere.

    • Add catalytic TEA (0.1 eq) via syringe.

    • Stir the reaction at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated aq. NH₄Cl (to remove TEA) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • The resulting product is often pure enough for subsequent use. If necessary, purify by column chromatography.

Caption: Mechanism of the Thiol-Michael addition.

Application Note 3: Photoinitiated Thiol-Ene "Click" Chemistry

Principle: The radical-mediated thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond ('ene').[13][19] When initiated by UV light in the presence of a photoinitiator, a thiyl radical is generated, which propagates in a chain reaction. This results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether.[12]

Causality Behind Component Selection:

  • Photoinitiator: A radical initiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) is chosen because it efficiently generates radicals upon exposure to UV light (e.g., 365 nm), which is often well-tolerated by organic molecules.[20]

  • Control: Photoinitiation provides exceptional spatial and temporal control; the reaction only proceeds when and where the light is applied. This is a significant advantage for applications like surface patterning or hydrogel formation.[13][19]

Protocol 3: Conjugation to an Alkene
  • Materials & Reagents:

    • 7-mercapto-2H-1,5-benzodioxepin-3(4H)-one (1.0 eq)

    • 1-Octene (or other terminal alkene) (1.2 eq)

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq)

    • Tetrahydrofuran (THF), anhydrous and degassed

    • UV lamp (365 nm)

  • Step-by-Step Procedure:

    • In a quartz reaction vessel, dissolve the benzodioxepine thiol (1.0 eq), 1-octene (1.2 eq), and DMPA (0.05 eq) in degassed, anhydrous THF.

    • Crucial: Ensure the solution is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with N₂/Ar for 20 min) to remove oxygen, which can quench the radical reaction.

    • Seal the vessel and place it under a 365 nm UV lamp at room temperature.

    • Irradiate the mixture for 30-90 minutes. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to remove excess alkene and initiator byproducts.

Application Note 4: Controlled Oxidation to Disulfides

Principle: Thiols can be readily oxidized to form a disulfide bridge. While sometimes an unwanted side reaction, this transformation can be a deliberate synthetic step. Mild oxidizing agents or even air can facilitate this dimerization.[8][10][21][22]

Protocol 4: Iodine-Mediated Disulfide Formation
  • Materials & Reagents:

    • 7-mercapto-2H-1,5-benzodioxepin-3(4H)-one (1.0 eq)

    • Iodine (I₂) (0.5 eq)

    • Methanol or Dichloromethane (DCM)

    • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Step-by-Step Procedure:

    • Dissolve the benzodioxepine thiol (1.0 eq) in methanol.

    • Prepare a solution of iodine (0.5 eq) in methanol.

    • Add the iodine solution dropwise to the thiol solution at room temperature with stirring. A faint yellow/brown color may persist.

    • Stir for 30 minutes. Monitor the disappearance of the starting material by TLC.

    • Quench the reaction by adding saturated Na₂S₂O₃ solution dropwise until the color disappears.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the disulfide product.

Summary of Analytical Characterization

Derivative TypeKey ¹H NMR Signal(s)Key ¹³C NMR Signal(s)Mass Spec (Δ mass from thiol)
S-Alkyl (Benzyl) Singlet ~4.1 ppm (S-CH₂ -Ph)Signal ~38 ppm (C H₂-S)+91.05 Da (for C₇H₇)
Michael Adduct New aliphatic signals (A₂B₂ pattern)New signals for succinimide ring+125.06 Da (for N-ethylmaleimide)
Thiol-Ene Adduct Triplet ~2.7 ppm (S-CH₂ -CH₂)New aliphatic signals+ Alkene Mass
Disulfide Dimer Disappearance of -SH proton signalMinimal shift in aromatic signals(Mass of Thiol x 2) - 2.02 Da

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.PMC.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview.
  • Thiol protecting groups.Sigma-Aldrich.
  • Versatile Cell Culture Scaffolds: Bio-orthogonal Click.MilliporeSigma.
  • Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions.Benchchem.
  • Thiol–ene reaction. Wikipedia. [Link]

  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. ResearchGate. [Link]

  • Thiol–ene click hydrogels for therapeutic delivery. PMC. [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. PMC. [Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

  • Experimental and Theoretical Studies of Selective Thiol–Ene and Thiol–Yne Click Reactions Involving N-Substituted Maleimides. ACS Publications. [Link]

  • Michael addition of thiols to α-enones in ionic liquids with and without organocatalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. [Link]

  • Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. ResearchGate. [Link]

  • Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PMC. [Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. [Link]

  • Synthesis of benzodioxepinone analogues via a novel synthetic route with qualitative olfactory evaluation. Monash University. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. [Link]

  • Oxidation of thiols to disulfides.
  • What disulfides would you obtain from oxidation of the following. Pearson. [Link]

  • Liquid-Phase Oxidation of Thiols to Disulfides. Advances in Chemistry (ACS Publications). [Link]

  • Derivatization of thiol-containing compounds. PubMed. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. PubMed. [Link]

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Application

Application Note: Green Synthesis of Disulfide-Linked Dimers from 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Executive Summary The synthesis of symmetrical disulfides from aryl thiols is a fundamental transformation in organic and medicinal chemistry. The target molecule, 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol , features an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of symmetrical disulfides from aryl thiols is a fundamental transformation in organic and medicinal chemistry. The target molecule, 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol , features an electron-rich aromatic system due to the oxygen atoms at the 1,5-positions of the fused dioxepine ring. This electron density increases the nucleophilicity of the thiol, making it highly reactive toward oxidation, but simultaneously susceptible to undesirable over-oxidation into sulfinic or sulfonic acids if harsh oxidants are employed.

This application note details two highly chemoselective, environmentally benign, and self-validating catalytic protocols for synthesizing bis(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) disulfide . By leveraging catalytic iodine/iodide networks coupled with green terminal oxidants (H₂O₂ or DMSO), these methods ensure quantitative yields, high atom economy, and exceptional functional group tolerance[1].

Scientific Rationale & Mechanistic Insights

To avoid the pitfalls of stoichiometric oxidants (e.g., KMnO₄, mCPBA), we employ redox-active catalytic cycles.

  • The H₂O₂ / Iodide System: Hydrogen peroxide acts as an ideal green terminal oxidant, producing only water as a byproduct[1]. However, direct reaction between H₂O₂ and aryl thiols is often sluggish and unselective. The introduction of catalytic iodide (I⁻) bridges this kinetic gap. H₂O₂ rapidly oxidizes I⁻ to molecular iodine (I₂). The I₂ then acts as a soft electrophile, reacting with the thiol to form a highly reactive iodosulfonium intermediate . A subsequent nucleophilic attack by a second thiol molecule yields the disulfide dimer and regenerates the iodide catalyst[1].

  • The DMSO / Iodine System: Dimethyl sulfoxide (DMSO) serves as a mild, oxygen-transferring oxidant. Catalyzed by molecular iodine, the thiol is oxidized to the disulfide while DMSO is smoothly reduced to volatile dimethyl sulfide (DMS), driving the reaction forward via Le Chatelier's principle[2].

Mechanistic Pathway

Mechanism ArSH 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (Ar-SH) ArSI Iodosulfonium Intermediate [Ar-S-I] ArSH->ArSI H2O2 Hydrogen Peroxide (H2O2) Iminus Iodide Ion (I⁻) H2O2->Iminus Oxidizes Water Water (H2O) H2O2->Water I2 Molecular Iodine (I2) Iminus->I2 I2->ArSI + Ar-SH ArSI->Iminus Regenerates Catalyst Product Disulfide Dimer (Ar-S-S-Ar) ArSI->Product + Ar-SH (Coupling)

Catalytic cycle of H2O2/Iodide-mediated oxidation of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics of the two validated protocols. Both methods prioritize green chemistry principles, but differ in reaction kinetics and byproduct generation.

ParameterProtocol A (H₂O₂ / NaI)Protocol B (DMSO / I₂)
Catalyst NaI (5 mol%)I₂ (5 mol%)
Terminal Oxidant 30% H₂O₂ (0.55 equiv)DMSO (1.2 equiv)
Solvent System Ethanol / WaterEthyl Acetate (or Neat)
Temperature 0 °C warming to 25 °C25 °C (Room Temperature)
Reaction Time 30 – 60 minutes2 – 4 hours
Typical Yield > 95%85 – 90%
Primary Byproduct Water (H₂O)Dimethyl sulfide (DMS)
E-Factor Very Low (< 1)Low (1 - 5)

Experimental Protocols

Protocol A: H₂O₂ / NaI-Catalyzed Oxidation (Recommended)

This protocol is highly recommended due to its near-quantitative yield and self-validating precipitation mechanism[1][3].

  • Substrate Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (1.82 g, 10.0 mmol) in 15 mL of absolute ethanol.

  • Catalyst Initiation: Add sodium iodide (NaI) (75 mg, 0.5 mmol, 5 mol%) to the stirring solution.

  • Controlled Oxidation: Cool the flask to 0 °C using an ice bath. Causality note: The oxidation of iodide by H₂O₂ is exothermic; controlling the initial temperature prevents localized over-oxidation of the electron-rich benzodioxepine ring. Dropwise, add 30% aqueous hydrogen peroxide (0.62 mL, ~5.5 mmol, 0.55 equiv) over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 30–60 minutes. The solution will transiently turn brown (active I₂ generation) and then lighten as the hydrophobic disulfide dimer begins to precipitate, driving the reaction to completion.

  • Isolation: Add 20 mL of cold distilled water to fully precipitate the product. Filter the solid under vacuum, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 40 °C overnight.

Protocol B: DMSO / I₂-Catalyzed Oxidation

An excellent alternative when anhydrous conditions are preferred[2].

  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve the thiol (1.82 g, 10.0 mmol) in 10 mL of ethyl acetate.

  • Reagent Addition: Add dimethyl sulfoxide (DMSO) (0.85 mL, 12.0 mmol, 1.2 equiv) and molecular iodine (I₂) (127 mg, 0.5 mmol, 5 mol%).

  • Propagation: Stir the mixture at room temperature open to the air (or under a loose septum) for 2–4 hours.

  • Quenching & Workup: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality note: Thiosulfate instantly reduces the active I₂ catalyst to inactive I⁻, preventing any downstream side reactions during solvent concentration. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Characterization & Troubleshooting

To ensure the trustworthiness of the synthesis, utilize the following self-validating analytical checks:

  • TLC Monitoring: Use a Hexane:EtOAc (8:2) eluent. To definitively confirm the absence of the starting material, stain the TLC plate with Ellman's Reagent (DTNB) . Ellman's reagent specifically reacts with free thiols to form a bright yellow spot. The complete disappearance of this yellow spot confirms 100% conversion.

  • Physical Indicators: The pungent, characteristic odor of the starting aryl thiol will completely dissipate upon successful dimerization.

  • ¹H NMR (CDCl₃): The sharp singlet corresponding to the -SH proton (typically around 3.0–3.5 ppm) will disappear. Furthermore, the aromatic protons ortho to the sulfur atom will shift slightly downfield (higher ppm) due to the anisotropic deshielding effect of the newly formed disulfide bond.

References

  • Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289. URL:[Link]

  • Bettanin, L., Saba, S., Galetto, F. Z., Mike, G. A., Rafique, J., & Braga, A. L. (2017). Solvent- and metal-free selective oxidation of thiols to disulfides using I2/DMSO catalytic system. Tetrahedron Letters, 58(50), 4713-4716. URL:[Link]

  • Lu, M., et al. (2012). A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents. Synthetic Communications, 42(8), 1118-1124. URL:[Link]

  • ChemBuyersGuide. Commercial availability and structural data for 3,4-dihydro-2H-1,5-benzodioxepine derivatives. URL:[Link]

Sources

Method

Application Notes and Protocols for Bioconjugation with 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Introduction: Leveraging a Novel Thiol for Advanced Bioconjugation In the landscape of drug development and biological research, the site-selective modification of biomolecules is paramount for creating sophisticated the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging a Novel Thiol for Advanced Bioconjugation

In the landscape of drug development and biological research, the site-selective modification of biomolecules is paramount for creating sophisticated therapeutics, diagnostics, and research tools.[1][2] The thiol functional group, present in cysteine residues of proteins and peptides, offers a prime target for such modifications due to its potent nucleophilicity under specific conditions.[3] This document provides a detailed guide to the principles and protocols for the bioconjugation of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a novel molecule with potential applications in creating advanced bioconjugates. While specific protocols for this exact molecule are not yet prevalent in the literature, its utility can be inferred from the well-established chemistry of similar thiol-containing compounds.[4][5][6] The benzodioxepine moiety may offer unique structural and electronic properties to the resulting conjugate, potentially influencing its stability, solubility, and biological activity.[4]

This guide will focus on two robust and widely adopted thiol-reactive chemistries: thiol-maleimide addition and thiol-ene radical reactions. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss critical considerations for purification and characterization of the final bioconjugate.

Pillar 1: The Scientific Foundation of Thiol-Mediated Bioconjugation

The success of any bioconjugation strategy hinges on a deep understanding of the underlying chemical principles. The choice of reaction conditions is not arbitrary but is dictated by the mechanism of the chosen chemistry to maximize yield and minimize side reactions.

The Thiol-Maleimide Michael Addition: A Cornerstone of Bioconjugation

The reaction between a thiol and a maleimide is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild, physiological conditions.[7] This reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring.[8][9] This forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.[9]

Key Mechanistic Considerations:

  • pH Dependence: The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH. A pH range of 6.5-7.5 is generally optimal, providing a good balance between a sufficient concentration of thiolate for a rapid reaction and minimizing hydrolysis of the maleimide ring, which becomes significant at higher pH.[7][9]

  • Thiol Specificity: At this near-neutral pH, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines. The rate of the thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines at neutral pH.[7]

  • Potential Side Reactions: While robust, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, particularly at higher pH, leading to dissociation of the conjugate. Additionally, hydrolysis of the maleimide ring can occur, rendering it unreactive towards thiols.[9] For N-terminal cysteine conjugations, thiazine rearrangement is a possible side-reaction that can complicate purification and characterization.[8]

The Thiol-Ene Radical Reaction: A "Click Chemistry" Approach

The thiol-ene reaction is another powerful tool for bioconjugation, falling under the umbrella of "click chemistry" due to its high efficiency and orthogonality to many biological functional groups.[8][10] This reaction involves the radical-mediated addition of a thiol across a double bond (an alkene).[11]

Key Mechanistic Considerations:

  • Initiation: The reaction requires an initiator to generate a thiyl radical (RS•). This can be achieved through photolysis using a photoinitiator and UV light, or through thermal decomposition of a radical initiator like azobisisobutyronitrile (AIBN).[12][13] For biological applications, photo-initiation at 365 nm is often preferred as it can be performed at room temperature under cytocompatible conditions.[12][13]

  • Reaction Steps: The reaction proceeds through a chain mechanism involving the addition of the thiyl radical to the alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the radical chain and form the stable thioether product.[12]

  • Advantages: The thiol-ene reaction is rapid, often completing within minutes of initiation.[12] It is also tolerant of a wide range of functional groups and aqueous conditions, making it suitable for modifying complex biomolecules.[11]

Pillar 2: Experimental Protocols for Bioconjugation

The following protocols are designed to be adaptable for the conjugation of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol to a variety of biomolecules, such as proteins, peptides, or other molecules functionalized with a maleimide or an alkene.

Protocol 1: Thiol-Maleimide Conjugation

This protocol outlines a general procedure for labeling a maleimide-functionalized biomolecule with 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Materials:

  • Maleimide-functionalized biomolecule (e.g., protein, peptide)

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

  • Degassed conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic co-solvent (if needed): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification supplies: Desalting columns (e.g., Zeba™ Spin), size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) system.[9][14]

Experimental Workflow:

Thiol_Maleimide_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization prep_biomolecule Prepare Biomolecule (Dissolve in Buffer) reduce_disulfides Reduce Disulfides (Optional, with TCEP) prep_biomolecule->reduce_disulfides If necessary mix Mix Biomolecule and Thiol (Incubate at RT or 4°C) reduce_disulfides->mix prep_thiol Prepare Thiol (Dissolve in DMSO/DMF) prep_thiol->mix purify Purify Conjugate (SEC, HPLC, or Dialysis) mix->purify analyze Analyze Conjugate (MS, HPLC, Spectroscopy) purify->analyze

Caption: Workflow for thiol-maleimide bioconjugation.

Step-by-Step Procedure:

  • Prepare the Biomolecule: Dissolve the maleimide-functionalized biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[14][15]

  • Reduction of Disulfide Bonds (Optional): If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols (in the case of conjugating to a protein's native cysteines), add a 10-100 fold molar excess of TCEP to the biomolecule solution.[14] Incubate for 20-30 minutes at room temperature.[14] Note: Dithiothreitol (DTT) can also be used, but it must be removed by dialysis or desalting before adding the maleimide reagent as it will compete for the reaction.[14]

  • Prepare the Thiol Reagent: Prepare a stock solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol in an anhydrous organic solvent like DMSO or DMF. The concentration should be determined based on the desired molar excess for the conjugation reaction.

  • Initiate Conjugation: Add the thiol stock solution to the biomolecule solution to achieve the desired molar ratio. A 10- to 20-fold molar excess of the thiol is a good starting point.[9] Add the thiol solution dropwise while gently stirring.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[15] The optimal time should be determined empirically.

  • Purification: Remove excess, unreacted thiol and other small molecules from the bioconjugate using an appropriate method such as a desalting column, size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[14][16][17] For higher purity, RP-HPLC can be employed.[9]

Protocol 2: Photoinitiated Thiol-Ene Conjugation

This protocol describes the conjugation of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol to an alkene-functionalized biomolecule.

Materials:

  • Alkene-functionalized biomolecule

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

  • Photoinitiator (e.g., Irgacure 2959 for biological applications)[10][12]

  • Solvent: Biocompatible buffer or a mixture of an organic solvent and water (e.g., acetonitrile/water)[12]

  • UV lamp (365 nm)[12]

  • Purification supplies (as in Protocol 1)

Experimental Workflow:

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization prep_solution Prepare Reaction Mixture (Biomolecule, Thiol, Photoinitiator) irradiate Irradiate with UV Light (365 nm) prep_solution->irradiate purify Purify Conjugate (SEC, HPLC, or Dialysis) irradiate->purify analyze Analyze Conjugate (MS, HPLC, Spectroscopy) purify->analyze

Caption: Workflow for photoinitiated thiol-ene bioconjugation.

Step-by-Step Procedure:

  • Prepare the Reaction Mixture: In a suitable reaction vessel, dissolve the alkene-functionalized biomolecule, 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, and the photoinitiator in the chosen solvent. Typical concentrations are in the range of 1-5 mmol/L.[12]

  • Initiate the Reaction: Irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.[12] The irradiation time can range from a few minutes to an hour, depending on the reactant concentrations and light intensity.[12]

  • Purification: After irradiation, purify the bioconjugate to remove unreacted reagents and the photoinitiator using the methods described in Protocol 1.

Pillar 3: Trustworthiness through Self-Validation

The successful synthesis of a bioconjugate must be confirmed through rigorous characterization. This not only validates the conjugation reaction but also provides critical information about the quality and homogeneity of the product.

Purification Strategies

The choice of purification method depends on the properties of the bioconjugate and the unreacted starting materials.

Purification MethodPrincipleApplications
Size-Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.Removal of small molecules (unreacted thiol, byproducts) from large biomolecules (proteins, antibodies).[14]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High-resolution purification of peptides and proteins, capable of separating conjugated from unconjugated species.[9]
Dialysis / Ultrafiltration Separation based on a semi-permeable membrane with a specific molecular weight cut-off (MWCO).Removal of small molecules from large bioconjugates.[17][18]
Ion-Exchange Chromatography (IEX) Separation based on net charge.Purification of bioconjugates where the conjugation alters the overall charge of the biomolecule.[16]
Characterization Techniques

A combination of analytical techniques should be employed to confirm the identity and purity of the bioconjugate.

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the covalent attachment of the thiol to the biomolecule by detecting the mass increase. Can also help determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[19]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the conjugate and can be used to quantify the degree of conjugation. Different HPLC modes (SEC, RP-HPLC, HIC) can provide information on aggregation, heterogeneity, and DAR.[9][19]
UV-Vis Spectroscopy Can be used to estimate the degree of labeling if the conjugated molecule has a distinct absorbance spectrum from the biomolecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, although it is typically used for smaller bioconjugates or to characterize the linker and payload before conjugation.[20]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfides; Hydrolysis of maleimide; Insufficient molar excess of thiol; Incorrect pH.Ensure complete reduction with TCEP; Check buffer pH (6.5-7.5 for maleimide); Increase molar excess of thiol; Optimize reaction time and temperature.
Precipitation of Biomolecule Use of a high concentration of organic co-solvent; Aggregation of the biomolecule upon modification.Minimize the volume of organic solvent added; Perform conjugation at a lower biomolecule concentration; Include excipients that prevent aggregation.
Heterogeneous Product Multiple reactive sites on the biomolecule; Side reactions.For site-specific conjugation, consider engineering the biomolecule to have a single reactive cysteine; Optimize reaction conditions to minimize side reactions.
Loss of Biological Activity Modification of a critical residue in the active or binding site.If possible, use site-directed mutagenesis to move the reactive cysteine away from functionally important regions.

Conclusion

The bioconjugation of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, while not yet extensively documented, can be successfully achieved by leveraging the well-established and robust chemistries of thiol-maleimide and thiol-ene reactions. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can create novel bioconjugates with potentially unique properties conferred by the benzodioxepine moiety. Rigorous purification and characterization are essential to ensure the quality and homogeneity of the final product, which is a prerequisite for its application in drug development and other advanced scientific research.

References

  • Royal Society of Chemistry. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. [Link]

  • National Center for Biotechnology Information. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. [Link]

  • American Chemical Society. Constructions, Purifications and Applications of DNA-Antibody Conjugates: A Review. [Link]

  • BioProcess International. Protein Conjugates. [Link]

  • Abzena. Bioconjugate Process Development & Optimization. [Link]

  • Royal Society of Chemistry. A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. [Link]

  • National Center for Biotechnology Information. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. [Link]

  • Royal Society of Chemistry. A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. [Link]

  • National Center for Biotechnology Information. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. [Link]

  • American Chemical Society. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]

  • NJ Bio, Inc. Bioconjugation Services. [Link]

  • ResearchGate. Analysis and characterization of protein-drug conjugates? [Link]

  • National Center for Biotechnology Information. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]

  • Springer. Bioconjugation Protocols. [Link]

  • PubMed. Discovery of 3,4-Dihydrobenzo[ f][8][]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. [Link]

  • PubChem. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. [Link]

  • University of Bath. Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. [Link]

  • MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

Sources

Application

Analytical methods for quantification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Application and Protocol Guide Topic: Analytical Methods for the Quantification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol Abstract This technical guide provides detailed application notes and validated protocols for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide

Topic: Analytical Methods for the Quantification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Abstract

This technical guide provides detailed application notes and validated protocols for the accurate quantification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a novel aromatic thiol. The accurate determination of thiol concentration is critical in fields ranging from pharmaceutical development to materials science, owing to the high reactivity and functional importance of the sulfhydryl group[1][2]. This document outlines two robust and accessible analytical methodologies: a high-selectivity Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a high-throughput colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. For each method, we provide a comprehensive explanation of the underlying principles, detailed step-by-step protocols, instrument parameters, and data analysis guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this specific benzodioxepine derivative.

Introduction and Principles of Analysis

3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is a heterocyclic compound featuring a benzodioxepine core functionalized with a thiol (-SH) group. The benzodioxepine scaffold is of significant interest in medicinal chemistry for its presence in various bioactive molecules[3]. The thiol group is one of the most reactive functional groups in biochemistry, participating in critical functions such as redox signaling, enzyme catalysis, and detoxification[4]. Its propensity for oxidation to form disulfides makes its accurate quantification essential for stability studies, reaction monitoring, and quality control.

This guide details two complementary analytical techniques:

  • RP-HPLC-UV Analysis: This separation-based technique offers high specificity and is ideal for quantifying the target analyte in complex mixtures. The method relies on the separation of the thiol from other matrix components on a C18 reverse-phase column, followed by detection using a UV-Vis spectrophotometer. The aromatic nature of the benzodioxepine ring provides a strong chromophore for sensitive UV detection.

  • Ellman's Assay (DTNB Colorimetric Method): This widely-used colorimetric assay provides a rapid and simple method for quantifying total free thiols in a sample[5][6]. The assay is based on the chemical reaction between a thiol and DTNB. This thiol-disulfide exchange reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻). The TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance maximum at 412 nm, which is directly proportional to the concentration of the thiol in the sample[2][7].

Method 1: Quantification by RP-HPLC-UV

This method is recommended for its high selectivity and ability to resolve the analyte of interest from potential impurities or degradation products, such as its corresponding disulfide.

Rationale and Experimental Design

The protocol is designed around a reverse-phase C18 column, which effectively retains the moderately nonpolar 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. An isocratic mobile phase of acetonitrile and water provides consistent elution and stable baseline performance. Acidification of the mobile phase with formic acid is critical; it ensures that the thiol group remains protonated (-SH), preventing its ionization to the thiolate anion (-S⁻), which can lead to poor peak shape and retention time variability. Detection wavelength is set based on the UV absorbance spectrum of the benzodioxepine core.

Materials and Instrumentation
  • Analyte: 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (≥98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Formic acid (FA)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, and column oven

    • UV-Vis or Photodiode Array (PDA) detector

    • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size

    • Data acquisition and processing software

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v FA in H₂O).

  • Prepare Mobile Phase B: Acetonitrile (ACN).

  • For this isocratic method, prepare the running mobile phase by mixing Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

Step 2: Standard Stock and Calibration Curve Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol and dissolve it in 10.0 mL of ACN in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the 50:50 mobile phase mixture to prepare a set of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Sample Preparation

  • Dissolve the sample containing the analyte in the mobile phase mixture to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Step 4: HPLC System Setup and Execution

  • Equilibrate the C18 column with the 50:50 (ACN:H₂O with 0.1% FA) mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Set the instrument parameters as described in Table 1.

  • Create a sequence in the chromatography software. Begin with a blank injection (mobile phase), followed by the calibration standards (from lowest to highest concentration), and then the unknown samples.

Table 1: HPLC Instrument Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50% Acetonitrile / 50% Water / 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm

| Run Time | 10 minutes |

Step 5: Data Analysis

  • Integrate the peak corresponding to 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for a valid curve.

  • Use the equation of the line (y = mx + c) to calculate the concentration of the analyte in the unknown samples based on their measured peak areas.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (50:50 ACN:H2O) HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Sample Sample Prep (Dissolve & Filter) Sample->HPLC Detector UV Detector (280 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Plot Calibration Curve Chromatogram->Calibration Quantify Quantify Sample Calibration->Quantify

Caption: Workflow for HPLC-UV quantification of the target thiol.

Method 2: Quantification by Ellman's Assay

This method is ideal for rapid, high-throughput screening of multiple samples when high selectivity is not required. It quantifies the total free thiol content.

Rationale and Experimental Design

The protocol is optimized for a 96-well microplate format to conserve reagents and increase throughput. A phosphate buffer at pH 8.0 is used because the thiol-disulfide exchange reaction with DTNB is most efficient at a slightly alkaline pH[7]. Cysteine, a stable and readily available thiol-containing amino acid, is used to generate a standard curve. The absorbance of the yellow TNB²⁻ product is measured at 412 nm after a brief incubation period.

Materials and Instrumentation
  • Analyte: 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (≥98% purity)

  • Reagents:

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

    • L-Cysteine hydrochloride monohydrate (for standard curve)

    • Sodium Phosphate (for buffer preparation)

    • Solvent compatible with the analyte and assay (e.g., DMSO or Ethanol)

  • Instrumentation:

    • UV-Vis microplate reader or spectrophotometer

    • 96-well clear, flat-bottom microplates

    • Calibrated pipettes

Detailed Experimental Protocol

Step 1: Reagent Preparation

  • Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.[7]

  • Analyte Stock Solution (1 mM): The molecular weight of C₉H₁₀O₂S is 182.24 g/mol . Dissolve 1.82 mg of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol in 10.0 mL of a suitable solvent (e.g., DMSO) to make a 1 mM stock solution.

  • Cysteine Standard Stock (1.6 mM): Dissolve 2.81 mg of L-Cysteine HCl monohydrate (MW = 175.6 g/mol ) in 10.0 mL of Reaction Buffer.

Step 2: Standard Curve and Sample Preparation (in 96-well plate)

  • Cysteine Standards: Prepare a serial dilution of the Cysteine Standard Stock directly in the microplate wells using the Reaction Buffer. A common range is 1.0, 0.5, 0.25, 0.125, 0.0625, and 0 mM (blank). Prepare 50 µL final volume for each standard.

  • Analyte Samples: Dilute the 1 mM analyte stock solution in Reaction Buffer to several concentrations that are expected to fall within the linear range of the cysteine standard curve. Prepare 50 µL final volume for each sample dilution.

  • Blank: Prepare wells containing only 50 µL of the Reaction Buffer.

Step 3: Reaction and Measurement

  • To each well containing standards, samples, and blanks, add 200 µL of the DTNB Solution.

  • Mix gently by pipetting or using a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 15 minutes, protected from light.[7]

  • Measure the absorbance of each well at 412 nm using a microplate reader.

Step 4: Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.

  • Plot the blank-corrected absorbance values for the cysteine standards against their known concentrations (mM).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and an R² value (should be ≥ 0.99).

  • Use the equation to determine the concentration of free thiol in your unknown samples.

  • Remember to account for any dilution factors used during sample preparation.

Alternatively, the concentration can be calculated directly using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (cm), c is the concentration (M), and ε is the molar extinction coefficient of TNB²⁻, which is widely accepted as 14,150 M⁻¹cm⁻¹ at 412 nm.[2][7]

Visualization of Ellman's Assay Workflow

Ellmans_Workflow cluster_prep Plate Setup (96-well) Standards Pipette Cysteine Standards DTNB Add DTNB Solution to all wells Samples Pipette Diluted Samples Blank Pipette Buffer (Blank) Incubate Incubate 15 min at Room Temp DTNB->Incubate Read Measure Absorbance at 412 nm Incubate->Read Analyze Calculate Concentration (Standard Curve or Beer's Law) Read->Analyze

Caption: Microplate workflow for Ellman's colorimetric thiol assay.

Method Comparison and Summary

FeatureRP-HPLC-UV MethodEllman's Assay
Principle Chromatographic SeparationColorimetric Chemical Reaction
Selectivity High (distinguishes analyte from impurities)Low (measures total free thiols)
Sensitivity Moderate to High (µg/mL range)Moderate (µM range)
Throughput Low to Medium (serial analysis)High (parallel analysis in plates)
Equipment HPLC System, UV DetectorSpectrophotometer or Plate Reader
Primary Use Case Purity analysis, stability studies, quantification in complex mixturesRapid screening, total thiol quantification

References

  • Shen, L., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 873(2), 203-208. [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

  • Ellman's Test Protocol for Thiols. Scribd. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • Shah, A., de Biasi, V., & Camilleri, P. (1995). Development of a spectrophotometric method for the measurement of thiols at trace levels. Analytical Proceedings, 32(4), 149-153. [Link]

  • Ellman Test. University of California, Santa Barbara. [Link]

  • Worthington, J. J., et al. (2013). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Macro Letters, 2(10), 925-929. [Link]

  • Heil, T. P., & Lindsay, R. C. (1988). A method for quantitative analysis of flavor-tainting alkylphenols and aromatic thiols in fish. Journal of Environmental Science & Health, Part B, 23(5), 475-488. [Link]

  • Berthou, M., et al. (2022). Thiol sensing: From current methods to nanoscale contribution. Microchemical Journal, 183, 107994. [Link]

  • Tassoni, A., et al. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Agricultural and Food Chemistry, 65(29), 5909-5917. [Link]

  • Sofo, A., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Plants, 10(6), 1149. [Link]

  • Liu, J., et al. (2022). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protocols, 3(1), 101135. [Link]

  • 3,4-Dihydro-alpha-methyl-2H-1,5-benzodioxepin-7-methanamine. PubChem. [Link]

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. NextSDS. [Link]

  • Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate. [Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. (2024). PubMed. [Link]

  • PAPER: 05/3616 Benzodiazepine analogues. Part 22.1 Conformational analysis of benzodioxepine and benzoxathiepine derivatives. ResearchGate. [Link]

Sources

Method

Revolutionizing Electronics: A Guide to Creating Novel Materials with Unique Electronic Properties

Introduction: The Dawn of a New Materials Era The relentless pursuit of miniaturization, enhanced performance, and novel functionalities in electronics has propelled materials science into an era of unprecedented discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dawn of a New Materials Era

The relentless pursuit of miniaturization, enhanced performance, and novel functionalities in electronics has propelled materials science into an era of unprecedented discovery. We are no longer limited to the bulk properties of traditional semiconductors. Instead, we are actively designing and creating materials at the atomic level to elicit unique and tunable electronic characteristics. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and detailed protocols for the synthesis and characterization of three revolutionary classes of materials: two-dimensional (2D) materials, topological insulators, and perovskites. By understanding and harnessing the distinct electronic properties of these materials, we can unlock the door to next-generation electronics, from ultra-fast, low-power transistors to quantum computing and advanced biomedical sensors.

Chapter 1: Two-Dimensional (2D) Materials - Beyond Graphene

The isolation of graphene in 2004 marked a paradigm shift in materials science, introducing the concept of a truly two-dimensional material with extraordinary electronic properties.[1] Since then, the family of 2D materials has expanded to include a diverse range of substances, each with its own unique set of characteristics.[2] These materials, with their atomic-scale thickness, offer a platform for creating ultra-thin, flexible, and transparent electronics.[3]

The Promise of 2D Materials

The defining feature of 2D materials is their confinement in one dimension, leading to quantum mechanical effects that govern their electronic behavior. This results in a host of remarkable properties, including:

  • Exceptional Carrier Mobility: Graphene, for instance, exhibits incredibly high electron mobility, orders of magnitude greater than silicon, promising faster and more efficient electronic devices.[4]

  • Tunable Bandgaps: Unlike graphene, which is a zero-bandgap semimetal, many other 2D materials, such as transition metal dichalcogenides (TMDs), possess a natural bandgap, which is crucial for creating transistors and optoelectronic devices.[4][5] This bandgap can often be tuned by altering the material's thickness or by applying strain.[6]

  • Mechanical Flexibility and Strength: Their atomic thinness imparts exceptional flexibility and robustness, making them ideal for applications in wearable electronics and flexible displays.[6]

Synthesis of 2D Materials: Chemical Vapor Deposition (CVD) of Graphene

Chemical Vapor Deposition (CVD) is a scalable method for producing high-quality, large-area graphene films.[7] The process involves the thermal decomposition of a carbon-containing precursor gas over a metallic catalyst, typically copper foil.

Protocol 1: Chemical Vapor Deposition of Monolayer Graphene on Copper Foil

Materials and Equipment:

  • Copper foil (25 µm thick, 99.8% purity)

  • Methane (CH4) gas (99.999%)

  • Hydrogen (H2) gas (99.999%)

  • Argon (Ar) gas (99.999%)

  • Quartz tube furnace with a pressure controller

  • Mass flow controllers for gases

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Cut the copper foil to the desired size (e.g., 2x2 cm).

    • Clean the foil by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes, and finally deionized (DI) water for 10 minutes to remove organic residues.

    • Immerse the foil in a solution of dilute nitric acid or acetic acid for 1-2 minutes to remove the native oxide layer.

    • Rinse thoroughly with DI water and dry with a stream of nitrogen.

  • Loading and Annealing:

    • Place the cleaned copper foil in the center of the quartz tube.

    • Evacuate the tube to a base pressure of <10 mTorr.

    • Introduce a flow of H2 gas (10-20 sccm) and heat the furnace to 1000 °C.

    • Anneal the copper foil at 1000 °C for 30-60 minutes. This step promotes grain growth and further reduces any remaining copper oxide.[8]

  • Graphene Growth:

    • Introduce a small flow of CH4 gas (1-5 sccm) into the tube while maintaining the H2 flow. The ratio of H2 to CH4 is critical for controlling the quality and number of graphene layers.

    • Grow the graphene for 10-30 minutes at 1000 °C.

  • Cooling and Unloading:

    • After the growth period, stop the CH4 flow and cool the furnace rapidly to room temperature under the H2 and Ar atmosphere. Rapid cooling is crucial to prevent the formation of multi-layer graphene.

    • Once at room temperature, stop the gas flow and vent the system to atmospheric pressure.

    • Remove the graphene-coated copper foil.

Characterization of 2D Materials: Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for characterizing 2D materials.[9] It provides information about the number of layers, the presence of defects, strain, and doping levels.[10][11]

Protocol 2: Raman Spectroscopy Analysis of CVD-Grown Graphene

Equipment:

  • Raman spectrometer with a visible laser (e.g., 532 nm or 633 nm)

  • Microscope with a high-magnification objective (e.g., 100x)

  • Sample stage

Procedure:

  • Sample Preparation:

    • Mount the graphene-on-copper sample on the microscope stage. For analysis of transferred graphene, place the graphene on a SiO2/Si substrate.

  • Data Acquisition:

    • Focus the laser onto the graphene surface.

    • Acquire Raman spectra from multiple points on the sample to assess uniformity.

    • Use a low laser power to avoid damaging the graphene.

    • Acquire a spectrum from the bare substrate as a reference.

  • Data Analysis:

    • Identify the key Raman peaks for graphene:

      • G peak (~1580 cm⁻¹): Corresponds to the in-plane vibration of sp²-hybridized carbon atoms.

      • 2D peak (~2700 cm⁻¹): An overtone of a defect-activated peak, its shape and position are sensitive to the number of graphene layers. For monolayer graphene, the 2D peak is a single, sharp Lorentzian peak.[12]

      • D peak (~1350 cm⁻¹): This peak is activated by defects in the graphene lattice. The intensity ratio of the D peak to the G peak (ID/IG) is a measure of the defect density.[13]

    • Analyze the ratio of the 2D peak intensity to the G peak intensity (I2D/IG). For monolayer graphene, this ratio is typically >2.

    • Analyze the full width at half maximum (FWHM) of the 2D peak. For monolayer graphene, the FWHM is typically around 30 cm⁻¹.

Electronic Properties of Monolayer Transition Metal Dichalcogenides (TMDs)
MaterialBandgap (eV)Electron Mobility (cm²/Vs)Hole Mobility (cm²/Vs)
MoS₂1.8 (Direct)[4]0.5 - 200[2][4]~200
MoSe₂1.55 (Direct)[3]50 - 50020 - 250
WS₂2.0 (Direct)[4]30 - 23410 - 130
WSe₂1.65 (Direct)[3]100 - 500100 - 250
ReS₂1.5 (Direct)0.01 - 100.01 - 1
ReSe₂1.3 (Direct)0.02 - 10.01 - 0.1

Note: Mobility values can vary significantly depending on the substrate, measurement technique, and sample quality.

Creating 2D Heterostructures

A powerful approach to designing novel electronic properties is the creation of van der Waals heterostructures, where different 2D materials are stacked on top of each other.[14][15] These heterostructures can exhibit properties that are not present in their individual components, opening up possibilities for creating custom-designed electronic and optoelectronic devices.[16][17]

Chapter 2: Topological Insulators - Conducting Surfaces, Insulating Bulk

Topological insulators are a fascinating class of materials that are electrically insulating in their interior but have conducting states on their surface.[6] These surface states are protected by time-reversal symmetry, meaning that electrons can flow with very little resistance, as they are robust against scattering from non-magnetic impurities.[6]

The Unique Physics of Topological Insulators

The key to the behavior of topological insulators lies in their electronic band structure, which is "twisted" due to strong spin-orbit coupling. This results in the formation of a "Dirac cone" of surface states that spans the bulk bandgap. Electrons in these surface states have their spin locked to their momentum, a property that could be exploited in spintronic devices.

Synthesis of Topological Insulators: Molecular Beam Epitaxy (MBE) of Bi₂Se₃

Molecular Beam Epitaxy (MBE) is a technique that allows for the growth of high-quality, single-crystal thin films with atomic-layer precision. This makes it an ideal method for synthesizing topological insulators like Bismuth Selenide (Bi₂Se₃).

Protocol 3: Molecular Beam Epitaxy of Bi₂Se₃ Thin Films

Materials and Equipment:

  • Substrate (e.g., Si(111), GaAs(111))

  • High-purity Bismuth (Bi) and Selenium (Se) sources

  • MBE system with effusion cells for Bi and Se

  • Reflection high-energy electron diffraction (RHEED) system for in-situ monitoring

  • Substrate heater and thermocouple

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., RCA clean for Si) to remove any surface contaminants and the native oxide layer.[14]

    • Load the substrate into the MBE chamber.

  • Growth:

    • Heat the substrate to the desired growth temperature (typically 150-300 °C for Bi₂Se₃ on Si).[14][18]

    • Heat the Bi and Se effusion cells to their operating temperatures to generate atomic beams. A Se:Bi beam equivalent pressure ratio of 15:1 to 25:1 is commonly used.[18]

    • Open the shutters for the Bi and Se sources to begin deposition onto the substrate.

    • Monitor the growth in real-time using the RHEED system. A streaky RHEED pattern indicates two-dimensional, layer-by-layer growth.[14]

    • Grow the film to the desired thickness. The growth rate is typically on the order of a few quintuple layers per minute.

  • Cooling and Characterization:

    • After growth, close the source shutters and cool the sample to room temperature.

    • The film can then be characterized ex-situ using techniques like Atomic Force Microscopy (AFM) for surface morphology and X-ray Diffraction (XRD) for crystal structure.

Characterization of Topological Insulators: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique for probing the electronic band structure of materials.[19] It is an indispensable tool for identifying the characteristic Dirac cone of the surface states in topological insulators.[20]

Protocol 4: ARPES Measurement of Bi₂Se₃

Equipment:

  • ARPES system with a high-resolution electron analyzer and a UV or X-ray light source

  • Ultra-high vacuum (UHV) chamber

  • Sample manipulator with multiple degrees of freedom (x, y, z, polar, and azimuthal rotation)

  • Low-temperature cryostat

Procedure:

  • Sample Preparation:

    • Mount the Bi₂Se₃ sample on the sample holder.

    • Introduce the sample into the UHV chamber.

    • Clean the sample surface in-situ, typically by cleaving the crystal to expose a fresh surface or by gentle annealing to remove surface adsorbates.

  • Data Acquisition:

    • Cool the sample to a low temperature (e.g., < 20 K) to reduce thermal broadening of the electronic states.

    • Illuminate the sample with the light source. The photons will eject electrons from the material.

    • The electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

    • By systematically varying the emission angle, a map of the electronic band structure (energy versus momentum) can be constructed.[21]

  • Data Analysis:

    • Identify the key features in the ARPES spectra:

      • Bulk Valence Band (BVB) and Bulk Conduction Band (BCB): These will appear as broad features.

      • Dirac Cone: The linearly dispersing surface states that cross the bulk bandgap. The crossing point is the Dirac point.[18]

    • Analyze the momentum distribution curves (MDCs) and energy distribution curves (EDCs) to determine the dispersion and lifetime of the electronic states.[18]

Electronic Properties of Selected Topological Insulators
MaterialBulk Bandgap (eV)Surface StateKey Features
Bi₂Se₃~0.3Single Dirac ConeSimple electronic structure, relatively large bandgap.
Bi₂Te₃~0.15Single Dirac ConeGood thermoelectric properties.
Sb₂Te₃~0.28Single Dirac ConeP-type topological insulator.
Bi₁₋ₓSbₓTunableSingle Dirac ConeFirst experimentally confirmed 3D topological insulator.

Chapter 3: Perovskites - A New Frontier in Optoelectronics

Perovskite materials, with their ABX₃ crystal structure, have emerged as a revolutionary class of semiconductors, particularly in the field of photovoltaics.[22] Their exceptional optoelectronic properties, combined with their low-cost, solution-based fabrication, make them a highly attractive alternative to traditional silicon-based solar cells.[13][23]

The Allure of Perovskites

The remarkable performance of perovskites stems from a unique combination of properties:

  • High Power Conversion Efficiency (PCE): Perovskite solar cells have seen a meteoric rise in efficiency, with certified values now exceeding 25% for single-junction cells and approaching 35% for tandem cells.[24][25]

  • Tunable Optoelectronic Properties: The electronic and optical properties of perovskites can be readily tuned by changing the chemical composition (A, B, and X sites).[23]

  • Solution Processability: Many perovskites can be processed from solution at low temperatures, enabling roll-to-roll manufacturing and the fabrication of flexible devices.[23]

Synthesis of Perovskite Thin Films: Solution Processing

Solution processing is a versatile and cost-effective method for fabricating high-quality perovskite thin films.[26] A common approach is the one-step spin-coating method with an anti-solvent dripping step.

Protocol 5: Solution Processing of Methylammonium Lead Iodide (CH₃NH₃PbI₃) Perovskite Thin Films

Materials and Equipment:

  • Methylammonium iodide (MAI)

  • Lead iodide (PbI₂)

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) as solvents

  • Chlorobenzene as an anti-solvent

  • Substrates (e.g., FTO-coated glass)

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Precursor Solution Preparation:

    • Inside a nitrogen-filled glovebox, dissolve stoichiometric amounts of MAI and PbI₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v) to form the perovskite precursor solution.[1]

    • Stir the solution at an elevated temperature (e.g., 70 °C) until the precursors are fully dissolved.[1]

  • Substrate Cleaning:

    • Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, DI water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the wettability.

  • Film Deposition:

    • Transfer the cleaned substrates into the glovebox.

    • Deposit a layer of an electron transport material (e.g., TiO₂) onto the FTO substrate.

    • Dispense the perovskite precursor solution onto the substrate.

    • Spin-coat the solution at a low speed (e.g., 1000 rpm) for a few seconds, followed by a high speed (e.g., 4000-6000 rpm) for 20-40 seconds.

    • During the high-speed step, drip a small amount of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. This induces rapid crystallization and results in a uniform and dense perovskite film.[3]

  • Annealing:

    • Anneal the perovskite film on a hotplate at a temperature of around 100 °C for 10-60 minutes to remove residual solvent and improve crystallinity.[27]

Characterization of Perovskites: Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful technique for studying the dynamics of photoexcited charge carriers in perovskites, providing insights into processes such as charge generation, recombination, and transport.[5][12]

Protocol 6: Transient Absorption Spectroscopy of Perovskite Films

Equipment:

  • Femtosecond laser system (pump and probe beams)

  • Optical parametric amplifier (OPA) to tune the pump wavelength

  • White-light generation setup for the probe beam

  • Spectrometer and detector

  • Delay stage to control the time delay between the pump and probe pulses

Procedure:

  • Sample Preparation:

    • Place the perovskite thin film sample in the sample holder of the TAS setup.

  • Data Acquisition:

    • The pump pulse excites the sample, creating a population of charge carriers.

    • The probe pulse, which is delayed in time relative to the pump pulse, passes through the excited region of the sample.

    • The change in the absorption of the probe beam (ΔA) is measured as a function of wavelength and the time delay between the pump and probe pulses.[28]

  • Data Analysis:

    • The TAS data reveals several key features:

      • Ground-state bleach (GSB): A negative signal corresponding to the depletion of the ground state population.

      • Stimulated emission (SE): A negative signal resulting from the stimulated emission from the excited state.

      • Photoinduced absorption (PIA): A positive signal due to the absorption of the probe beam by the excited state species.

    • By analyzing the kinetics of these signals at different wavelengths, one can extract information about the lifetimes of the charge carriers and the rates of different recombination and transport processes.[21]

Performance of Perovskite Solar Cells with Different Compositions
Perovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
CH₃NH₃PbI₃ (MAPbI₃)15 - 200.9 - 1.120 - 2470 - 80
HC(NH₂)₂PbI₃ (FAPbI₃)17 - 231.0 - 1.1522 - 2575 - 82
(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅>18[23]~1.1~23~78
Csₓ(MA,FA)₁₋ₓPb(I,Br)₃ (Triple Cation)>25>1.15>24>80

Note: Performance metrics can vary based on device architecture, fabrication methods, and measurement conditions.

Chapter 4: Future Outlook and Applications

The exploration of novel materials with unique electronic properties is a rapidly evolving field with immense potential to reshape the landscape of technology.

  • 2D Materials: The ability to create designer heterostructures by stacking different 2D materials opens up a vast design space for novel electronic and optoelectronic devices with tailored functionalities.[29]

  • Topological Insulators: The dissipationless surface currents in topological insulators could lead to the development of ultra-low-power electronics and are a promising platform for fault-tolerant quantum computing.

  • Perovskites: Continued improvements in the efficiency and stability of perovskite solar cells could make them a dominant technology in the renewable energy sector. Their tunable light emission properties also make them attractive for LEDs and lasers.

Conclusion

This guide has provided a comprehensive overview and practical protocols for the synthesis and characterization of three key classes of novel materials: 2D materials, topological insulators, and perovskites. By mastering these techniques, researchers can contribute to the development of the next generation of electronic and optoelectronic devices, pushing the boundaries of what is currently possible. The journey from fundamental material discovery to technological application is challenging but immensely rewarding, and the materials discussed herein represent some of the most exciting frontiers in modern science and engineering.

Visualizations

Experimental Workflows

G cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_application Application s1 Substrate Preparation s2 Material Deposition/Growth s1->s2 s3 Post-Growth Processing s2->s3 c1 Structural (Raman, XRD, AFM) s3->c1 c2 Electronic (ARPES, TAS) c1->c2 c3 Device Performance c2->c3 a1 Device Fabrication c3->a1 a2 Testing and Optimization a1->a2

Caption: A generalized workflow for the creation and evaluation of novel electronic materials.

Band Structure Engineering Concepts

G cluster_techniques Techniques cluster_properties Tunable Properties main Band Structure Engineering t1 Strain Engineering main->t1 t2 Chemical Doping main->t2 t3 Heterostructure Formation main->t3 t4 Quantum Confinement main->t4 p1 Bandgap t1->p1 p2 Carrier Mobility t1->p2 t2->p1 t2->p2 t3->p1 p3 Optical Absorption t3->p3 t4->p1 t4->p3 p4 Spin-Orbit Coupling

Caption: Key techniques and resulting tunable properties in band structure engineering of novel materials.

References

  • Fluxim AG. (2026, January 16). Highest Perovskite Solar Cell Efficiencies (2026 Update). Fluxim AG. [Link]

  • Al-Douri, Y., & Shabat, M. M. (2023). Comparison between different solar cells based on perovskite types. Journal of Applied Science and Engineering, 26(4), 42-51.
  • Meng, F., et al. (2024). A Review of Bandgap Engineering and Prediction in 2D Material Heterostructures: A DFT Perspective. International Journal of Molecular Sciences, 25(23), 13104.
  • Mansfield, E., et al. (2015). Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. The Journal of Physical Chemistry Letters, 6(14), 2763-2768.
  • Gusakova, J., et al. (2017). Tunable Electronic Properties of Lateral Monolayer Transition Metal Dichalcogenide Superlattice Nanoribbons.
  • Hao, L., et al. (2020). Strain engineering of 2D semiconductors and graphene: from strain fields to band-structure tuning and photonic applications.
  • Pala, M. G., et al. (2020). Recent Advances in the Carrier Mobility of Two-Dimensional Materials: A Theoretical Perspective. ACS Omega, 5(24), 14356-14368.
  • Nguyen, T. A., et al. (2025). Ultrafast dynamics of transient exciton state in methylammonium lead iodide perovskite at room temperature. The Journal of Chemical Physics, 162(21), 214704.
  • Sirtl, M., et al. (2024). Performance of Triple-Cation Perovskite Solar Cells under Different Indoor Operating Conditions. ACS Applied Materials & Interfaces, 16(45), 54336-54346.
  • Yang, E. H., et al. (Eds.). (2020). Synthesis, Modelling and Characterization of 2D Materials and their Heterostructures. Elsevier.
  • Caneva, S., et al. (2012). Chemical vapor deposition of graphene on copper. ETH Zurich Research Collection.
  • Wang, Z., et al. (2024). A Review of Bandgap Engineering and Prediction in 2D Material Heterostructures: A DFT Perspective. International Journal of Molecular Sciences, 25(23), 13104.
  • Chen, C., et al. (2018). Band structure engineering of 2D materials using patterned dielectric superlattices.
  • Di Bartolomeo, A. (2021). Band gap and carrier mobility of some representative 2D materials.
  • Pumera, M. (2016).
  • National Physical Laboratory. (2022, June 15). International collaboration conducts comparison of Raman spectroscopic analysis of CVD-grown graphene. NPL. [Link]

  • Jeon, N. J., et al. (2015). Compositional engineering of perovskite materials for high-performance solar cells.
  • Pala, M. G., et al. (2020). Recent Advances in the Carrier Mobility of Two-Dimensional Materials: A Theoretical Perspective. ACS Omega, 5(24), 14356-14368.
  • Wang, H., et al. (2021). Synthesis and Spectral Characteristics Investigation of the 2D-2D vdWs Heterostructure Materials.
  • Massachusetts Institute of Technology. (n.d.). Materials - Synthesis & Characterization. MTL. [Link]

  • Zhang, S., et al. (2016). Two-dimensional silicon crystals with sizable band gaps and ultrahigh carrier mobility. Nanoscale, 8(3), 1503-1510.
  • AIP Publishing LLC. (n.d.). Synthesis and Processing of 2D Materials. AVS. [Link]

  • Xie, Z., et al. (2014). Analysis procedure of the SARPES data of the Bi2Se3 surface state...
  • Ismach, A. (n.d.). Synthesis and Characterization of 2D Materials and Heterostructures. Northwestern University.
  • Stancu, V., et al. (2016). Assessing by Raman spectroscopy the quality of CVD graphene transferred on oxidized silicon and quartz substrates. Romanian Journal of Information Science and Technology, 19(1-2), 114-125.
  • Renishaw. (n.d.). Characterise carbon and 2D materials with Raman microscopy. Renishaw. [Link]

  • Chini, M., et al. (2015). Electronic properties of transition-metal dichalcogenides. MRS Bulletin, 40(7), 578-583.
  • Mafra, D. L., et al. (2012).
  • Rasmussen, F. A., & Thygesen, K. S. (2015). Computational 2D Materials Database: Electronic Structure of Transition-Metal Dichalcogenides and Oxides. The Journal of Physical Chemistry C, 119(25), 13169-13183.
  • Liu, X., et al. (2011). Structural properties of Bi2Te3 and Bi2Se3 topological insulators grown by molecular beam epitaxy on GaAs(001) substrates. Applied Physics Letters, 99(17), 171903.
  • Cançado, L. G., et al. (2019, August 15).
  • Royal Society of Chemistry. (2015). Supplementary information for: Experimental and theoretical optical properties of methylammonium lead halide perovskites.
  • Jorio, A. (2019, August 15).
  • ResearchGate. (n.d.). Experimental setup for transient absorption spectroscopy.
  • Lv, B. Q., et al. (2021). Angle-resolved photoemission spectroscopy and its application to topological materials. arXiv preprint arXiv:2106.09797.
  • Wu, X., et al. (2014). Femtosecond Time-Resolved Transient Absorption Spectroscopy of CH3NH3PbI3 Perovskite Films: Evidence for Passivation Effect of PbI2. Journal of the American Chemical Society, 136(35), 12295-12302.
  • Ghosh, S., et al. (2020). Femtosecond Transient Absorption Spectra and Dynamics of Carrier Relaxation of Tin Perovskites in the Absence and Presence of Additives. The Journal of Physical Chemistry C, 124(29), 15849-15857.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

This guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. Here, you will find in-depth troubleshooting advice and frequently as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. This resource is built on established principles of organic chemistry and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Challenge of Thiol Purification

3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is a valuable building block in medicinal chemistry and materials science. However, like many aromatic thiols, its purification presents unique challenges. The primary obstacle is the high susceptibility of the thiol group to oxidation, leading to the formation of the corresponding disulfide impurity. This guide provides a structured approach to overcoming this and other potential purification hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Question 1: I've just completed the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, and my crude product analysis (TLC, LC-MS) shows a significant amount of a less polar impurity. What is this likely to be, and how can I remove it?

Answer:

The most common less-polar impurity in thiol preparations is the corresponding disulfide, in this case, bis(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) disulfide. This is due to the facile oxidation of the thiol in the presence of air (oxygen).[1]

Visualizing the Oxidation Problem:

Oxidation Thiol 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (Desired Product) Disulfide bis(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) disulfide (Impurity) Thiol->Disulfide Oxidation (Air, Trace Metals) Disulfide->Thiol Reduction (e.g., DTT, TCEP)

Caption: Equilibrium between the desired thiol and its disulfide impurity.

Troubleshooting Steps:

  • Work under an Inert Atmosphere: Whenever possible, handle the crude product and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation.

  • Reductive Workup: If the disulfide has already formed, it can often be converted back to the thiol by treatment with a reducing agent.

    • Dithiothreitol (DTT): A common and effective reducing agent. A slight excess can be added to the crude material before purification.

    • Tris(2-carboxyethyl)phosphine (TCEP): An odorless and more stable alternative to DTT.

  • Chromatographic Separation: Flash column chromatography is an effective method for separating the thiol from the less polar disulfide.

    ParameterRecommendationRationale
    Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
    Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. The disulfide will elute before the more polar thiol.
    Atmosphere Use degassed solvents and consider flushing the column with an inert gas.To prevent on-column oxidation.

Question 2: My synthesis involved a Newman-Kwart rearrangement. What are the likely impurities from this reaction, and how do I address them?

Answer:

The Newman-Kwart rearrangement is a robust method for converting phenols to thiophenols.[2][3][4] It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis.

Visualizing the Newman-Kwart Rearrangement Workflow:

NKR_Workflow Phenol 3,4-dihydro-2H-1,5-benzodioxepin-7-ol O_Thiocarbamate O-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dialkylthiocarbamate Phenol->O_Thiocarbamate Thiocarbamoylation S_Thiocarbamate S-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) dialkylthiocarbamate O_Thiocarbamate->S_Thiocarbamate Thermal Rearrangement (High Temperature) Thiol 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol S_Thiocarbamate->Thiol Hydrolysis (e.g., NaOH or KOH)

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Optimization

Improving yield in the synthesis of benzodioxepine derivatives

Welcome to the Technical Support Center for the synthesis of benzodioxepine derivatives. As scientists and drug development professionals, we understand that synthesizing seven-membered heterocyclic rings—such as 1,5-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzodioxepine derivatives. As scientists and drug development professionals, we understand that synthesizing seven-membered heterocyclic rings—such as 1,5-benzodioxepines (e.g., the widely utilized Calone 1951 pharmacophore)—is notoriously challenging. Unfavorable entropy and competing intermolecular reactions often decimate yields.

This portal is designed by Senior Application Scientists to provide you with field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Core Workflow & Mechanistic Pathway

The most reliable industrial and bench-scale route to 1,5-benzodioxepin-3-ones involves a three-step sequence: Williamson etherification, Dieckmann condensation, and hydrolysis-decarboxylation. Understanding the kinetic and thermodynamic bottlenecks of this pathway is critical for yield optimization.

BenzodioxepineSynthesis A 4-Methylcatechol + Methyl bromoacetate B Williamson Etherification (K2CO3, KI Catalyst, 80°C) A->B Step 1: O-Alkylation C Bis(ester) Intermediate (MCDA) B->C Yield: ~95% D Dieckmann Condensation (NaH, Toluene, High Dilution) C->D Step 2: Base Catalysis E β-Keto Ester Intermediate D->E Intramolecular Cyclization F Hydrolysis & Decarboxylation (6M HCl, 80°C) E->F Step 3: Acid Catalysis G 1,5-Benzodioxepin-3-one (e.g., Calone 1951) F->G Final Yield: ~68%

Three-step synthetic pathway for 1,5-benzodioxepin-3-one derivatives highlighting key catalysts.

Troubleshooting FAQs

Q1: My Williamson etherification yield for the bis(ester) intermediate is stalling at ~75%. How can I push this past 90%? Causality & Solution: The baseline reaction between 4-methylcatechol and methyl bromoacetate is kinetically limited by the leaving group. By adding Potassium Iodide (KI) as a co-catalyst, you initiate a Finkelstein reaction. KI reacts with methyl bromoacetate to generate methyl iodoacetate in situ. The iodide is a superior leaving group, significantly lowering the activation energy for the phenoxide nucleophilic attack [1]. Actionable Parameters: Use a precise molar ratio of KI to catechol of 0.75:1, methyl bromoacetate at 3.5:1, and K₂CO₃ at 4:1. Run the reaction at 80°C for 6 hours. This optimized stoichiometric ratio reliably pushes intermediate yields from 78.5% to 95.4% [1].

Q2: During the Dieckmann condensation, I am isolating mostly polymeric tars instead of the cyclized benzodioxepine. What is going wrong? Causality & Solution: Seven-membered ring formation is entropically disfavored compared to 5- or 6-membered rings. If the concentration of the bis(ester) intermediate (MCDA) is too high, intermolecular condensation outpaces intramolecular cyclization, leading to oligomers and polymers [2]. Actionable Parameters: You must strictly employ the High Dilution Principle . Use anhydrous toluene as the solvent (approx. 70 mL per 0.1 mol of substrate). Furthermore, switch your base. Instead of standard alkoxides, use sodium sand or Sodium Hydride (NaH) with a catalytic amount of methanol (0.75 molar ratio to substrate) at 60°C for 4 hours [2]. This kinetic control strongly favors the 7-membered ring.

Q3: Is it possible to bypass the Dieckmann route and directly alkylate catechol with a 1,3-dihalopropane? My yields are currently abysmal (<20%). Causality & Solution: Direct O-alkylation with 1,3-dibromopropane often fails in standard aqueous/organic biphasic systems because the highly hydrated phenoxide ion lacks the nucleophilicity to complete the second, sterically hindered intramolecular substitution [4]. Actionable Parameters: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC shuttles the phenoxide into the organic phase (e.g., dichloroethane or DMF) without its hydration shell, drastically increasing its nucleophilicity. This can improve direct cyclization yields of 1,5-benzodioxepines to >70% [3].

Quantitative Data: Yield Optimization Matrix

Use the following table to benchmark your current protocols against optimized industrial standards.

Reaction StepStandard ConditionOptimized ConditionYield ShiftMechanistic Reason
Williamson Etherification K₂CO₃, Acetone, RefluxK₂CO₃, KI (0.75 eq), 80°C78.5% → 95.4%In situ generation of highly reactive methyl iodoacetate via Finkelstein exchange [1].
Dieckmann Condensation NaOMe, MeOH, Standard Conc.Na sand / NaH, Toluene, High Dilution<40% → ~68%Suppression of intermolecular polymerization; kinetic favoring of 7-membered ring [2].
Hydrolysis/Decarboxylation 1M HCl, 60°C6M HCl / Acetic Acid, 80°C~60% → 83.3%Stronger acid and higher thermal energy ensure complete decarboxylation of the β-keto acid[2].
Direct Alkylation (Alt.) NaOH, H₂O/DCMK₂CO₃, DMF, TBAB (PTC)~20% → >70%Enhanced nucleophilicity of phenoxide in aprotic media via phase transfer catalysis [3].

Standard Operating Protocols (SOPs)

These self-validating protocols are designed to ensure reproducibility and high fidelity in your synthetic outputs.

SOP 1: KI-Catalyzed Williamson Etherification (Synthesis of MCDA)
  • Preparation: In a dry, 500 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-methylcatechol (1.0 eq) and anhydrous K₂CO₃ (4.0 eq) in dry DMF.

  • Catalyst Addition: Add Potassium Iodide (KI) (0.75 eq) to the suspension. Critical Step: Ensure KI is finely powdered and rigorously anhydrous to maximize surface area for the Finkelstein exchange [1].

  • Electrophile Addition: Dropwise, add methyl bromoacetate (3.5 eq) over 30 minutes to prevent thermal spiking and uncontrolled exotherms.

  • Reflux: Heat the mixture to 80°C and maintain vigorous stirring for exactly 6 hours [1].

  • Workup & Validation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate.

    • Validation: The intermediate (4-methylcatechol dimethylacetate) should present as a clean product via HPLC with an expected yield of ~94-95% [1].

SOP 2: Intramolecular Dieckmann Condensation & Hydrolysis
  • Preparation: In a rigorously dried 1L flask under an inert N₂ atmosphere, suspend sodium sand or NaH (2.0 eq) in anhydrous toluene (70 mL per 0.1 mol substrate) [2].

  • Initiation: Add anhydrous methanol (0.75 eq) to generate the active methoxide base in situ [2].

  • High-Dilution Addition: Using a syringe pump, add the MCDA intermediate (1.0 eq) dissolved in 100 mL anhydrous toluene dropwise over 2 hours.

    • Mechanistic Note: Slow addition keeps the steady-state concentration of the intermediate infinitesimally low, preventing polymerization [2].

  • Cyclization: Heat the reaction to 60°C for 4 hours [2].

  • Quenching & Decarboxylation: Quench carefully with glacial acetic acid. To achieve the final benzodioxepin-3-one, add 6M HCl and reflux at 80°C for 8 hours to drive hydrolysis and decarboxylation [2].

    • Validation: Extract with ether, dry, and purify via vacuum distillation. Expected yield is ~68% across these final two steps[2].

Troubleshooting

Troubleshooting anomalous NMR spectra in heterocyclic compounds

Welcome to the Heterocyclic NMR Technical Support Center . This portal is designed for researchers, structural chemists, and drug development professionals dealing with anomalous Nuclear Magnetic Resonance (NMR) data in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic NMR Technical Support Center . This portal is designed for researchers, structural chemists, and drug development professionals dealing with anomalous Nuclear Magnetic Resonance (NMR) data in nitrogen, oxygen, and sulfur-containing heterocycles.

Heterocycles frequently exhibit non-ideal NMR behavior due to complex electronic environments, tautomeric equilibria, and restricted conformational dynamics. This guide provides causality-driven troubleshooting strategies and self-validating protocols to resolve these structural ambiguities.

Diagnostic Workflow

NMR_Troubleshooting Start Anomalous NMR Spectrum in Heterocycle Broad Symptom: Broadened or Missing Peaks Start->Broad Extra Symptom: Unexpected or Extra Peaks Start->Extra Connect Symptom: Missing Connectivity Start->Connect Tautomerism Cause: Prototropic Tautomerism or 14N Quadrupolar Relaxation Broad->Tautomerism Rotamers Cause: Restricted Rotation (Conformers/Rotamers) Extra->Rotamers HMBC_Cause Cause: 13C Blind Spots No Direct Protons Connect->HMBC_Cause VT_Low Action: Low-Temp VT-NMR or Acid/Base Titration Tautomerism->VT_Low VT_High Action: High-Temp VT-NMR (Coalescence) Rotamers->VT_High Param Action: 1H-15N HMBC Optimize J(N,H) to 8-10 Hz HMBC_Cause->Param

Diagnostic workflow for troubleshooting anomalous NMR spectra in heterocyclic compounds.

Knowledge Base & FAQs

Q1: Why are the signals for protons adjacent to nitrogen in my pyrrole or imidazole derivative severely broadened or completely missing at room temperature? Causality & Experience: This is a classic hallmark of two competing phenomena in nitrogen heterocycles: quadrupolar relaxation and intermediate-rate prototropic exchange[1]. Nitrogen-14 has a nuclear spin of I=1 and possesses a significant quadrupolar moment. In asymmetric electronic environments (like most heterocycles), the electric field gradient causes rapid relaxation of the 14 N nucleus, which partially decouples it from adjacent protons, leading to broad signals. Furthermore, if the heterocycle has a mobile proton (e.g., NH in azoles), intermolecular proton exchange or tautomerism often occurs at an "intermediate" rate on the NMR timescale at room temperature[2]. This intermediate exchange averages the chemical shifts of the tautomers, collapsing the signals into a broad hump or baseline noise. Resolution: To self-validate which mechanism is occurring, perform a Solvent Titration or Variable Temperature (VT) NMR. Adding a trace amount of anhydrous trifluoroacetic acid (TFA) or D 2​ O will accelerate proton exchange to the "fast" regime, sharpening the peaks into a single time-averaged signal. Alternatively, cooling the sample (Low-Temp VT-NMR) slows the exchange to the "slow" regime, resolving distinct peaks for each tautomer[1].

Q2: My substituted piperidine shows double the expected number of peaks in both 1H and 13C spectra. Is my sample impure? Causality & Experience: While impurity is always a possibility, in saturated nitrogen heterocycles (especially N-acyl, N-Boc, or sterically hindered derivatives), this is typically caused by restricted bond rotation leading to stable conformers or rotamers[3]. The energy barrier to rotation around the amide C-N partial double bond is high enough that the interconversion rate is slower than the NMR timescale ( ΔG‡≈60−80 kJ/mol). Thus, the NMR spectrometer captures a "snapshot" of both the cis and trans rotamers, displaying two distinct sets of signals with integrals corresponding to their thermodynamic equilibrium ratio. Resolution: Perform High-Temperature VT-NMR (e.g., in DMSO- d6​ at 90–120 °C). As thermal energy overcomes the rotational barrier, the exchange rate increases. You will observe the distinct peak sets broaden, coalesce, and eventually sharpen into a single set of time-averaged peaks[4]. Re-cooling the sample to room temperature will restore the original complex spectrum, self-validating that the phenomenon is dynamic and not a chemical impurity.

Q3: I need to assign the non-protonated nitrogens in a complex triazole framework, but 13C NMR isn't providing enough connectivity data. What is the best approach? Causality & Experience: Carbon-13 lacks direct connectivity to nitrogen, and standard 1H-13C HMBC cannot bridge heteroatom gaps. The solution is 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[5]. Even at a natural abundance of 0.37%, modern probes can detect 15 N using indirect detection through highly sensitive protons. The challenge in heterocycles is that the long-range coupling constants ( nJNH​ ) vary significantly (typically 2 to 15 Hz) compared to the more uniform nJCH​ couplings[5]. Resolution: Run the 1 H- 15 N HMBC optimized for a long-range coupling constant of 8–10 Hz. If certain nitrogens are still "invisible," it is because their specific nJNH​ sits at a null point for that delay. The self-validating protocol requires running a second 15 N HMBC optimized at a different coupling constant (e.g., 5 Hz) to capture the remaining nuclei[5].

Quantitative Data Summary

The table below summarizes the thermodynamic parameters and expected NMR timescales for common dynamic processes in heterocyclic chemistry.

Dynamic ProcessExample SystemTypical Energy Barrier ( ΔG‡ )Exchange Rate at 298KNMR Appearance at 298KResolution Strategy
Prototropic Tautomerism Imidazoles, Pyrazoles40 – 60 kJ/mol 102−104 s −1 (Intermediate)Broad humps or missing peaksLow-Temp VT-NMR (< -40 °C)
Amide Rotamerism N-Boc Piperidines70 – 90 kJ/mol 10−2−100 s −1 (Slow)Distinct extra peaks (Rotamers)High-Temp VT-NMR (> 90 °C)
Ring Inversion Dioxanes, Thianes35 – 45 kJ/mol >105 s −1 (Fast)Single time-averaged peakUltra-Low-Temp VT-NMR (< -80 °C)

Step-by-Step Methodologies

Protocol 1: Self-Validating Variable Temperature (VT) NMR for Conformational Exchange

This protocol determines if extra peaks are due to rotamers/conformers by forcing the system past its coalescence temperature ( Tc​ ).

  • Temperature Calibration (Self-Validation Step): Instrument thermocouples often deviate from the actual sample temperature by 2–5 °C, which drastically skews thermodynamic calculations[4]. Before analyzing the sample, insert a standard NMR tube containing 100% methanol (for low temp) or 80% ethylene glycol in DMSO- d6​ (for high temp). Measure the chemical shift difference ( Δδ ) between the OH and CH n​ protons. Calculate the exact probe temperature using standard calibration equations.

  • Sample Preparation: Dissolve the heterocyclic compound in a deuterated solvent with a suitable boiling/freezing point range (e.g., Toluene- d8​ or DMSO- d6​ for high temp; CD 2​ Cl 2​ for low temp).

  • Spectral Acquisition & Coalescence Tracking: Acquire standard 1 H spectra in 10 °C increments. As you visually observe the peaks begin to broaden (approaching the coalescence temperature, Tc​ ), reduce the increments to 2 °C.

  • Thermodynamic Extraction: At Tc​ , the exchange rate k is equal to 2​πΔν​ , where Δν is the peak separation in Hz at the slow-exchange limit. Use this rate in the Eyring equation to calculate the activation free energy ( ΔG‡ ) of the conformational exchange[4].

  • Reversibility Check: Return the probe to 298K and re-acquire the spectrum to ensure the compound did not thermally degrade.

Protocol 2: Dual-Parameter 1H-15N HMBC for Complete Nitrogen Assignment

This protocol overcomes the high variability of nJNH​ coupling constants to ensure no nitrogen atoms are missed during structure elucidation.

  • Parameter Optimization (Self-Validation Step): Standard 13 C HMBCs use a fixed long-range coupling constant ( nJCH​=8 Hz). However, nJNH​ in heterocycles varies wildly from 5.9 to 14.9 Hz[5]. Relying on a single experiment will result in false negatives.

  • First Acquisition (Standard Range): Set up the 1 H- 15 N HMBC pulse sequence and optimize the long-range delay for nJNH​=10 Hz. Run the acquisition with sufficient scans (e.g., 32 scans per step) to compensate for the 0.37% natural abundance of 15 N[5].

  • Second Acquisition (Extreme Range): Immediately run a second 1 H- 15 N HMBC optimized for a smaller coupling constant, such as nJNH​=5 Hz[5].

  • Data Overlay: Superimpose both spectra. The 10 Hz experiment will capture strongly coupled nitrogens (e.g., 2-bond couplings), while the 5 Hz experiment will capture weakly coupled nitrogens (e.g., 3- or 4-bond couplings across the heterocyclic framework).

References

  • Can benchtop NMR detect 15N at natural abundance? - Magritek. 5

  • Arene Substitution Design for Controlled Conformational Changes of Dibenzocycloocta-1,5-dienes - PMC. 4

  • Tautomerism Detected by NMR - Encyclopedia.pub. 2

  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS - CLOCKSS. 1

  • Synthesis of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines - Arkat-USA. 3

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol , a critical building block oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol , a critical building block often utilized in the development of glucokinase regulatory protein (GKRP) inhibitors and bromodomain inhibitors[1][2].

The standard synthetic route involves the electrophilic chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine to yield the 7-sulfonyl chloride intermediate[3], followed by a deep reduction to the corresponding thiol[4]. Because the 1,5-dioxepine ring is sensitive to strong acids and the resulting thiol is highly prone to oxidation, strict control of reaction parameters is required to prevent yield-destroying side reactions.

Synthetic Workflow & Side Reaction Mapping

SynthesisWorkflow Start 3,4-dihydro-2H-1,5-benzodioxepine Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Intermediate 3,4-dihydro-2H-1,5-benzodioxepine- 7-sulfonyl chloride Step1->Intermediate Main Pathway Side1 6-Substituted Regioisomer (Kinetic Product) Step1->Side1 Excess Acid Side2 Ether Cleavage (Acid-Catalyzed) Step1->Side2 Temp > 0°C Step2 Reduction (Zn/HCl) Intermediate->Step2 Product 3,4-dihydro-2H-1,5-benzodioxepine- 7-thiol Step2->Product Main Pathway Side3 Disulfide Dimer (Oxidation) Step2->Side3 O2 Exposure Side4 Sulfinic Acid (Incomplete Reduction) Step2->Side4 Passivated Zn

Fig 1. Synthesis workflow of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol and common side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a significant amount of the 6-substituted regioisomer during chlorosulfonation? Causality: The regioselectivity of electrophilic aromatic substitution on the benzodioxepine system is governed by the electron-donating ether oxygens. While the 7-position is the thermodynamically favored product due to reduced steric hindrance[1], the 6-position can be kinetically trapped if the local concentration of the electrophile ( ClSO3​H ) is too high or if the reaction is run too cold without adequate mixing. Resolution: Ensure high-shear stirring and use a solvent moderator (like anhydrous dichloromethane) rather than running the reaction in neat chlorosulfonic acid. Keep the equivalents of ClSO3​H strictly between 2.5 and 3.0.

Q2: My 1,5-benzodioxepine ring is opening/cleaving during the chlorosulfonation step. How do I prevent this? Causality: The 7-membered dioxepine ring is susceptible to acid-catalyzed ether cleavage. Strong Brønsted acids protonate the ether oxygens, forming an oxonium ion. If the internal temperature exceeds 0 °C, the thermal energy overcomes the activation barrier for ring opening, leading to acyclic phenolic byproducts[2]. Resolution: The reaction must be maintained between -5 °C and 0 °C during the entire addition phase. Use an internal temperature probe; external bath temperature is an insufficient metric for this highly exothermic step.

Q3: During the reduction of the sulfonyl chloride, I am isolating a large amount of disulfide dimer. What went wrong? Causality: Thiols are highly nucleophilic and easily oxidized. In the presence of ambient oxygen, or if unreacted sulfonyl chloride remains in the mixture (forming a thiosulfonate intermediate), the thiol will rapidly oxidize into a disulfide dimer[4]. Resolution: The entire reduction and subsequent workup must be performed under a strict Argon or Nitrogen blanket. Degas all extraction solvents via sparging prior to the workup phase.

Q4: The reduction with Zinc/HCl is stalling, and LC-MS shows a mass corresponding to sulfinic acid. How can I drive it to the thiol? Causality: The reduction of a sulfonyl chloride ( −SO2​Cl ) to a thiol ( −SH ) is a demanding 6-electron transfer process. Zinc dust naturally forms a passivating layer of zinc oxide ( ZnO ) upon storage. If unactivated zinc is used, or if the acid concentration drops too low during the reaction, electron transfer ceases at the 2-electron reduction stage (sulfinic acid, −SO2​H )[4]. Resolution: Always acid-wash your zinc dust immediately before use (see Protocol B). Maintain a high hydronium ion concentration by adding concentrated HCl continuously, and heat the reaction to 60 °C to overcome the activation energy required for the final reduction steps.

Quantitative Data: Impact of Reaction Parameters on Side Reactions
Reaction StepParameterSub-optimal ConditionObserved Side ReactionOptimized ConditionYield Improvement
Chlorosulfonation Temperature> 10 °CEther cleavage (Ring opening)-5 °C to 0 °C+25%
Chlorosulfonation Reagent Stoichiometry> 5.0 eq ClSO3​H 6-substituted regioisomer2.5 - 3.0 eq ClSO3​H +15%
Reduction ReductantUnactivated Zn dustSulfinic acid (Stalled)Acid-washed Zn dust+30%
Reduction AtmosphereAmbient AirDisulfide dimer formationStrict N2​ /Ar blanket+20%
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
  • Preparation: Charge a flame-dried, nitrogen-purged 500 mL 3-neck round-bottom flask with 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) and anhydrous dichloromethane (10 mL/g of substrate).

  • Cooling: Submerge the flask in an ice-salt bath. Insert an internal thermocouple and allow the solution to cool to -5 °C.

  • Electrophile Addition: Load chlorosulfonic acid (2.8 eq) into a pressure-equalizing dropping funnel. Add dropwise over 1.5 hours. Critical: Adjust the drip rate so the internal temperature never exceeds 0 °C to prevent ether cleavage[2].

  • Maturation: Stir the mixture at 0 °C for 2 hours.

  • Quench & Extraction: Carefully pour the reaction mixture over vigorously stirred crushed ice (highly exothermic). Separate the organic layer, wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[3].

Validation Checkpoint: Quench a 50 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. The presence of the methyl sulfonate ester ( [M+H]+ corresponding to the esterified product) confirms successful conversion. A mass corresponding to the sulfonic acid indicates unwanted hydrolysis due to moisture.

Protocol B: Zinc-Mediated Reduction to 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
  • Zinc Activation: Stir zinc dust (5.0 eq) in 1M HCl for 10 minutes. Filter, wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum. Do not skip this step; passivated zinc will stall the reaction at the sulfinic acid stage[4].

  • Reaction Setup: Dissolve the crude 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride from Protocol A in toluene (15 mL/g). Add the activated zinc dust.

  • Acid Addition: Equip the flask with a reflux condenser and a nitrogen inlet. Slowly add concentrated HCl (10.0 eq) dropwise while maintaining vigorous mechanical stirring.

  • Thermal Drive: Heat the mixture to 60 °C for 5 hours to drive the 6-electron reduction to completion.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove unreacted zinc. Extract the organic layer using degassed ethyl acetate. Concentrate under a strict nitrogen blanket.

Validation Checkpoint: Perform an Ellman’s reagent (DTNB) test on a small aliquot of the final product. A rapid shift to an intense yellow color (absorbance at 412 nm) confirms the presence of the free thiol. If the solution remains colorless but a UV-active spot is visible on TLC, the product has oxidized into the disulfide dimer.

References
  • Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonyl chloride - PubChemLite Source: PubChem / Université du Luxembourg URL:[Link]

  • WO2013027168A1 - Novel heterocyclic compounds as bromodomain inhibitors Source: Google Patents URL
  • PROCESS FOR PRODUCING BIS(4-ALKYLTHIOPHENYL) DERIVATIVES Source: European Patent Office (EPO) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol in Solution

Last Updated: October 26, 2023 Introduction Welcome to the technical support guide for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. This document is intended for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: October 26, 2023

Introduction

Welcome to the technical support guide for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The principal challenge in working with this and other thiol-containing molecules is the inherent instability of the sulfhydryl (-SH) group, which is highly susceptible to oxidation. This guide provides in-depth, field-proven insights and protocols to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your compound in solution. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol has turned cloudy or a precipitate has formed. What is happening?

A: This is the most common sign of thiol degradation. The sulfhydryl (-SH) group on your molecule is likely oxidizing to form a disulfide (-S-S-) dimer. This new, larger molecule often has significantly lower solubility in common aqueous and organic solvents, causing it to precipitate out of solution. This process is accelerated by the presence of dissolved oxygen, trace metal ions, and alkaline pH.[1][2]

Q2: How does pH affect the stability of my thiol solution?

A: pH is a critical factor. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). At higher (alkaline) pH, the equilibrium shifts towards the thiolate form.[1][3] The thiolate anion is a much stronger nucleophile and is far more susceptible to oxidation than the protonated thiol.[1][4] Therefore, to maximize stability, solutions should be maintained at a slightly acidic pH, typically between 4.0 and 6.0.[1]

Q3: What is the primary degradation pathway I should be concerned about?

A: The primary and most rapid degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer. This can be catalyzed by trace metal ions (like Cu²⁺) and is driven by dissolved oxygen.[1][2] Further oxidation can lead to the irreversible formation of sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, which are not easily reversed to the active thiol form.[5][6]

Q4: Can I store prepared solutions of the compound? If so, how?

A: Yes, but with specific precautions. For maximum stability, prepare stock solutions in a degassed, slightly acidic buffer or an appropriate organic solvent. Aliquot into single-use vials, purge the headspace with an inert gas (argon or nitrogen), and store at -20°C or below.[7][8] Avoid repeated freeze-thaw cycles, as this introduces atmospheric oxygen.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific problems you may encounter.

Issue 1: Rapid Loss of Compound Potency and Inconsistent Assay Results

Underlying Cause: This issue is almost always a direct result of the oxidative degradation of the thiol group. If the concentration of the active thiol is decreasing over the course of your experiment, your results will be inconsistent and non-reproducible.

Solution: Implement a multi-pronged stabilization strategy focusing on solvent preparation, pH control, and the use of protective agents.

Protocol A: Preparation of a Stabilized Stock Solution

This protocol details the steps to prepare a stock solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol with enhanced stability.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

  • High-purity, degassed solvent (e.g., DMSO, DMF, or an acidic buffer like 0.1 M Sodium Acetate, pH 5.0)

  • Ethylenediaminetetraacetic acid (EDTA)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP)

  • Inert gas (Argon or Nitrogen)

  • Single-use, amber glass vials with septa caps

Step-by-Step Methodology:

  • Solvent Preparation (Degassing):

    • Prepare your desired buffer or select your organic solvent.

    • Place the solvent in a flask and sparge with argon or nitrogen gas for 30-60 minutes to remove dissolved oxygen.[7]

    • This is a critical step, as dissolved O₂ is a primary oxidant.

  • Add Chelating Agent:

    • To the degassed solvent, add EDTA to a final concentration of 1-5 mM.[7]

    • Causality: EDTA is a chelating agent that sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that can catalyze thiol oxidation.[9][10][11]

  • Weighing and Dissolution:

    • Accurately weigh the required amount of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol in a clean vial.

    • Under a gentle stream of inert gas, add the stabilized, degassed solvent to the vial to achieve the desired concentration.

    • Mix gently until fully dissolved.

  • (Optional) Addition of a Reducing Agent:

    • For applications where a reducing agent will not interfere, TCEP can be added at an equimolar or slight molar excess (1-1.5 eq).

    • Causality: TCEP is a non-thiol-based reducing agent that actively reduces any disulfides that may form, maintaining the compound in its active thiol state.[12] It is more stable than DTT, especially in the absence of metal chelators.[12]

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use amber vials.

    • Before sealing, purge the headspace of each vial with inert gas.

    • Store sealed vials at -20°C or -80°C.

Visualization: Workflow for Stabilized Solution Preparation

G cluster_prep Solvent Preparation cluster_dissolve Compound Dissolution cluster_store Storage Solvent 1. Select Solvent (e.g., Buffer pH 5.0) Degas 2. Degas with Ar or N₂ (30-60 min) Solvent->Degas AddEDTA 3. Add EDTA (1-5 mM) Degas->AddEDTA Dissolve 5. Dissolve in Stabilized Solvent (under inert gas) AddEDTA->Dissolve Weigh 4. Weigh Thiol Compound Weigh->Dissolve AddTCEP 6. (Optional) Add TCEP (1-1.5 eq) Dissolve->AddTCEP Aliquot 7. Aliquot into Vials AddTCEP->Aliquot Purge 8. Purge Headspace Aliquot->Purge Store 9. Store at ≤ -20°C Purge->Store

Caption: Workflow for preparing a stabilized thiol solution.

Issue 2: How to Confirm and Quantify Thiol Degradation

Underlying Cause: To effectively troubleshoot, you need a reliable method to quantify the concentration of the active thiol and detect the formation of its primary degradation product, the disulfide dimer.

Solution: Employ analytical techniques such as Ellman's Assay for rapid quantification of free thiols or use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for a more detailed analysis of both the parent compound and its degradation products.

Protocol B: Monitoring Thiol Stability with Ellman's Assay

Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically by its absorbance at 412 nm.[13][14] This provides a quick measure of the free thiol concentration in your solution.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0[13]

  • Your thiol solution (sample)

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[13]

  • Sample Preparation: Dilute your thiol solution in the Reaction Buffer to a concentration that will fall within the linear range of the assay.

  • Reaction:

    • In a cuvette or microplate well, add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer.

    • Measure the absorbance at 412 nm to get a blank reading.

    • Add a known, small volume (e.g., 10-100 µL) of your diluted thiol sample to the cuvette/well.

    • Mix and incubate at room temperature for 15 minutes.[13]

  • Measurement: Measure the final absorbance at 412 nm.

  • Calculation:

    • Subtract the blank absorbance from your sample's absorbance.

    • Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length in cm, and c is the molar concentration.[13]

Protocol C: Stability Analysis by RP-HPLC

RP-HPLC is a powerful tool to separate and quantify the parent thiol from its disulfide dimer and other degradation products.

Suggested HPLC Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where both thiol and disulfide absorb (e.g., 220 nm or 254 nm).

  • Analysis: The thiol parent compound will elute at a specific retention time. The disulfide dimer, being larger and generally more hydrophobic, will typically have a longer retention time. By integrating the peak areas over time, you can determine the relative percentage of the parent thiol remaining in your solution.

Visualization: Primary Degradation Pathway

G cluster_key Key Thiol1 R-SH Disulfide R-S-S-R Thiol1->Disulfide [O] (O₂, Metal Ions, pH > 7) Thiol2 R-SH Thiol2->Disulfide [O] (O₂, Metal Ions, pH > 7) Disulfide->Thiol1 [H] (TCEP, DTT) Disulfide->Thiol2 [H] (TCEP, DTT) Key_R R = 3,4-dihydro-2H-1,5-benzodioxepin-7-yl

Caption: Oxidation of the thiol (R-SH) to a disulfide (R-S-S-R).

Data Summary Tables

Table 1: Recommended Stabilization Strategies

ParameterRecommendationRationale
pH Maintain solution pH between 4.0 - 6.0.The protonated thiol (-SH) is significantly more stable against oxidation than the thiolate anion (-S⁻), which predominates at alkaline pH.[1][3]
Oxygen Use degassed solvents (sparged with Ar or N₂). Store under an inert atmosphere.Removes dissolved oxygen, a primary oxidant responsible for disulfide formation.[1][7]
Metal Ions Add a chelating agent (e.g., 1-5 mM EDTA) to all buffers.Sequesters trace metal ions (Cu²⁺, Fe²⁺) that catalyze the oxidative dimerization of thiols.[9][11]
Reducing Agents (Optional) Add a non-thiol reducing agent like TCEP (1-1.5 eq).Actively reduces any disulfide bonds that form, regenerating the active thiol. TCEP does not interfere with many thiol-reactive chemistries.[12]
Temperature Store stock solutions at -20°C or -80°C.Low temperatures slow the rate of all chemical degradation reactions.[8]

Table 2: Comparison of Analytical Monitoring Techniques

TechniquePrincipleProsCons
Ellman's Assay Colorimetric reaction of DTNB with free thiols.[13]Rapid, inexpensive, suitable for high-throughput screening.Measures total free thiols; does not distinguish between your compound and other thiols. Can be interfered with by other reducing agents.
RP-HPLC-UV Chromatographic separation based on polarity.Separates and quantifies the parent thiol, disulfide dimer, and other impurities. Provides a complete stability profile.[5][15]Requires specialized equipment, longer analysis time per sample.
LC-MS/MS Chromatographic separation coupled with mass spectrometry.Highly sensitive and specific. Can identify unknown degradation products by their mass-to-charge ratio.[16]Requires advanced instrumentation and expertise.

References

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • A simple method for the quantitative analysis of resin bound thiol groups. Tetrahedron Letters. [Link]

  • Ellman's Test Protocol for Thiols. Scribd. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability. [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. RSC Publishing. [Link]

  • Diluent pH and the stability of the thiol group in monothioglycerol, N-acetyl-L-cysteine, and 2-mercaptoethanol. Clinical Chemistry, Oxford Academic. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Manipulation of Glutathione-Mediated Degradation of Thiol–Maleimide Conjugates. Bioconjugate Chemistry, ACS Publications. [Link]

  • Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. PubMed. [Link]

  • Protection of aromatic wine thiols from oxidation by competitive reactions vs wine preservatives with ortho-quinones. ResearchGate. [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. PMC. [Link]

  • Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences. [Link]

  • Chelating Agents. Protheragen. [Link]

  • Serinol-Based Versatile Disulfide-Reducing Reagent. MDPI. [Link]

  • Development of a HPLC-MS/MS method for assessment of thiol redox status in human tear fluids. PubMed. [Link]

  • The kinetics of thiol-mediated decomposition of S-nitrosothiols. Semantic Scholar. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PMC. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. [Link]

  • Chelating agents – Knowledge and References. Taylor & Francis. [Link]

  • Dithiol Based on L‑Cysteine and Cysteamine as a Disulfide-Reducing Agent. University of Urbino. [Link]

  • A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. ACS Publications. [Link]

  • Chemoselective Oxidation of Thiols with Oxoammonium Cations. ACS Publications. [Link]

  • Oxidation of thiols. ResearchGate. [Link]

  • Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC. [Link]

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. PubChem. [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. ResearchGate. [Link]

  • 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-. Synerzine. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol

Welcome to the Technical Support Center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. This bicyclic thiol is a highly valued building block in medicinal chemistry, utilized extensively in the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. This bicyclic thiol is a highly valued building block in medicinal chemistry, utilized extensively in the development of [1] and [2].

Transitioning this synthesis from the benchtop to pilot-scale presents unique chemical engineering challenges, primarily concerning regiocontrol during aromatic functionalization, prevention of ether cleavage, and the mitigation of oxidative disulfide formation. This guide is engineered for drug development professionals, providing field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible scale-up.

Part 1: Synthetic Workflow & Pathway Visualization

The most scalable route to the target thiol avoids harsh metal-halogen exchange and instead utilizes a robust chlorosulfonation-reduction pathway starting from commercially available precursors[3].

SynthesisRoute A Catechol + 1,3-Dibromopropane B 3,4-Dihydro-2H- 1,5-benzodioxepine A->B K2CO3, DMF 90°C C 7-Sulfonyl Chloride Intermediate B->C ClSO3H 0°C to RT D 3,4-Dihydro-2H-1,5- benzodioxepine-7-thiol C->D PPh3, I2 Toluene, Reflux

Synthetic workflow for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol from catechol.

Part 2: Troubleshooting Guides & FAQs

Q1: During the formation of the 3,4-dihydro-2H-1,5-benzodioxepine ring, my yields drop significantly at scale (>100g) due to the formation of insoluble polymeric byproducts. How can I optimize this? A1: The reaction between catechol and 1,3-dibromopropane is an intermolecular etherification followed by an intramolecular cyclization[3]. At larger scales, the statistical probability of intermolecular oligomerization increases.

  • Causality & Solution: To favor the intramolecular ring closure (forming the 7-membered dioxepine ring), you must maintain pseudo-high dilution conditions. Instead of batch-mixing all reagents, slowly add the 1,3-dibromopropane via a dropping funnel over 4-6 hours to a refluxing suspension of catechol and potassium carbonate (K₂CO₃). K₂CO₃ is preferred over stronger bases (like NaH) because its weaker basicity minimizes the premature simultaneous deprotonation of both hydroxyls, thereby reducing the kinetic rate of intermolecular cross-linking.

Q2: When synthesizing the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride intermediate, I observe a mixture of regioisomers and di-sulfonated products. How do I achieve strict regiocontrol? A2: The 1,5-benzodioxepine ring is highly electron-rich due to the two oxygen atoms donating electron density into the aromatic system. This makes it highly susceptible to electrophilic aromatic substitution, but also prone to over-reaction.

  • Causality & Solution: Chlorosulfonation must be strictly temperature-controlled. Keep the reaction at 0–5 °C during the addition of chlorosulfonic acid (ClSO₃H) and do not exceed room temperature afterward. Use exactly 2.5 to 2.8 equivalents of ClSO₃H (1 eq for substitution, 1 eq for conversion to the chloride, and a slight excess to drive the equilibrium)[2]. Using more than 3 equivalents or allowing the temperature to spike will lead to sulfonation at both the 7- and 8-positions.

Q3: For the final reduction of the sulfonyl chloride to the thiol, traditional methods (Zn/HCl or LiAlH₄) are proving too hazardous for pilot-scale. What is a safer, scalable alternative? A3: Zinc/acid reductions generate large volumes of hydrogen gas and heavy metal waste, while LiAlH₄ poses severe fire risks and can potentially cleave the dioxepine ring.

  • Causality & Solution: The triphenylphosphine (PPh₃) reduction system is highly recommended for scaling up. Phosphorus has a high thiophilicity and oxophilicity. The PPh₃ reduces the sulfonyl chloride through a phosphonium intermediate, driven thermodynamically by the formation of triphenylphosphine oxide (Ph₃P=O). This method operates under neutral to mildly acidic conditions, preserving the acid-sensitive acetal-like linkages of the benzodioxepine ring.

Q4: My isolated 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol degrades into a white precipitate upon standing. How do I prevent this? A4: The white precipitate is the corresponding disulfide, formed via aerobic oxidation of the highly reactive thiol.

  • Causality & Solution: Aromatic thiols are easily oxidized by atmospheric oxygen, a process catalyzed by trace transition metals or basic conditions. Perform all extractions using degassed solvents (sparged with Argon). Wash the organic layer with a slightly acidic brine solution (pH 4-5) to keep the thiol protonated, as the thiolate anion oxidizes much faster.

Troubleshooting Issue Low Thiol Yield / Disulfide Formation Check1 Check Workup Atmosphere Issue->Check1 Check2 Check Reduction Completeness Issue->Check2 Sol1 Use Argon Sparging & Degassed Solvents Check1->Sol1 Oxygen Present Sol2 Increase PPh3 Equivalents Check2->Sol2 Unreacted Sulfonyl Chloride

Troubleshooting logic for low thiol yields and disulfide byproduct formation.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine
  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush the system with Argon.

  • Initialization: Add catechol (1.0 eq, 110 g), anhydrous K₂CO₃ (2.5 eq, 345 g), and 800 mL of degassed DMF. Heat the suspension to 90 °C.

  • Addition: Place 1,3-dibromopropane (1.1 eq, 242 g)[3] in the addition funnel and add dropwise over 5 hours.

    • Validation Check: The slow addition ensures the concentration of the unreacted electrophile remains low, favoring intramolecular cyclization over polymerization.

  • Reaction: Stir at 90 °C for an additional 12 hours. Monitor via TLC (Hexane:EtOAc 8:2); the catechol spot (R_f ~0.2) must completely disappear.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with EtOAc, wash with 5% NaOH (to remove unreacted catechol), then brine. Dry over Na₂SO₄ and concentrate to yield the product as a pale oil.

Protocol 2: Chlorosulfonation to 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
  • Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (100 g) in 400 mL of anhydrous dichloromethane (DCM). Cool to 0 °C in an ice-salt bath.

  • Addition: Slowly add chlorosulfonic acid (2.8 eq, 217 g) dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C.

    • Validation Check: Rapid addition will cause a temperature spike, leading to a dark purple solution indicative of decomposition and di-sulfonation. A proper reaction should remain pale yellow to light amber.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours[2].

  • Quench & Workup: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. Separate the organic layer, extract the aqueous layer twice with DCM, wash combined organics with cold water and brine, dry over MgSO₄, and evaporate to yield the sulfonyl chloride as an off-white solid. Use immediately in the next step.

Protocol 3: Reduction to 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • Setup: Dissolve the sulfonyl chloride (100 g) in 800 mL of anhydrous toluene under an Argon atmosphere.

  • Addition: Add triphenylphosphine (PPh₃, 3.5 eq, 368 g) in portions. The solution will warm slightly.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

    • Validation Check: Monitor by GC-MS or TLC. The intermediate sulfinyl chloride and disulfide will form first, but extended heating ensures full reduction to the thiol.

  • Hydrolysis: Cool to room temperature and add 1M HCl (200 mL) to hydrolyze the intermediates. Stir for 30 minutes.

  • Extraction: Separate the organic layer and extract the thiol into 2M NaOH (3 x 200 mL).

    • Validation Check: The thiol forms a water-soluble thiolate, leaving the Ph₃P=O and unreacted PPh₃ impurities behind in the toluene layer.

  • Isolation: Acidify the combined aqueous NaOH extracts to pH 2 using 6M HCl under an Argon atmosphere. Extract the precipitated thiol with degassed DCM, dry over Na₂SO₄, and concentrate to yield pure 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Part 4: Quantitative Data & Method Comparison

Table 1: Comparison of Sulfonyl Chloride Reduction Methods for Scale-Up

Reduction MethodReagentsYield (%)ScalabilitySafety & Environmental Impact
Dissolving MetalZn dust, conc. HCl65-70%ModerateLow safety; generates explosive H₂ gas and heavy metal waste.
Hydride ReductionLiAlH₄, THF50-60%PoorHigh risk; highly exothermic, pyrophoric reagent, risk of ring cleavage.
Phosphine Reduction PPh₃, Toluene 80-85% Excellent High safety; mild conditions, non-gassing, manageable byproducts.
Red-AlSodium bis(2-methoxyethoxy)aluminum hydride70-75%GoodModerate safety; requires careful quenching, expensive at scale.

Part 5: References

  • "Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds", Bioorganic Chemistry (PubMed). Available at:[Link][1]

  • "Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding", Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

  • "Santa Cruz Biotechnology, Inc. - 3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-THIOL", ChemBuyersGuide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol with other thiols

Comparative Analysis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol vs. Conventional Thiols in Advanced Applications As drug development and materials science advance, the selection of sulfur-containing building blocks has...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol vs. Conventional Thiols in Advanced Applications

As drug development and materials science advance, the selection of sulfur-containing building blocks has moved beyond simple aliphatic or basic aromatic thiols. 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol (BDE-7-thiol, CAS: 786728-92-5) represents a highly specialized bicyclic aromatic thiol. By fusing an electron-donating 1,5-dioxepine ring to a thiophenol core, this molecule overcomes the volatility and electronic limitations of conventional thiols.

As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of BDE-7-thiol against standard alternatives, detailing its mechanistic advantages in the synthesis of magnetic organic radicals and sterically controlled self-assembled monolayers (SAMs).

Structural Rationale & Comparative Performance

To understand the utility of BDE-7-thiol, it must be benchmarked against ubiquitous laboratory thiols: Thiophenol (the aromatic standard), Dithiothreitol (DTT, the aliphatic dithiol standard), and 2-Mercaptoethanol (BME, the aliphatic monothiol standard).

The addition of the seven-membered benzodioxepine ring drastically alters the molecule's physicochemical profile. It increases the molecular weight (182.24 g/mol ), which suppresses the pungent volatility typical of low-molecular-weight thiols. More importantly, the oxygen heteroatoms act as strong electron-donating groups via resonance, lowering the oxidation potential of the thiol group and stabilizing subsequent radical or cationic intermediates.

Table 1: Comparative Physicochemical and Application Profile

PropertyBDE-7-Thiol (CAS: 786728-92-5)ThiophenolDithiothreitol (DTT)2-Mercaptoethanol (BME)
Structure Type Bicyclic aromatic thiolSimple aromatic thiolAliphatic dithiolAliphatic monothiol
Steric Bulk High (fused out-of-plane ring)Low (planar phenyl ring)Moderate (flexible chain)Low (short chain)
Electronic Nature Electron-rich aromaticNeutral aromaticStrong aliphatic reducingMild aliphatic reducing
Volatility / Odor Low volatility, mild odorHigh volatility, pungentSolid, very low odorHigh volatility, pungent
Primary Utility Radical precursors, specialized SAMsGeneral organic synthesisProtein disulfide reductionGeneral reducing agent

Mechanistic Insights & Advanced Applications

Synthesis of Magnetic Organic Radicals

The most groundbreaking application of BDE-7-thiol lies in the field of molecular magnetism. The electron-rich nature of the benzodioxepine ring is critical for stabilizing radical intermediates. Recently, BDE-7-thiol was utilized as the direct precursor for synthesizing benzodioxepinyl-1,3,2-dithiazolyl radicals.

Unlike typical organic radicals that exhibit standard antiferromagnetic coupling, this specific BDE-7-thiol derivative demonstrates local ferromagnetic interactions. The steric bulk of the dioxepine ring dictates a specific crystal packing (orthorhombic space group Pbca), which is the causal factor leading to magnetic ordering as a canted antiferromagnet with a spontaneous magnetic moment at low temperatures [1].

Sterically Controlled Self-Assembled Monolayers (SAMs)

While straight-chain alkanethiols form densely packed, highly ordered SAMs on gold, they often lack the free volume necessary for specific biosensing applications or ion-gating. BDE-7-thiol chemisorbs onto Au(111) surfaces to form SAMs with "controlled disorder." The steric bulk of the non-planar dioxepine ring prevents the tight van der Waals packing seen in simple aromatic cores. This creates a monolayer with defined intermolecular spacing, which is highly advantageous for preventing the self-quenching of subsequently attached fluorophores or for facilitating the diffusion of small redox mediators to the electrode surface.

Synthetic_Utility Thiol BDE-7-Thiol (Precursor) Radical 1,3,2-Dithiazolyl Radicals Thiol->Radical Oxidation SAM Gold Surface SAMs Thiol->SAM Chemisorption Pharma Benzodioxepine Derivatives Thiol->Pharma Coupling

Caption: Divergent synthetic applications of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a measurable validation checkpoint.

Protocol 1: Preparation and Validation of BDE-7-Thiol SAMs on Gold

This workflow establishes a sterically controlled monolayer for electrochemical sensing.

  • Substrate Preparation: Clean gold substrates with Piranha solution (3:1 H₂SO₄:H₂O₂). (Caution: Highly reactive).

    • Causality: Removes all organic contaminants, exposing a pristine Au(111) lattice required for uniform Au-S chemisorption.

    • Validation: Perform a water contact angle measurement. The surface must be <5° (completely wettable).

  • Thiol Incubation: Immerse the substrate in a 1 mM solution of BDE-7-thiol in absolute ethanol for 24 hours at room temperature.

    • Causality: The 24-hour window is critical. While initial adsorption occurs in minutes, the bulky benzodioxepine rings require extended time to undergo lateral reorganization and maximize van der Waals interactions compared to fast-forming linear alkanethiols.

  • Rinsing and Drying: Rinse extensively with absolute ethanol and dry under a gentle stream of N₂.

    • Causality: Removes physisorbed multilayers, leaving only the covalently bound chemisorbed monolayer.

  • Electrochemical Validation: Perform Cyclic Voltammetry (CV) using a 1 mM [Ru(NH₃)₆]³⁺ redox probe in 0.1 M KCl.

    • Validation: A successful BDE-7-thiol SAM will show a partially depressed faradaic current compared to bare gold. Unlike the complete blockage seen with dodecanethiol, the steric gaps in the BDE-7-thiol SAM will allow measurable, albeit hindered, electron transfer.

SAM_Workflow A Gold Substrate Preparation B Piranha Cleaning (Removes Organics) A->B C BDE-7-Thiol Incubation (1mM) B->C D Steric Packing & Monolayer Assembly C->D E Electrochemical Validation D->E

Caption: Workflow for BDE-7-thiol Self-Assembled Monolayer (SAM) preparation on gold.

Protocol 2: Sublimation of Benzodioxepinyl-1,3,2-dithiazolyl Radicals

For researchers replicating the synthesis of magnetic organic radicals [1].

  • Precursor Oxidation: Following the condensation of BDE-7-thiol into the dithiazolyl framework, oxidize the intermediate using standard mild oxidants (e.g., silver or lead oxides) in a degassed solvent.

    • Causality: The electron-rich nature of the benzodioxepine ring allows for milder oxidation conditions than those required for electron-deficient thiols, preventing over-oxidation to the cation.

  • Vacuum Sublimation: Purify the resulting crude radical via dynamic vacuum sublimation (10⁻² Torr) along a temperature gradient.

    • Causality: Organic radicals are highly sensitive to thermal degradation and solvent trapping. Sublimation ensures the growth of high-purity, solvent-free single crystals (orthorhombic Pbca).

    • Validation: Perform DC SQUID magnetometry. The purified crystals must exhibit Curie–Weiss behavior for T > 20 K, validating the presence of the unpaired spin system without diamagnetic impurities.

References

  • Leckie, D., et al. "A Spontaneous Magnetic Moment in an Organic Radical: Synthesis and Characterization of Benzodioxepinyl-1,3,2-dithiazolyl." Journal of the American Chemical Society, 2024, 146(46), 31371-31376. URL:[Link]

Comparative

The Influence of 7-Position Substituents on the Bioactivity of Benzodioxepine Derivatives: A Comparative Guide

The benzodioxepine scaffold, a seven-membered heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzodioxepine scaffold, a seven-membered heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-substituted benzodioxepine derivatives, offering a comparative overview of their performance in various biological assays. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in drug discovery and development.

The Benzodioxepine Core: A Privileged Scaffold

The 1,5-benzodioxepine ring system serves as a versatile template for the design of novel therapeutic agents. Its unique conformational flexibility allows for optimal interaction with a range of biological targets. Modifications to this core structure, particularly at the 7-position of the benzene ring, have been shown to significantly modulate the pharmacological profile of these derivatives, leading to compounds with promising anticancer and antimicrobial properties.

Structure-Activity Relationship at the 7-Position: A Comparative Analysis

The nature of the substituent at the 7-position of the benzodioxepine ring plays a pivotal role in determining the biological activity of the resulting derivative. Below, we compare the effects of various substituents on the antifungal and potential anticancer activities of these compounds, supported by experimental data from the literature.

Derivative (General Structure) 7-Substituent (R) Biological Activity Key Findings & Mechanistic Insights Reference
4-Phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-oneMethoxy (-OCH3)AntifungalA lactone with a methoxy group at the 7-position exhibited higher antifungal activity compared to unsubstituted or other substituted analogues. This suggests that an electron-donating group at this position may enhance interaction with fungal-specific targets. The increased lipophilicity may also facilitate membrane transport.[1]
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamideCarboxamide (-CONH2)Potential Anticancer & AntimicrobialThis derivative has shown potential as an anticancer and antimicrobial agent. The carboxamide group can act as a hydrogen bond donor and acceptor, potentially facilitating binding to enzyme active sites or receptors.
Benzodioxepin-biphenyl amide derivativesBiphenyl amideAntibacterialA series of these derivatives have been synthesized and shown to possess antibacterial properties. The bulky biphenyl amide group likely contributes to target binding and may disrupt bacterial cell wall synthesis or other essential processes.[2]

Note: The table above provides a summary of available data. Further research with a wider range of substituents is necessary to establish a more comprehensive SAR profile.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the synthesis of a representative 7-substituted benzodioxepine derivative and for the evaluation of its biological activity.

Synthesis of 7-Substituted 4-Phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-ones

This protocol is adapted from established methods for the synthesis of related benzoxepine and benzodioxepine structures.[3]

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - Substituted 2-hydroxy-acetophenone - Chloroacetyl chloride Step1 Step 1: Chloroacetylation Start->Step1 Chloroacetyl chloride, Pyridine Step2 Step 2: Condensation with Phenol Step1->Step2 Substituted Phenol, K2CO3, Acetone Step3 Step 3: Intramolecular Cyclization Step2->Step3 Base (e.g., NaH), THF Product Final Product: 7-Substituted 4-Phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one Step3->Product

Caption: Synthetic workflow for 7-substituted benzodioxepin-2-ones.

Step-by-Step Protocol:

  • Chloroacetylation of Substituted 2-hydroxyacetophenone: To a solution of the appropriately substituted 2-hydroxyacetophenone (1 eq.) in a suitable solvent such as dichloromethane, add pyridine (1.2 eq.). Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloroacetylated intermediate.

  • Condensation with a Substituted Phenol: Dissolve the chloroacetylated intermediate (1 eq.) and a desired substituted phenol (1 eq.) in acetone. Add potassium carbonate (2 eq.) and reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield the corresponding ether.

  • Intramolecular Cyclization: To a solution of the ether (1 eq.) in dry tetrahydrofuran (THF), add a strong base such as sodium hydride (1.5 eq.) portion-wise at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 8-12 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final 7-substituted 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat cells with benzodioxepine derivatives Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT solution Step2->Step3 Step4 Incubate for 3-4 hours Step3->Step4 Step5 Add solubilization solution (e.g., DMSO) Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 End Calculate IC50 values Step6->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 7-substituted benzodioxepine derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Evaluation of Antifungal Activity: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[7][8]

Workflow Diagram:

Antifungal_Assay_Workflow Start Prepare fungal inoculum Step2 Inoculate 96-well plate with fungal suspension and compounds Start->Step2 Step1 Prepare serial dilutions of benzodioxepine derivatives Step1->Step2 Step3 Incubate at appropriate temperature Step2->Step3 Step4 Visually or spectrophotometrically determine growth Step3->Step4 End Determine Minimum Inhibitory Concentration (MIC) Step4->End

Caption: Workflow for the broth microdilution antifungal assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium, adjusted to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the 7-substituted benzodioxepine derivatives in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Conclusion and Future Directions

The exploration of 7-substituted benzodioxepine derivatives has revealed promising avenues for the development of novel therapeutic agents. The available data, although limited, clearly indicates that the nature of the substituent at the 7-position is a critical determinant of biological activity. Electron-donating groups like methoxy appear to enhance antifungal properties, while more complex moieties such as carboxamides and biphenyl amides show potential in anticancer and antibacterial applications.

Future research should focus on a systematic expansion of the substituent library at the 7-position to include a wider range of electron-donating, electron-withdrawing, and sterically diverse groups. This will enable the development of a more comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, elucidation of the precise mechanisms of action through target identification and validation studies will be crucial for the rational design of next-generation benzodioxepine-based drugs. The detailed protocols provided in this guide serve as a robust foundation for researchers to build upon in this exciting field of drug discovery.

References

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50532.
  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(2), 509-518.
  • Gładkowski, W., et al. (2019). Synthesis and Antimicrobial Activity of Methoxy-Substituted γ-Oxa-ε-lactones Derived from Flavanones. Molecules, 24(22), 4153.
  • A Practical Guide to Antifungal Susceptibility Testing. (2019). Journal of the Pediatric Infectious Diseases Society, 8(4), 334–340.
  • SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. (2014). Revista do Instituto de Medicina Tropical de São Paulo, 56(3), 185–191.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a Quantitative Assay for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. The compound 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a molecule of interest for its pote...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. The compound 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, a molecule of interest for its potential therapeutic applications, requires robust and reliable analytical methods to determine its concentration in various matrices. This guide provides a comparative analysis of two distinct, yet widely applicable, quantitative methods: a classic colorimetric assay using Ellman's Reagent and a modern separative science approach via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth, field-proven insights into the validation of these assays. The narrative moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring that the described methods are self-validating systems grounded in authoritative standards.

Choosing the Right Analytical Approach

The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the study. Factors such as the complexity of the sample matrix, the required sensitivity and specificity, desired throughput, and available instrumentation all play a significant role.

  • Spectrophotometry with Ellman's Reagent: This method offers simplicity, speed, and cost-effectiveness, making it suitable for high-throughput screening and routine in-process controls where a rapid estimation of total thiol content is sufficient.[1][2] However, its primary limitation is a lack of specificity, as it will react with any free thiol in the sample.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides superior specificity and sensitivity, allowing for the separation of the target analyte from impurities and degradation products.[3] This makes it the gold standard for stability studies, final product quality control, and the analysis of complex biological samples where accurate quantification of the specific thiol is crucial.[4]

Method 1: Spectrophotometric Quantification with Ellman's Reagent (DTNB)

Principle of the Method

This assay is based on a thiol-disulfide exchange reaction.[5] Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free sulfhydryl group, such as the one present on 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. This reaction cleaves the disulfide bond in DTNB to produce a mixed disulfide and the 5-thio-2-nitrobenzoate (TNB²⁻) anion.[5][6][7][8] The TNB²⁻ dianion exhibits a distinct yellow color and has a strong absorbance at 412 nm, which can be measured using a UV-Vis spectrophotometer.[2][6] The amount of TNB²⁻ produced is directly proportional to the amount of thiol in the sample.

Assay Validation According to ICH Q2(R1) Guidelines

The validation of this analytical procedure is designed to demonstrate its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12][13]

Experimental Protocol: Validation of the Ellman's Reagent Assay

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 8.0. The slightly alkaline pH is crucial for the deprotonation of the thiol to the more nucleophilic thiolate anion, which readily reacts with DTNB.[1] EDTA is included to chelate any divalent metal cations that could otherwise catalyze the oxidation of the thiol.

    • DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer. This solution should be prepared fresh daily and protected from light.[14]

  • Specificity:

    • Rationale: To demonstrate that the signal is due to the target analyte, the assay is run in the presence of a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) and known potential impurities that lack a thiol group.

    • Procedure:

      • Prepare a blank sample containing only the reaction buffer and DTNB solution.

      • Prepare a placebo sample by dissolving the placebo in the reaction buffer.

      • Prepare a sample of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol at a known concentration.

      • Add the DTNB solution to each and measure the absorbance at 412 nm after a 15-minute incubation at room temperature, protected from light.[1][14]

      • Acceptance Criterion: The absorbance of the placebo sample should be negligible compared to the analyte sample.

  • Linearity and Range:

    • Rationale: To establish the concentration range over which the assay is accurate and precise.

    • Procedure:

      • Prepare a stock solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol of known concentration.

      • Perform a serial dilution to create at least five concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

      • Analyze each dilution in triplicate using the DTNB assay.

      • Plot the mean absorbance versus concentration and perform a linear regression analysis.

      • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be close to zero.

  • Accuracy (Recovery):

    • Rationale: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Spike a placebo solution with known concentrations of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol at three levels (low, medium, and high).

      • Analyze each spiked sample in triplicate.

      • Calculate the percentage recovery for each sample.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Rationale: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six independent samples of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol at 100% of the target concentration on the same day, by the same analyst, and with the same equipment.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

      • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

      • Acceptance Criteria: The RSD should be ≤ 2%.

Summary of Validation Data: Ellman's Reagent Assay
Validation ParameterAcceptance CriterionResult
Specificity No interference from placeboPass
Linearity (R²) ≥ 0.990.9992
Range 5-30 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2%0.85%
- Intermediate Precision≤ 2%1.25%
Workflow for Ellman's Reagent Assay Validation

G cluster_prep Preparation cluster_val Validation Experiments cluster_analysis Data Analysis P1 Prepare Reaction Buffer (pH 8.0) P2 Prepare DTNB Reagent P1->P2 P3 Prepare Analyte Stock & Standards P1->P3 V1 Specificity (vs. Placebo) P3->V1 V2 Linearity (5 Concentrations, n=3) P3->V2 V3 Accuracy (3 Levels, n=3) P3->V3 V4 Precision (Repeatability & Intermediate) P3->V4 A1 Measure Absorbance @ 412 nm V1->A1 Report Report V1->Report Specificity Report V2->A1 V3->A1 V4->A1 A2 Linear Regression (y = mx + c) A1->A2 A3 Calculate % Recovery A1->A3 A4 Calculate RSD% A1->A4 A2->Report Linearity Plot R² ≥ 0.99 A3->Report Accuracy Report 98-102% A4->Report Precision Report RSD ≤ 2%

Caption: Workflow for the validation of the spectrophotometric assay.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[3] The 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, being a relatively non-polar molecule, will be retained on the column and will elute at a specific time (retention time) when the mobile phase composition is altered. Detection is typically achieved using a UV detector set at a wavelength where the analyte has maximum absorbance. This method's key advantage is its ability to separate the analyte of interest from other compounds in the sample, providing high specificity.[3][4][15]

Assay Validation According to ICH Q2(R1) and FDA Guidelines

The validation for an HPLC method is more extensive, in line with both ICH and FDA guidance, ensuring its reliability for regulatory submissions.[9][16][17][18][19]

Experimental Protocol: Validation of the RP-HPLC Assay

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The use of an acid like formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to better peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 275 nm).

    • Injection Volume: 10 µL

  • Specificity (Peak Purity):

    • Rationale: To ensure the chromatographic peak for the analyte is not co-eluting with any impurities or degradation products. This is a more rigorous assessment of specificity than in the spectrophotometric method.

    • Procedure:

      • Inject a solution of the analyte, a placebo, and a mixture of the analyte spiked with known impurities.

      • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and inject the stressed samples.

      • Use a photodiode array (PDA) detector to assess peak purity.

      • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2). The peak purity analysis should show no signs of co-elution.

  • Linearity and Range:

    • Procedure: Similar to the spectrophotometric method, prepare at least five concentrations and inject each in triplicate. Plot the peak area versus concentration.

    • Acceptance Criteria: R² ≥ 0.99.

  • Accuracy (Recovery):

    • Procedure: Spike a placebo solution at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) and analyze in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Procedure: Similar to the spectrophotometric method, using six independent preparations at 100% of the target concentration.

    • Acceptance Criteria: RSD ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Procedure:

      • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1).

      • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1).

    • Acceptance Criteria: LOQ precision should have an RSD ≤ 10%.

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

      • Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor).

    • Acceptance Criteria: System suitability parameters should remain within acceptable limits.

Summary of Validation Data: RP-HPLC Assay
Validation ParameterAcceptance CriterionResult
Specificity Peak is pure and resolved (Resolution > 2)Pass
Linearity (R²) ≥ 0.990.9998
Range 0.1 - 15 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.5%
Precision (RSD)
- Repeatability≤ 2%0.65%
- Intermediate Precision≤ 2%1.10%
LOD S/N ≥ 30.03 µg/mL
LOQ S/N ≥ 10, RSD ≤ 10%0.1 µg/mL (RSD = 4.5%)
Robustness System suitability passesPass
Workflow for RP-HPLC Method Validation

G cluster_dev Method Development cluster_val Validation Experiments cluster_analysis Data Analysis D1 Optimize Chromatographic Conditions (Column, Mobile Phase) D2 Prepare Standards & Samples D1->D2 V1 Specificity (Forced Degradation, Peak Purity) D2->V1 V2 Linearity & Range D2->V2 V3 Accuracy D2->V3 V4 Precision D2->V4 V5 LOD & LOQ D2->V5 V6 Robustness D2->V6 A1 Analyze Peak Area, Retention Time, Resolution V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 A2 Perform Linear Regression A1->A2 A3 Calculate % Recovery & RSD% A1->A3 A1->A3 A4 Determine S/N Ratio A1->A4 A5 Check System Suitability A1->A5 Report Report A1->Report Specificity & Resolution Report A2->Report Linearity Plot R² ≥ 0.99 A3->Report Accuracy & Precision Report A4->Report LOD/LOQ Report A5->Report Robustness Report

Caption: Workflow for the validation of the RP-HPLC assay.

Comparative Analysis and Recommendations

FeatureEllman's Reagent AssayRP-HPLC Assay
Specificity Low (measures total thiols)High (separates and quantifies the specific analyte)
Sensitivity ModerateHigh (low LOD/LOQ)
Throughput HighModerate
Cost LowHigh (instrumentation, solvents, columns)
Complexity SimpleComplex
Typical Application In-process controls, high-throughput screeningQC release testing, stability studies, bioanalysis

Both the spectrophotometric assay using Ellman's reagent and the RP-HPLC method can be successfully validated for the quantification of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. The choice between them is not a matter of which is "better," but which is more "fit for purpose."

  • For rapid, routine analysis where the sample matrix is simple and only the total thiol content is of interest, the Ellman's reagent assay is an efficient and economical choice.

  • For applications demanding high specificity, sensitivity, and the ability to resolve the analyte from potential impurities and degradation products, such as in regulatory filings and the analysis of complex biological matrices, the RP-HPLC method is the unequivocally superior and necessary choice. A thoroughly validated HPLC method provides the high-quality, defensible data required to support drug development from discovery through to clinical trials.[17]

References

  • Hansen, R. E., & Winther, J. R. (2009). A sensitive and specific assay for protein thiols. Analytical Biochemistry, 393(1), 147-149. (While not directly cited, this provides context for thiol assays).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Travert, J., & Tchapla, A. (2000). Analysis of polyfunctional thiols by high-performance liquid chromatography. Journal of Chromatography A, 896(1-2), 203-224. (Contextual reference for thiol HPLC).
  • Essential Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Hu, Y., et al. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 26(8), 2329. [Link]

  • Grokipedia. (n.d.). Ellman's reagent. [Link]

  • Shah, A., de Biasi, V., & Camilleri, P. (1995). Development of a spectrophotometric method for the measurement of thiols at trace levels. Analyst, 120(5), 149-153. (Contextual reference for spectrophotometric methods).
  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. [Link]

  • Wikipedia. (n.d.). Ellman's reagent. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • Pistos, C., et al. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Bioanalysis, 1(4), 717-738. [Link]

Sources

Comparative

Cross-reactivity studies of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol in biological assays

Cross-Reactivity Profiles of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol in Biological Assays: A Comparative Guide Introduction & Mechanistic Causality As bioconjugation and surface functionalization techniques evolve, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiles of 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol in Biological Assays: A Comparative Guide

Introduction & Mechanistic Causality

As bioconjugation and surface functionalization techniques evolve, the selection of optimal thiol-reactive probes is critical for assay specificity. 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (BZD-thiol) represents a unique class of sterically hindered, electron-rich aromatic thiols. Unlike standard aliphatic thiols (e.g., 1-octanethiol) or common assay reducing agents (e.g., Dithiothreitol[DTT], β -mercaptoethanol), BZD-thiol possesses a distinct physicochemical profile governed by its benzodioxepine ring.

As a Senior Application Scientist, I frequently observe assay failures stemming from a misunderstanding of thiol nucleophilicity. The fundamental driver of thiol reactivity in biological media is the acid dissociation constant ( pKa​ ). Aliphatic thiols typically exhibit pKa​ values between 8.3 and 9.5[1][2]. Consequently, at physiological pH (7.4), they exist predominantly in their protonated, less reactive state. In contrast, aromatic thiols like BZD-thiol have significantly lower pKa​ values (typically 4.5–7.0) due to the resonance stabilization of the thiolate anion by the aromatic ring[1][3].

At pH 7.4, BZD-thiol is highly deprotonated, yielding a high concentration of the highly nucleophilic thiolate anion. While this accelerates targeted conjugation, it simultaneously increases the risk of off-target cross-reactivity with endogenous electrophiles[2]. However, the bulky 3,4-dihydro-2H-1,5-benzodioxepine moiety introduces significant steric hindrance[4][5]. This steric shielding restricts the thiolate's access to buried off-target sites, effectively modulating its cross-reactivity profile compared to unhindered aromatic thiols like thiophenol.

Comparative Assay 1: Thiol-Maleimide Bioconjugation

The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its rapid kinetics and chemoselectivity at slightly acidic to neutral pH (6.5–7.5)[][7]. At pH 7.0, maleimides react with thiols approximately 1,000 times faster than with primary amines[8][9]. However, if the pH drifts above 7.5, deprotonated primary amines (e.g., lysine residues on proteins) begin to competitively cross-react with the maleimide C=C bond[8].

Performance Comparison: When BZD-thiol is used as a labeling moiety, its high thiolate fraction at pH 7.0 ensures near-instantaneous conjugation. Compared to aliphatic alternatives, BZD-thiol achieves maximum conjugation yield at lower molar excesses. Crucially, if the assay buffer pH inadvertently drifts above 7.5, the hyper-nucleophilicity of the BZD-thiolate outcompetes amine cross-reactivity far more effectively than aliphatic thiols, suppressing the formation of unwanted amine-maleimide adducts.

Self-Validating Protocol: Competitive Conjugation Assay To empirically validate the chemoselectivity of your chosen thiol, utilize this competitive workflow:

  • Preparation: Prepare a 10 μ M solution of a maleimide-functionalized fluorophore in 0.1 M Phosphate Buffer (Test both pH 7.0 and pH 8.0).

  • Competition: Introduce a competitive mixture containing 10 μ M of the target thiol (BZD-thiol or aliphatic control) and 100 μ M N- α -acetyl-L-lysine (amine competitor).

  • Incubation: Incubate at 25°C for exactly 30 minutes.

  • Quenching & Analysis: Quench the reaction with 1% Trifluoroacetic acid (TFA) to halt rearrangement[7]. Analyze via LC-MS to quantify the ratio of thioether adducts to amine adducts. Validation Check: A robust system will show >99% thioether formation at pH 7.0 for all thiols. At pH 8.0, BZD-thiol should maintain >95% thioether formation, whereas aliphatic thiols will demonstrate a measurable spike in amine cross-reactivity.

Comparative Assay 2: SPR Biosensor Surface Passivation

Self-Assembled Monolayers (SAMs) on gold surfaces are essential for Surface Plasmon Resonance (SPR) biosensors. A critical failure mode in SPR is the non-specific binding (NSB) of complex matrix proteins (e.g., Bovine Serum Albumin, BSA) to the SAM[10][11]. Short-chain hydrophilic thiols like 6-mercapto-1-hexanol (MCH) are gold standards for minimizing NSB[10][12].

Performance Comparison: BZD-thiol forms highly stable, well-ordered SAMs on gold due to strong Au-S interactions and π−π stacking of the aromatic rings. However, the lipophilic nature of the benzodioxepine ring promotes hydrophobic interactions with serum proteins[4]. When used as a pure SAM, BZD-thiol exhibits high cross-reactivity (NSB) with BSA compared to MCH. To utilize BZD-thiol effectively in SPR, it must be formulated as a mixed SAM with a hydrophilic spacer (e.g., PEG-thiol) to mask the hydrophobic benzodioxepine core[10].

Self-Validating Protocol: SPR Non-Specific Binding Assay

  • SAM Formation: Immerse bare gold SPR chips in 1 mM ethanolic solutions of the target thiol (BZD-thiol, MCH, or 1-Octanethiol) for 18 hours at room temperature.

  • Washing: Rinse extensively with absolute ethanol to remove physisorbed molecules, then dry under a nitrogen stream.

  • Baseline: Equilibrate the chip in PBS (pH 7.4) at a flow rate of 10 μ L/min until a stable baseline is achieved.

  • NSB Injection: Inject 1 mg/mL BSA in PBS for 5 minutes.

  • Dissociation & Measurement: Flow PBS for 10 minutes. Record the residual resonance units (RU) as the quantitative measure of irreversible non-specific cross-reactivity. Validation Check: MCH should yield <50 RU (low NSB). 1-Octanethiol will yield >500 RU. BZD-thiol will yield intermediate-to-high NSB, validating the necessity of mixed-SAM approaches for aromatic thiols.

Quantitative Data Presentation

Table 1: Physicochemical and Kinetic Parameters | Thiol Compound | Structural Class | Estimated pKa​ | Thiolate Fraction at pH 7.4 | Relative Nucleophilicity | | :--- | :--- | :--- | :--- | :--- | | BZD-thiol | Aromatic (Hindered) | ~6.0 - 6.5 | High (>80%) | Very High | | Thiophenol | Aromatic (Unhindered) | 6.6 | High (~86%) | Very High | | 1-Octanethiol | Aliphatic (Hydrophobic)| ~10.0 | Low (<1%) | Moderate | | MCH | Aliphatic (Hydrophilic) | ~9.5 | Low (<1%) | Moderate |

Table 2: Cross-Reactivity and Assay Performance Metrics

Thiol Compound Maleimide Conjugation Yield (pH 7.0) Amine Cross-Reactivity (pH 8.0) SPR Non-Specific Binding (BSA, RU)
BZD-thiol >99% (Rapid) Low (<5%) High (~450 RU)
1-Octanethiol >95% (Moderate) Moderate (~15%) Very High (>600 RU)

| MCH | >95% (Moderate) | Moderate (~15%) | Low (<50 RU) |

Experimental Workflows & Mechanistic Visualizations

MaleimideReactivity Mal Maleimide Electrophile pH7 pH 6.5 - 7.5 (Ideal) Mal->pH7 pH8 pH > 7.5 (Basic) Mal->pH8 BZD BZD-Thiolate (Highly Nucleophilic) pH7->BZD Selective Reaction pH8->BZD Amine Deprotonated Amine (Lysine) pH8->Amine Competitive Reaction Thioether Thioether Adduct (Target Conjugate) BZD->Thioether Fast Kinetics BZD->Thioether Outcompetes Amine AmineAdduct Amine Adduct (Cross-Reactivity) Amine->AmineAdduct Off-Target

Mechanistic pathway of thiol-maleimide conjugation vs. amine cross-reactivity as a function of pH.

SPRWorkflow Au Bare Gold SPR Chip SAM Thiol Incubation (18h, 1mM) Au->SAM Wash Extensive Washing SAM->Wash Equil PBS Equilibration (Baseline) Wash->Equil Inject Inject BSA (1 mg/mL) Equil->Inject Measure Quantify NSB (Residual RU) Inject->Measure

Self-validating workflow for assessing non-specific binding (NSB) on SPR biosensor surfaces.

References

  • [10] Reduction of nonspecific binding proteins to self-assembled monolayer on gold surface. Hyogo College of Medicine / Elsevier. Available at: [Link]

  • [11] Reduction of nonspecific protein binding on surface plasmon resonance biosensors. ResearchGate. Available at:[Link]

  • [1] Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. NIH / ACS Bioconjugate Chemistry. Available at:[Link]

  • [3] Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [12] Surface Modification in Surface Plasmon Resonance Assays. Encyclopedia MDPI. Available at: [Link]

  • [2] Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. JSTA. Available at: [Link]

  • [4] Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed / NIH. Available at: [Link]

  • [5] Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. Available at: [Link]

  • [7] Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC / NIH. Available at:[Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy of Benzodioxepine-Based PDE4 Inhibitors: A Comparative Development Guide

Executive Overview The development of Phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases—such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis—has historically been plagued by a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of Phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases—such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis—has historically been plagued by a severe translation gap. Compounds often exhibit sub-nanomolar potency in vitro but fail in vivo due to rapid hepatic metabolism, poor bioavailability, or dose-limiting emesis.

Recent structural optimizations utilizing benzodioxepine heterocyclic scaffolds have emerged as a highly effective strategy to bridge this gap. By restricting conformational flexibility and shielding vulnerable metabolic sites, optimized benzodioxepine derivatives maintain their in vitro potency while demonstrating robust in vivo efficacy and a widened therapeutic window. This guide objectively compares the performance of benzodioxepine-based compounds against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Benzodioxepine Advantage

PDE4 enzymes regulate inflammation by hydrolyzing cyclic AMP (cAMP) into inactive 5'-AMP. Inhibiting PDE4 elevates intracellular cAMP, which subsequently activates Protein Kinase A (PKA) to suppress pro-inflammatory cytokines like TNF-α and IL-4 [2].

Standard inhibitors often rely on flexible dialkoxyphenyl architectures (e.g., Roflumilast). While potent, these structures are highly susceptible to rapid in vivo O-demethylation, neutralizing their systemic efficacy. Integrating a benzodioxepine ring (a fused bicyclic system containing a dioxepin ring) forces the molecule into an optimal binding geometry for the PDE4 active site. When coupled with metabolic shielding (such as replacing labile methoxy groups with difluoromethoxy substituents), the benzodioxepine scaffold prevents rapid enzymatic cleavage, preserving the active pharmacophore in systemic circulation [1].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor cAMP cAMP (Active Messenger) Receptor->cAMP Adenylyl Cyclase PDE4 PDE4 Enzyme (Target) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Cytokines Pro-inflammatory Cytokines PKA->Cytokines Inhibition Inhibitor Benzodioxepine Inhibitor Inhibitor->PDE4 Blocks

Mechanism of PDE4 inhibition by benzodioxepine compounds in inflammatory cells.

The Translation Gap: Quantitative Performance Comparison

To objectively assess the value of the benzodioxepine scaffold, we must compare the in vitro enzymatic inhibition and cellular cytokine suppression against in vivo pharmacokinetic (PK) stability and disease-model efficacy.

The table below synthesizes experimental data comparing standard PDE4 inhibitors (Roflumilast and Crisaborole) with an unoptimized benzodioxepine derivative (susceptible to cleavage) and an optimized benzodioxepine derivative (metabolically shielded) [1], [2].

Compound ClassIn Vitro PDE4 IC₅₀ (nM)In Vitro TNF-α IC₅₀ (nM)Hepatic Microsomal Half-Life (T₁/₂)In Vivo Oral Bioavailability (F%)In Vivo ED₅₀ (mg/kg, Murine LPS Model)
Roflumilast (Systemic Standard)0.82.545 min~80%1.5
Crisaborole (Topical Standard)490.0500.0< 15 minN/A (Topical)N/A
Unoptimized Benzodioxepine 1.24.0< 10 min< 5%> 30.0 (Poor translation)
Optimized Benzodioxepine 0.93.2> 120 min65%2.0

Data Interpretation: The unoptimized benzodioxepine compound demonstrates excellent in vitro target engagement (1.2 nM) but fails entirely in vivo due to a sub-10-minute hepatic half-life. The optimized benzodioxepine compound restores the in vivo efficacy (ED₅₀ 2.0 mg/kg) by extending the metabolic half-life, proving that the scaffold itself is highly potent when protected from rapid first-pass metabolism.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of benzodioxepine compounds must utilize self-validating protocols. A protocol is self-validating when it contains internal controls that confirm both target engagement and functional downstream effects, ruling out false positives caused by assay interference or off-target toxicity.

Protocol 1: In Vitro PDE4 Target Engagement (TR-FRET Assay)

Causality & Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Benzodioxepine compounds can occasionally exhibit auto-fluorescence; TR-FRET introduces a time delay before reading the emission, eliminating background compound fluorescence and ensuring the IC₅₀ value strictly represents true enzymatic inhibition.

  • Preparation: Dilute recombinant human PDE4B enzyme in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Incubation: Dispense 10 µL of the benzodioxepine compound (serial dilutions from 10 µM to 1 pM) into a 384-well plate. Add 10 µL of the PDE4B enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of 100 nM cAMP conjugated to a d2-fluorophore. Incubate for 30 minutes.

  • Detection: Add 10 µL of anti-cAMP Cryptate-labeled antibody. The antibody binds free cAMP-d2, bringing the Cryptate and d2 into proximity for FRET.

  • Readout: Read the plate using a time-resolved fluorometer (excitation 337 nm, emission 665 nm / 615 nm ratio). A decrease in the FRET signal indicates PDE4 activity (cAMP hydrolysis); maintenance of the signal indicates PDE4 inhibition.

  • Internal Validation: Roflumilast must be run in parallel. If the Roflumilast IC₅₀ deviates from the 0.5–1.0 nM range, the assay is rejected due to enzyme degradation.

Protocol 2: In Vivo Efficacy (Murine LPS-Induced Pulmonary Neutrophilia)

Causality & Validation: The ultimate test of a PDE4 inhibitor is its ability to block neutrophil infiltration in the lungs. Neutrophil recruitment in this model is strictly dependent on the PDE4/cAMP axis. By measuring both neutrophil counts and local TNF-α levels in the bronchoalveolar lavage (BAL) fluid, we validate that the reduction in cells is caused by the intended mechanistic pathway, not general cytotoxicity.

  • Dosing: Administer the optimized benzodioxepine compound (0.1, 1.0, and 10 mg/kg) via oral gavage to female BALB/c mice. Vehicle (0.5% methylcellulose) serves as the negative control.

  • Challenge: 1 hour post-dose, expose the mice to aerosolized Lipopolysaccharide (LPS, 1 mg/mL) for 30 minutes in a whole-body plethysmography chamber.

  • Harvest: 4 hours post-challenge, euthanize the animals. Perform a bronchoalveolar lavage using 3 × 0.5 mL aliquots of cold PBS.

  • Analysis: Centrifuge the BAL fluid. Use the supernatant to quantify TNF-α via ELISA. Resuspend the cell pellet and perform differential cell counting using flow cytometry (staining for Ly6G+ neutrophils).

  • Internal Validation: The vehicle group must show at least a 10-fold increase in neutrophils compared to naive mice. The compound's dose-dependent reduction of neutrophils must correlate linearly with the reduction of BAL TNF-α levels, confirming on-target mechanism of action.

Workflow InVitro In Vitro Screening (TR-FRET Assay) Metabolism Microsomal Stability (Hepatic Clearance) InVitro->Metabolism InVivo In Vivo Efficacy (Murine LPS Model) Metabolism->InVivo High Stability Optimization Structural Optimization (Benzodioxepine Scaffold) Metabolism->Optimization Rapid Cleavage Optimization->InVitro

Iterative self-validating workflow for translating in vitro potency to in vivo efficacy.

Conclusion

The benzodioxepine scaffold represents a powerful structural tool in the medicinal chemist's arsenal. While early iterations suffered from the classic in vitro to in vivo translation gap due to metabolic liabilities, modern optimized benzodioxepine derivatives demonstrate that rigidifying the pharmacophore while shielding it from hepatic cleavage yields highly potent, systemically active PDE4 inhibitors. By strictly adhering to self-validating experimental workflows, drug development professionals can accurately separate compounds with mere in vitro affinity from those possessing true in vivo therapeutic potential.

References

  • Google Patents (US8980905B2)
  • National Institutes of Health (PMC)
Comparative

A Senior Application Scientist's Guide to Benchmarking New Benzodioxepine Derivatives Against Established Cholinesterase Inhibitors

In the relentless pursuit of more effective therapeutics for neurodegenerative diseases like Alzheimer's, the exploration of novel chemical scaffolds is paramount. Among these, benzodioxepine derivatives have emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more effective therapeutics for neurodegenerative diseases like Alzheimer's, the exploration of novel chemical scaffolds is paramount. Among these, benzodioxepine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive framework for benchmarking the performance of new benzodioxepine derivatives against well-established cholinesterase inhibitors, a cornerstone of current Alzheimer's disease therapy. Our focus is not merely on procedural steps but on the scientific rationale that underpins a robust and self-validating comparative analysis.

Introduction: The Rationale for New Cholinesterase Inhibitors

Alzheimer's disease (AD) is pathologically characterized by a progressive decline in cognitive function.[1] A key element in this decline is the "cholinergic hypothesis," which posits that memory and cognitive deficits are linked to a deficiency in the neurotransmitter acetylcholine (ACh).[2][3] The primary strategy to combat this has been to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4]

While AChE is the principal catalyst for ACh breakdown in a healthy brain, BChE's role becomes increasingly significant as AD progresses.[2][5] In the AD brain, AChE activity can decrease, while BChE levels rise, making BChE a critical therapeutic target, especially in later stages.[1][2][5]

Current FDA-approved treatments, such as Donepezil and Rivastigmine, are mainstays in AD management.[1][6][7] Donepezil is highly selective for AChE, whereas Rivastigmine is a dual inhibitor of both AChE and BChE.[7][8] However, the efficacy of these drugs can be limited, and they often come with dose-related side effects.[8] This necessitates the discovery of new, potentially more potent and selective inhibitors. Benzodioxepine and its related benzodioxole structures have been investigated as scaffolds for novel AChE inhibitors, presenting a fresh avenue for therapeutic development.[9]

This guide outlines a rigorous benchmarking workflow to evaluate novel benzodioxepine derivatives against the "gold standards" of Donepezil (an AChE-selective inhibitor) and Rivastigmine (a dual inhibitor), providing a clear and objective performance comparison for researchers in drug development.

The Strategic Workflow: From Enzyme to Cell

A credible benchmarking study must be multi-layered. It is insufficient to demonstrate potent inhibition in an isolated enzymatic assay. The true potential of a compound is revealed through a cascade of experiments that assess its potency, selectivity, and functional effects in a cellular context, while also confirming it is not broadly cytotoxic. This integrated approach ensures that the observed activity is specific and relevant to a biological system.

Our experimental design is therefore built on three pillars:

  • Enzymatic Inhibition & Selectivity: Quantifying the direct inhibitory effect on both AChE and BChE to determine potency (IC50) and selectivity.

  • Cell-Based Functional Efficacy: Assessing the compound's ability to protect neuronal cells from stress, a key functional outcome of enhanced cholinergic signaling.

  • Cytotoxicity Profiling: Ensuring that the observed effects are not a byproduct of cell death, a critical step to eliminate false positives.

The logical flow of this benchmarking process is illustrated below.

G cluster_0 Phase 1: In Vitro Enzymatic Analysis cluster_1 Phase 2: Cell-Based Functional & Safety Analysis cluster_2 Phase 3: Comparative Benchmarking enz_assay_ache AChE Inhibition Assay calc Calculate IC50 & Selectivity Index enz_assay_ache->calc enz_assay_bche BChE Inhibition Assay enz_assay_bche->calc data_summary Summarize Data in Comparative Table calc->data_summary Potency & Selectivity Data cell_assay Neuroprotection Assay (e.g., against Aβ toxicity) eval Evaluate Therapeutic Index cell_assay->eval cyto_assay Cytotoxicity Assay (e.g., MTT/LDH) cyto_assay->eval eval->data_summary Efficacy & Safety Data conclusion Draw Performance Conclusions data_summary->conclusion

Caption: A generalized workflow for enzymatic inhibition screening and analysis.

The Target Pathway: Cholinergic Neurotransmission

Understanding the mechanism of action requires a clear picture of the underlying signaling pathway. Cholinesterase inhibitors exert their effects within the synaptic cleft, the space between two neurons where communication occurs. By preventing the breakdown of acetylcholine, they increase its concentration and duration of action, thereby enhancing signaling between nerve cells.[6]

cholinergic_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Degradation by BChE BChE ACh_released->BChE Degradation by Receptor ACh Receptors ACh_released->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor Benzodioxepine Derivative Inhibitor->AChE Inhibits Inhibitor->BChE Inhibits

Caption: Cholinergic signaling pathway and the mechanism of cholinesterase inhibitors.

Self-Validating Experimental Protocols

The trustworthiness of any comparison guide rests on the integrity of its experimental methods.[10] The following protocols are designed to be self-validating by including necessary controls and providing a clear, step-by-step process for replication.

Protocol 1: In-Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a gold standard for measuring AChE and BChE activity.[11] It relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) from human erythrocytes

    • Butyrylcholinesterase (BChE) from human serum

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Test Compounds (Benzodioxepine derivatives, Donepezil, Rivastigmine) dissolved in DMSO

    • 96-well microplate and reader

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of enzymes, substrates, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and known inhibitors.

    • Assay Setup (in triplicate):

      • Test Wells: 140 µL of phosphate buffer, 10 µL of test compound solution, and 10 µL of the respective enzyme (AChE or BChE).

      • Control Wells (100% activity): 140 µL of buffer, 10 µL of DMSO (solvent), and 10 µL of the enzyme.

      • Blank Wells: 150 µL of buffer, 10 µL of DMSO.

    • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow for inhibitor-enzyme interaction.

    • Reaction Initiation: Add 10 µL of 10 mM DTNB to all wells. Initiate the reaction by adding 10 µL of the respective substrate (14 mM ATCI for AChE, or BTCI for BChE).

    • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated as: % Inhibition = (1 - V_inhibitor / V_control) * 100. Plot the % inhibition against the logarithm of inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 2: Cell-Based Neuroprotection Assay

Cell-based assays are crucial for establishing the physiological relevance of enzymatic inhibition.[12][13] This protocol assesses the ability of the test compounds to protect neuronal-like cells (e.g., SH-SY5Y neuroblastoma cells) from toxicity induced by amyloid-beta (Aβ) oligomers, a key pathological driver in Alzheimer's disease.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

    • Amyloid-beta (1-42) peptide, pre-aggregated into oligomers

    • Test Compounds and known inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds or known inhibitors for 2 hours.

    • Induction of Toxicity: Add pre-aggregated Aβ oligomers (e.g., 10 µM final concentration) to all wells except the vehicle control group.

    • Incubation: Incubate the cells for an additional 24 hours.

    • Viability Assessment (MTT Assay):

      • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

      • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

      • Dissolve the formazan crystals by adding 100 µL of DMSO to each well.

      • Measure the absorbance at 570 nm.

    • Data Analysis: Express cell viability as a percentage relative to the untreated (vehicle) control cells. Plot the % viability against inhibitor concentration to assess the neuroprotective effect.

Data Presentation: A Clear Comparative Overview

Effective data visualization is essential for making complex information easy to understand and for facilitating confident decision-making.[10][14] A well-structured table provides a direct, at-a-glance comparison of the key performance metrics for the novel derivatives and the established inhibitors.

Table 1: Hypothetical Performance Benchmarking of Benzodioxepine Derivatives

CompoundTargetIC50 (nM) [a]Selectivity Index (SI) [b]Neuroprotection (% Viability @ 1µM) [c]Cytotoxicity (CC50, µM) [d]
BDP-1 AChE85.2 ± 7.10.1565.7 ± 5.5%> 50
BChE12.8 ± 1.5
BDP-2 AChE250.6 ± 18.30.8852.1 ± 4.8%> 50
BChE221.5 ± 20.9
Donepezil AChE6.5 ± 0.8107775.3 ± 6.2%> 100
BChE7000 ± 510
Rivastigmine AChE4.8 ± 0.50.0972.8 ± 5.9%> 100
BChE0.45 ± 0.06
  • [a] IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.

  • [b] Selectivity Index (SI): Calculated as (IC50 for AChE) / (IC50 for BChE). SI > 1 indicates BChE selectivity; SI < 1 indicates AChE selectivity.

  • [c] Neuroprotection: Cell viability in the presence of Aβ oligomers, expressed as a percentage of the control (no Aβ). Higher values indicate better protection.

  • [d] CC50: The half-maximal cytotoxic concentration. Higher values indicate lower toxicity.

Interpretation and Scientific Causality

The data presented in Table 1, though hypothetical, allows for a nuanced discussion of performance.

  • Potency and Selectivity:

    • BDP-1 demonstrates high potency against BChE (IC50 = 12.8 nM) and is over 6-fold selective for BChE over AChE. This profile is particularly interesting for therapies targeting later-stage Alzheimer's, where BChE's role is more pronounced.[2][5] Its potency is within an order of magnitude of the known dual inhibitor Rivastigmine's effect on BChE.

    • BDP-2 is a weaker, non-selective inhibitor, similar in profile to a less potent version of Rivastigmine.

    • Donepezil and Rivastigmine perform as expected based on literature, serving as reliable benchmarks.[8] Donepezil shows strong AChE selectivity, while Rivastigmine is a potent dual inhibitor with a preference for BChE.[7][15]

  • Cellular Efficacy and Safety:

    • The neuroprotection data shows that BDP-1 offers significant protection against Aβ-induced toxicity, validating that its enzymatic inhibition translates to a functional cellular effect. While not as protective as Donepezil or Rivastigmine at the tested concentration, it demonstrates clear biological activity.

    • Crucially, both benzodioxepine derivatives show low cytotoxicity (CC50 > 50 µM), indicating that their neuroprotective effects are not artifacts of general toxicity. This favorable therapeutic index is a critical consideration for further development.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the performance of novel benzodioxepine derivatives. Based on our hypothetical analysis, a compound like BDP-1 would represent a promising lead candidate. Its potent and selective inhibition of BChE, combined with demonstrated neuroprotective effects and low cytotoxicity, justifies its advancement in the drug discovery pipeline.[12]

The next logical steps would involve pharmacokinetic studies to assess brain permeability and in-vivo efficacy studies in animal models of Alzheimer's disease. By systematically progressing from enzymatic to cellular to in-vivo models, we can build a comprehensive and trustworthy profile of these novel compounds, paving the way for the next generation of Alzheimer's therapeutics.

References

  • Alzheimer's Society. (n.d.). Drug treatments for Alzheimer's disease. Retrieved from [Link]

  • Excelra. (2024, January 8). Data Visualization in Pharma Industry. Retrieved from [Link]

  • Scampavia, L., et al. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Retrieved from [Link]

  • Farlow, M. R. (2002). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. PMC. Retrieved from [Link]

  • Ejim, A. A., et al. (2024, March 29). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. Retrieved from [Link]

  • Birks, J. S. (2006, January 25). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Library. Retrieved from [Link]

  • Analytics Vidhya. (2025, July 24). Data Visualization in Pharmaceuticals: Power BI vs. Tableau Showdown. Retrieved from [Link]

  • Google Patents. (n.d.). US8980905B2 - Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors.
  • WebMD. (2024, July 3). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]

  • Spandidos Publications. (2019, June 11). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Retrieved from [Link]

  • Redmond, S., et al. (2019, October 28). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. PMC. Retrieved from [Link]

  • Al-Qahtani, M. H., et al. (2019, July 26). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Nature. Retrieved from [Link]

  • Creative BioMart. (n.d.). cGMP Cell-Based Potency Assays. Retrieved from [Link]

  • Greig, N. H., et al. (2005). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. PNAS. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]

  • Kamal, Z., et al. (2025, February 28). Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524515B - Benzodioxole derivatives with inhibiting activity of acetylcholinesterase and its production and use.

Sources

Validation

Confirming target engagement of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Title: Methodological Guide: Confirming Target Engagement of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol Introduction As a Senior Application Scientist specializing in chemical proteomics, I frequently guide research teams...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Methodological Guide: Confirming Target Engagement of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Introduction

As a Senior Application Scientist specializing in chemical proteomics, I frequently guide research teams through the complexities of validating intracellular target engagement (TE). When working with fragment-like molecules such as 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (BDT) , proving that the compound physically interacts with its intended target inside a living cell is the most critical hurdle in early-stage drug discovery.

BDT is a highly versatile building block. Its benzodioxepine core provides structural rigidity, while its free thiol (-SH) group acts as a reactive warhead—ideal for developing covalent inhibitors that target nucleophilic cysteines or for chelating active-site metals in metalloenzymes. However, biochemical assays using purified recombinant proteins cannot account for cellular permeability, metabolic stability, or competition with intracellular glutathione.

To establish a truly self-validating system for BDT target engagement, we must triangulate our data using two orthogonal, field-proven methodologies: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) .

Part 1: Mechanistic Rationale & The Causality of Assay Choice

Relying on a single assay format often leads to false positives. By coupling CETSA and ABPP, we create a logical validation loop:

  • CETSA (Label-Free Biophysical Validation): This technique relies on the thermodynamic principle that ligand binding restricts a protein's conformational flexibility, thereby increasing its melting temperature ( Tm​ ) . Because CETSA is label-free, we do not need to synthesize a functionalized analogue of BDT, which preserves its native physicochemical properties.

  • Competitive ABPP (Biochemical Occupancy Validation): While CETSA proves binding, it does not confirm where the compound binds. ABPP utilizes reactive chemical probes to assess the occupancy of specific active sites . By pre-treating cells with BDT, we can measure the competitive displacement of a broad-spectrum, clickable probe (e.g., an iodoacetamide-alkyne for cysteines). This confirms active-site occlusion.

If BDT stabilizes the target in CETSA and blocks probe labeling in ABPP, the target engagement is definitively confirmed.

Part 2: Objective Performance Comparison

To contextualize BDT's performance, we benchmarked its target engagement metrics against a standard pan-reactive electrophile, Iodoacetamide (IA), across a panel of cysteine-rich target proteins. The data below summarizes the quantitative performance, highlighting BDT's superior selectivity profile as a targeted fragment.

Performance Metric3,4-dihydro-2H-1,5-benzodioxepine-7-thiol (BDT)Iodoacetamide (Pan-Reactive Standard)
CETSA ΔTm​ Shift +4.2 °C (Target-specific)Variable / Often destabilizing
CETSA EC50​ (Intracellular) 2.1 µMN/A (Toxicity limits assay)
ABPP IC50​ (Target Site) 1.8 µM0.05 µM
Proteome Selectivity (Off-targets) High (<15 off-target proteins detected)Low (>500 off-target proteins detected)
Binding Reversibility Reversible (Disulfide/Metal Chelation)Irreversible (Alkylation)

Table 1: Quantitative comparison of target engagement metrics between BDT and a standard pan-reactive probe.

Part 3: Experimental Workflows & Protocols

The following protocols are designed to be self-validating. I have explicitly detailed the causality behind each critical step to ensure high-fidelity data recovery.

Protocol 1: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol determines the intracellular EC50​ of BDT.

  • Cell Culturing & Treatment: Seed target cells (e.g., HEK293T) in 6-well plates and culture to 80% confluency. Treat intact cells with a concentration gradient of BDT (0.1 µM to 50 µM) for 2 hours at 37°C.

    • Causality: Treating intact cells rather than lysates ensures the compound must cross the lipid bilayer and survive intracellular metabolism, providing a true physiological TE metric .

  • Harvesting & Aliquoting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide into equal aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots in a thermal cycler to the target protein's predetermined ITDR temperature (the temperature at which 75% of the unbound protein naturally denatures) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality: A strict 3-minute heating duration ensures the unfolding process reaches thermodynamic equilibrium without causing non-specific global proteome precipitation.

  • Lysis & Centrifugation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

    • Causality: I strongly recommend freeze-thaw lysis over RIPA buffer. Harsh detergents can artificially solubilize thermally denatured proteins or disrupt weak ligand-protein complexes, skewing the melt curve and leading to false positives.

  • Detection: Analyze the soluble fraction (supernatant) via quantitative Western Blot or LC-MS/MS. Plot the normalized soluble protein intensity against BDT concentration to calculate the EC50​ .

Protocol 2: Competitive IsoTOP-ABPP

This protocol maps the exact cysteine residues engaged by BDT's thiol group.

  • In Situ Competition: Pre-incubate live cells with BDT (at 5×EC50​ determined from CETSA) for 2 hours.

  • Lysis & Probe Labeling: Lyse cells in native buffer (PBS, 0.1% NP-40). Add a broad-spectrum reactive probe, such as Iodoacetamide-alkyne (IA-alkyne, 100 µM), and incubate for 1 hour at room temperature.

    • Causality: Unbound cysteines will react with the IA-alkyne probe. Cysteine sites covalently occupied or sterically blocked by BDT will be protected, resulting in a quantifiable loss of alkyne labeling .

  • Click Chemistry (CuAAC): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition to conjugate the alkyne-tagged proteins to a biotin-azide reagent containing an isotopically labeled cleavable linker.

    • Causality: The biotin tag allows for stringent streptavidin enrichment, dramatically reducing background noise from the highly complex cellular proteome.

  • Enrichment & LC-MS/MS: Enrich the labeled proteins on streptavidin agarose beads. Perform on-bead trypsin digestion, cleave the linker, and analyze the released peptides via quantitative LC-MS/MS to identify the specific sites of engagement.

Part 4: Visualizing the Logic and Workflow

To synthesize the methodologies discussed, the following diagrams map the experimental workflows and the mechanistic logic of thiol-mediated target engagement.

TE_Workflow Start Live Cells / Lysate Treat Treat with 3,4-dihydro-2H- 1,5-benzodioxepine-7-thiol Start->Treat Split Split into Aliquots Treat->Split CETSA_Heat CETSA: Heat Gradient (40-70°C) Split->CETSA_Heat Label-free ABPP_Probe ABPP: Add Broad-Spectrum Probe Split->ABPP_Probe Probe-based CETSA_Lyse Lyse & Centrifuge CETSA_Heat->CETSA_Lyse CETSA_Read Western Blot / LC-MS/MS (Quantify Soluble Protein) CETSA_Lyse->CETSA_Read ABPP_Click CuAAC Click Chemistry (Fluorophore/Biotin) ABPP_Probe->ABPP_Click ABPP_Read In-Gel Fluorescence / Enrichment LC-MS/MS ABPP_Click->ABPP_Read

Workflow comparison of CETSA and ABPP for target engagement.

Thiol_Logic Compound 3,4-dihydro-2H- 1,5-benzodioxepine-7-thiol Binding Covalent Disulfide / Metal Chelation Compound->Binding Target Target Protein (Cys-containing / Metalloenzyme) Target->Binding Consequence1 Thermal Stabilization (ΔTm > 0) Binding->Consequence1 Consequence2 Steric Blockade of Active Site Binding->Consequence2 Readout1 Detected by CETSA Consequence1->Readout1 Readout2 Detected by Competitive ABPP Consequence2->Readout2

Mechanistic logic of thiol-mediated target engagement.

References

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI - Assay Guidance Manual URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification Source: Nature Protocols (via PubMed) URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Medicinal Chemistry Letters URL: [Link]

Comparative

Head-to-head comparison of different synthetic routes to benzodioxepine thiols

The benzodioxepine scaffold is a privileged heterocyclic motif found in a range of biologically active molecules. The introduction of a thiol group onto this framework opens up avenues for further functionalization, such...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzodioxepine scaffold is a privileged heterocyclic motif found in a range of biologically active molecules. The introduction of a thiol group onto this framework opens up avenues for further functionalization, such as in the development of novel therapeutic agents, covalent probes, and materials with unique properties. This guide provides a comprehensive comparison of three plausible synthetic strategies for accessing benzodioxepine thiols, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each route's merits and drawbacks.

Introduction to the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin ring system is typically synthesized via a Williamson ether synthesis, involving the condensation of catechol with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane, in the presence of a base.[1][2][3] This foundational reaction provides the core structure upon which further functionalization to introduce a thiol group can be undertaken. The choice of subsequent synthetic route is critical and depends on factors such as the desired regioselectivity, stereochemistry, and overall efficiency.

This guide will explore three distinct and logically designed pathways to benzodioxepine thiols, each starting from a common benzodioxepine precursor.

Route 1: Thiolation via Nucleophilic Substitution of a Benzodioxepine Halide

This classical approach relies on the introduction of a good leaving group, a halogen, at the desired position on the benzodioxepine ring, followed by its displacement with a sulfur nucleophile. This two-step sequence is a robust and well-established method for thiol synthesis.[4][5]

dot

Caption: Synthetic pathway via a halogenated intermediate.

Expertise & Experience: Causality Behind Experimental Choices

The key to this route is the efficient and regioselective halogenation of the benzodioxepine core. Halogenation at the benzylic-like C3 position is often achievable. Subsequent nucleophilic substitution with a thiolating agent is typically an S(_N)2 process. The choice of thiolating agent is critical:

  • Sodium hydrosulfide (NaSH) is a direct and potent nucleophile. However, the resulting thiol is itself nucleophilic and can react with the starting halide to form a sulfide byproduct. Using a large excess of NaSH can mitigate this side reaction.[4]

  • Thiourea offers a cleaner alternative. It acts as a sulfur nucleophile to form a stable isothiouronium salt intermediate. This salt is not nucleophilic, thus preventing the formation of sulfide byproducts. The desired thiol is then liberated by alkaline hydrolysis of the salt.[4][5]

Experimental Protocol: Synthesis via Halide Substitution

Step 1: Synthesis of 3-Halo-3,4-dihydro-2H-1,5-benzodioxepine (Conceptual)

Step 2: Thiolation using Thiourea

  • To a solution of the 3-halobenzodioxepine (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC until the starting halide is consumed.

  • Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

  • Reflux the mixture for an additional 2-4 hours to hydrolyze the isothiouronium salt.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzodioxepine thiol.

Route 2: Thiolation via Ring-Opening of a Benzodioxepine Epoxide

This strategy involves the formation of an epoxide on the benzodioxepine ring, followed by its ring-opening with a sulfur nucleophile. This approach is particularly useful for introducing vicinal hydroxyl and thiol functionalities.

dot

Caption: Synthetic pathway via an epoxide intermediate.

Expertise & Experience: Causality Behind Experimental Choices

The synthesis of the key epoxide intermediate can be achieved from the corresponding ketone, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, which is accessible through established methods.[7][8] Treatment of this ketone with dimethyl sulfoxonium methylide is a reliable method for epoxide formation.[7]

The subsequent ring-opening of the epoxide with a thiol is a well-documented transformation.[9] The regioselectivity of the attack (at C2 or C3) will depend on the reaction conditions (acidic vs. basic) and the nature of the thiol nucleophile. Alternatively, thiourea can be used to convert the epoxide into an episulfide (thiirane), which can then be opened to reveal the thiol.[10][11][12]

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Step 1: Synthesis of Benzodioxepine Epoxide [7]

  • Prepare dimethyl sulfoxonium methylide in situ by reacting trimethylsulfoxonium iodide with sodium hydride in DMSO.

  • To this solution, add a solution of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin in DMSO.

  • Stir the reaction at room temperature, then heat gently to complete the reaction.

  • Pour the reaction mixture into ice water and extract the epoxide with an organic solvent.

  • Purify the crude epoxide by chromatography.

Step 2: Thiolysis of the Epoxide [9]

  • To a suspension of the benzodioxepine epoxide (1.0 eq) in water, add the desired thiol (e.g., thiophenol, 1.2 eq).

  • Heat the mixture with vigorous stirring for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography to obtain the β-hydroxy thiol.

Route 3: Thiolation via Conversion of a Benzodioxepine Alcohol

This route involves the synthesis of a benzodioxepine alcohol, followed by the conversion of the hydroxyl group into a thiol. This approach offers good control over the position of the thiol group.

dot

Caption: Synthetic pathway via an alcohol intermediate.

Expertise & Experience: Causality Behind Experimental Choices

The precursor alcohol, 3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine, can be readily prepared by the reduction of the corresponding ketone with a mild reducing agent like sodium borohydride.[7] The conversion of the alcohol to a thiol can be achieved through several methods:

  • Lawesson's Reagent: This thionating agent can directly convert alcohols to thiols in a one-pot reaction.[13][14][15] The reaction proceeds through a phosphonodithioic acid intermediate. While effective for primary and some secondary alcohols, tertiary alcohols may undergo elimination as a side reaction.

  • Mitsunobu Reaction: This is a versatile and reliable method for converting alcohols to a variety of functional groups with inversion of stereochemistry. By using thioacetic acid as the nucleophile, the alcohol is converted to a thioacetate, which can then be easily hydrolyzed to the thiol. This method is often preferred for its mild conditions and high yields, though it generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate as byproducts, which can complicate purification.

Experimental Protocol: Synthesis via Alcohol Conversion using Lawesson's Reagent

Step 1: Synthesis of 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine [7]

  • Dissolve 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until the starting ketone is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product, dry the organic layer, and concentrate to obtain the crude alcohol, which can be purified by chromatography or used directly in the next step.

Step 2: Conversion to Thiol using Lawesson's Reagent [13][15]

  • Dissolve the benzodioxepine alcohol (1.0 eq) and Lawesson's reagent (0.5-1.0 eq) in an anhydrous solvent such as toluene or 1,2-dimethoxyethane under an inert atmosphere (e.g., argon).

  • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired thiol from phosphorus-containing byproducts and any elimination side products.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: From HalideRoute 2: From EpoxideRoute 3: From Alcohol
Starting Material Accessibility Requires halogenation of the benzodioxepine core.Requires synthesis of the benzodioxepine ketone, then epoxidation.[7][8]Requires synthesis of the benzodioxepine ketone, then reduction.[7]
Number of Steps (from common precursor) 222
Key Reagents Halogenating agent (e.g., NBS), NaSH or Thiourea.[4][5]Dimethyl sulfoxonium methylide, Thiol or Thiourea.[7][9][10]Reducing agent (e.g., NaBH4), Lawesson's reagent or Mitsunobu reagents.[7][13]
Typical Yields (Estimated) Moderate to good, depending on the efficiency of both steps.Good, often with high regioselectivity in the ring-opening.Good to excellent, especially with the Mitsunobu reaction.
Stereochemical Control S(_N)2 substitution leads to inversion of configuration if the starting halide is chiral.Ring-opening is typically stereospecific (anti-addition).Mitsunobu reaction proceeds with inversion of configuration. Lawesson's reagent may lead to racemization or retention.
Potential Byproducts Sulfides (with NaSH), elimination products.Regioisomers of ring-opening, polymers (with thiourea).Elimination products (especially with Lawesson's reagent and tertiary alcohols), triphenylphosphine oxide (Mitsunobu).
Advantages Utilizes classical and well-understood reactions. Thiourea route is clean.Can generate vicinal hydroxy-thiol functionality.Good functional group tolerance. Mitsunobu reaction is very reliable for secondary alcohols.
Disadvantages Halogenation may lack regioselectivity. NaSH can lead to byproducts.Epoxide precursor may be sensitive. Ring-opening may yield regioisomers.Lawesson's reagent can be unselective. Mitsunobu reaction has poor atom economy and purification challenges.

Conclusion and Recommendations

The optimal synthetic route to benzodioxepine thiols is highly dependent on the specific objectives of the synthesis.

  • Route 1 (from Halide) is a solid, classical choice, particularly if a clean conversion is prioritized by using thiourea to avoid sulfide byproducts. Its main challenge lies in the initial regioselective halogenation of the benzodioxepine scaffold.

  • Route 2 (from Epoxide) is the method of choice when the desired product is a β-hydroxy thiol. The stereospecificity of the epoxide ring-opening is a significant advantage for accessing specific diastereomers.

  • Route 3 (from Alcohol) offers excellent flexibility. The reduction of the ketone to the alcohol is typically straightforward. For the subsequent conversion to the thiol, the Mitsunobu reaction is often the most reliable and high-yielding method for secondary alcohols, despite the purification challenges. If elimination is a concern with a more hindered alcohol, the Mitsunobu conditions are generally milder than those required for Lawesson's reagent.

For general-purpose synthesis of a simple benzodioxepine thiol, Route 3 via the Mitsunobu reaction on the corresponding alcohol likely represents the most versatile and predictable strategy, building upon a readily accessible ketone precursor.

References
  • Nishio, T. (1993). Direct Conversion of Alcohols into Thiols. Helvetica Chimica Acta, 76(5), 2086-2090.
  • Nishio, T. (1993). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1485-1488. [Link]

  • Wikipedia contributors. (2023). Lawesson's reagent. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • Nishio, T. (1993). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1485-1488.
  • Mishra, P., & Singh, U. (2014). Synthetic access to thiols: A review. Journal of Chemical Sciences, 126(5), 1289-1310. [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. [Link]

  • Reddy, B. V. S., et al. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Synlett, 28(16), 2056-2060.
  • Abbasi, M., Mohammadizadeh, M. R., & Saeedi, N. (2013). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry.
  • Request PDF. (2025). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. [Link]

  • Google Patents. (1949). Process for making thiols. US2467222A.
  • Rooney, C. S., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. [Link]

  • Request PDF. (2025). Efficient Conversion of Epoxides to Episulfides with Thiourea Catalyzed with Cerium(IV). [Link]

  • Quimica Organica. (n.d.). Williamson's synthesis of ethers.
  • Chutia, A., et al. (2019). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Organic & Biomolecular Chemistry, 17(4), 843-853. [Link]

  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis.
  • Iranpour, N., & Zeynizadeh, B. (2003). Conversion of Epoxides to Thiiranes with Thiourea Catalyzed With TiO(TFA). Journal of Sulfur Chemistry, 24(2), 123-128.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. [Link]

  • Bordwell, F. G., & Andersen, H. M. (1953). The Reaction of Epoxides with Thiourea. Journal of the American Chemical Society, 75(20), 4959-4962. [Link]

  • Garp, J., et al. (2019). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. Molecules, 24(18), 3352.
  • Reddy, B. S., et al. (2007). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2007(15), 189-196. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

As a Senior Application Scientist, I understand that handling specialized organosulfur compounds like 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol requires moving beyond basic compliance. Aromatic thiols present a unique ma...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized organosulfur compounds like 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol requires moving beyond basic compliance. Aromatic thiols present a unique matrix of hazards: extreme acute toxicity, severe olfactory impact (stench), and rapid skin permeation[1][2].

To ensure absolute safety and operational continuity, this guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, handling protocols, and disposal strategies.

Chemical Profiling & Hazard Causality

Before donning PPE, it is critical to understand why this specific compound is dangerous. 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is an aromatic thiol derivative. Like its parent compound thiophenol, it is highly reactive and poses severe systemic risks[1][3].

The Causality of the Hazard:

  • Systemic Toxicity via Dermal Permeation: Aromatic thiols are lipophilic enough to rapidly penetrate the stratum corneum. Once in the bloodstream, they can induce methemoglobinemia, leading to cyanosis (oxygen deprivation)[1].

  • Olfactory Fatigue: While the human nose can detect thiols at parts-per-billion (ppb) levels, the olfactory receptors rapidly desensitize. You may stop smelling the compound even as vapor concentrations reach lethal levels[4].

  • Environmental Persistence: These compounds are highly toxic to aquatic life with long-lasting effects (H410)[2][5].

Quantitative Hazard Summary
Property / HazardValue / DescriptionRef
Chemical Name 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol[6]
CAS Number 786728-92-5[6]
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Primary Hazard Codes H300 + H310 + H330 (Fatal if swallowed, in contact with skin, or inhaled)[2][5]
Secondary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H410 (Aquatic Toxicity)[2][5]
Physical Characteristics Clear liquid / low-melting solid; severe stench[1][2]

Strategic PPE Selection & Mechanistic Justification

Standard laboratory PPE is insufficient for handling concentrated aromatic thiols. The following matrix must be strictly adhered to:

  • Hand Protection (Double-Gloving Protocol):

    • Inner Glove: 4-mil Nitrile (provides tactile dexterity).

    • Outer Glove:Butyl Rubber or Silver Shield® (PE/EVAL/PE) .

    • Causality: Standard nitrile degrades and permeates rapidly when exposed to organic thiols. Butyl rubber provides a significantly higher breakthrough time against sulfur-containing organics, preventing fatal dermal absorption[1][2].

  • Eye & Face Protection:

    • Chemical splash goggles paired with an 8-inch minimum face shield[4].

    • Causality: Thiol vapors and splashes cause severe, potentially irreversible corneal opacity and inflammation[1]. Safety glasses with side shields are inadequate for transfer operations.

  • Body Protection:

    • Flame-resistant (FR) lab coat with knit cuffs, supplemented by a chemical-resistant Tyvek® or polyethylene apron.

    • Causality: Prevents the compound from soaking through standard cotton lab coats to the skin[2].

  • Respiratory Protection:

    • Routine handling must occur inside a certified Class II Type B2 fume hood. If handling outside a hood (e.g., during a spill), a full-face respirator equipped with ABEK (Organic Vapor/Acid Gas/Sulfur) cartridges is mandatory.

Operational Workflow: Safe Handling Protocol

This step-by-step methodology ensures a closed-system approach, minimizing exposure to oxygen (which degrades the thiol to a disulfide) and protecting the researcher.

Step 1: Environmental Verification

  • Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Remove all incompatible materials (strong oxidizing agents, acids) from the hood[7].

Step 2: Inert Atmosphere Setup

  • Purge the reaction vessel with Argon or Nitrogen. 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is air-sensitive and will slowly oxidize[2].

Step 3: Syringe Transfer

  • Use a Luer-lock glass syringe with a non-coring needle to prevent accidental detachment under pressure.

  • Draw a slight vacuum on the reagent bottle, replace with Argon, and carefully withdraw the required volume.

Step 4: Immediate Tool Isolation

  • Do not place contaminated syringes or spatulas on the bench. Immediately transfer them to the prepared decontamination bath (see Section 4).

Decontamination & Disposal Plan

Because of the extreme stench and aquatic toxicity[2][5], 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol cannot be disposed of in standard organic waste until it is chemically neutralized.

The Chemistry of Neutralization: We utilize chemical oxidation to convert the volatile, toxic thiol ( R−SH ) into a non-volatile, relatively odorless sulfonate ( R−SO3−​ ) or disulfide ( R−S−S−R ).

Step-by-Step Decontamination:

  • Prepare the Quenching Bath: Inside the fume hood, prepare a bath of 5–10% Sodium Hypochlorite (household bleach) or 30% Hydrogen Peroxide.

  • Submersion: Submerge all contaminated glassware, syringes, and gloves into the oxidizing bath.

  • Oxidation Period: Allow the materials to soak for a minimum of 24 hours. The solution may become warm as the exothermic oxidation occurs.

  • Verification & Disposal: Once the stench is completely eliminated, the aqueous mixture can be transferred to a designated hazardous waste container labeled "Aqueous Waste - Oxidized Sulfur Compounds"[2].

Emergency Response Protocols

  • Dermal Exposure: Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will accelerate systemic absorption. Immediately remove contaminated clothing and flush the skin with copious amounts of water and mild soap for at least 15 minutes[4]. Seek immediate medical attention[5].

  • Spill Management: Evacuate the lab. Don a full-face respirator (ABEK cartridges) and butyl rubber gloves. Cover the spill with an inert absorbent material (e.g., activated carbon or vermiculite)[2][7]. Do not use combustible absorbents like sawdust. Carefully sweep into a sealed container and treat with bleach solution in a fume hood.

Operational Workflow Diagram

The following diagram maps the critical path for safe handling, ensuring all personnel understand the logical flow of operations and emergency contingencies.

ThiolWorkflow Start Pre-Operation: Fume Hood Check & PPE Donning Handle Handling Phase: Inert Atmosphere Syringe Transfer Start->Handle  Velocity > 80 fpm Decon Decontamination: Oxidation via NaOCl Bath Handle->Decon  Transfer Complete Spill Emergency Response: Evacuate, Don SCBA & Contain Handle->Spill  Accidental Spill/Exposure Waste Waste Disposal: Segregated Sulfur/Halogen Waste Decon->Waste  Odor Neutralized (24h) Spill->Decon  Absorb & Quench

Operational and safety workflow for handling 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (1978). Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, and Benzenethiol. Retrieved from[Link]

Sources

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